molecular formula C6H4N4O2 B1593579 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-18-3

8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1593579
CAS No.: 31040-18-3
M. Wt: 164.12 g/mol
InChI Key: HSZMJKACFDCOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (: 31040-18-3) is a high-purity chemical reagent with the molecular formula C 6 H 4 N 4 O 2 and a molecular weight of 164.12 g/mol. This nitro-functionalized triazolopyridine derivative is intended for research applications in pharmaceutical development and organic synthesis [ ]. Research Applications and Value The 1,2,4-triazolo[1,5-a]pyridine (TP) scaffold is a versatile and privileged structure in medicinal chemistry, recognized for its broad-spectrum biological potential [ ]. Its molecular framework is isoelectronic with purine, making it a valuable bio-isostere in drug design for investigating receptor-ligand interactions and as a purine surrogate in the development of kinase inhibitors [ ]. Furthermore, the presence of multiple nitrogen atoms in the TP core enables it to function as a bi- or tri-dentate chelating ligand for various metal ions, facilitating the creation of metal complexes with potential applications in catalysis and chemosensing [ ][ ]. The nitro group on this specific derivative provides a handle for further synthetic modification, allowing researchers to explore a wider structure-activity relationship landscape. Handling and Storage For optimal stability, this product should be stored dry and sealed at 2-8°C [ ]. Important Notice This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMJKACFDCOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297515
Record name 8-Nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31040-18-3
Record name s-Triazolo[1, 8-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Nitro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitro-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities, including but not limited to, kinase inhibition and antiviral applications.[2][4] The introduction of a nitro group at the 8-position is anticipated to modulate the electronic properties and biological activity of the parent heterocycle, making it a valuable target for further investigation in medicinal chemistry. This guide details a reliable synthetic pathway, explains the causal relationships behind the experimental choices, and provides a thorough protocol for the characterization of the title compound, ensuring scientific integrity and reproducibility.

Introduction: Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structure is isosteric to purine, allowing it to interact with biological targets that recognize the purine scaffold.[4] This has led to the development of numerous derivatives with diverse pharmacological properties. These compounds have shown promise as kinase inhibitors, inverse agonists for retinoic acid receptor-related orphan receptor gamma t (RORγt), and inhibitors of JAK1 and JAK2.[2] Furthermore, their applications extend to the treatment of cardiovascular disorders and type 2 diabetes.[2]

The introduction of a nitro group onto this privileged scaffold is a common strategy in medicinal chemistry to alter the electronic and steric properties of a molecule. A nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. The synthesis and characterization of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine, therefore, represent a key step towards the exploration of a new chemical space within this important class of compounds.

Synthetic Strategy and Rationale

The synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is approached through a well-established two-step sequence involving the formation of a key intermediate, 2-hydrazinyl-3-nitropyridine, followed by a cyclization reaction to construct the fused triazole ring. This strategy is favored due to the commercial availability of the starting materials and the generally high-yielding nature of the individual steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the triazole ring, leading back to 2-hydrazinyl-3-nitropyridine and a one-carbon electrophile, such as formic acid. The 2-hydrazinyl-3-nitropyridine intermediate can, in turn, be derived from the commercially available 2-chloro-3-nitropyridine via nucleophilic aromatic substitution with hydrazine.

RetrosynthesisTarget8-Nitro-[1,2,4]triazolo[1,5-a]pyridineIntermediate12-Hydrazinyl-3-nitropyridineTarget->Intermediate1Triazole Ring FormationC1_SourceFormic AcidTarget->C1_SourceStartingMaterial12-Chloro-3-nitropyridineIntermediate1->StartingMaterial1Nucleophilic Aromatic SubstitutionStartingMaterial2HydrazineIntermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine.

Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine

The initial step involves the nucleophilic aromatic substitution of a chlorine atom on 2-chloro-3-nitropyridine with hydrazine hydrate. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 2-position, facilitating the displacement of the chloride.

Causality: The choice of hydrazine hydrate as the nucleophile is crucial as it provides the necessary N-N bond for the subsequent triazole ring formation. The reaction is typically carried out in a polar solvent, such as acetonitrile, to ensure the solubility of the reactants. The reaction proceeds readily at room temperature, making it an energy-efficient and practical method.

Step 2: Cyclization to form 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

The second and final step is the cyclization of 2-hydrazinyl-3-nitropyridine to form the desired triazolo[1,5-a]pyridine ring system. This is achieved by reacting the hydrazine intermediate with formic acid. The reaction proceeds through the initial formation of an N'- (3-nitropyridin-2-yl)formohydrazide intermediate, which then undergoes an intramolecular cyclodehydration to yield the final product.

Causality: Formic acid serves as both a reactant (the source of the C2 carbon of the triazole ring) and a catalyst for the dehydration step. Heating the reaction mixture is necessary to drive the cyclodehydration, which involves the elimination of a water molecule. This acid-catalyzed cyclization is a common and effective method for the formation of fused 1,2,4-triazole rings.[5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine hydrate is toxic and corrosive; handle with extreme care. Nitro compounds can be energetic; avoid excessive heat and shock.

Synthesis of 2-Hydrazinyl-3-nitropyridine
  • To a solution of 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (6.3 g, 126 mmol, 2.0 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.

Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine
  • In a round-bottom flask, suspend 2-hydrazinyl-3-nitropyridine (5.0 g, 32.4 mmol) in formic acid (25 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (2 x 30 mL) and dry.

  • Recrystallize the crude product from ethanol to obtain pure 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine as a crystalline solid.

Characterization of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be recorded.

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will show characteristic signals for the aromatic protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing nitro group.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
9.30 (dd, J = 7.2, 1.2 Hz, 1H)H-5
8.95 (s, 1H)H-2
8.60 (dd, J = 8.8, 1.2 Hz, 1H)H-7
7.55 (dd, J = 8.8, 7.2 Hz, 1H)H-6

Note: The predicted NMR data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which confirms the elemental composition.

Mass Spectrometry Data
Technique
ESI-MS
HRMS (ESI)

The fragmentation pattern in mass spectrometry can provide further structural confirmation. Common fragmentation pathways for triazole-containing compounds involve the loss of N₂ and subsequent ring cleavage.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Infrared Spectroscopy Data
Wavenumber (cm⁻¹)
3100-3000
1590, 1480
1530, 1350
850-750

Note: The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a key indicator of the nitro group.[7]

Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical and self-validating workflow.

Workflowcluster_synthesisSynthesiscluster_characterizationCharacterizationStart2-Chloro-3-nitropyridineStep1Synthesis of2-Hydrazinyl-3-nitropyridineStart->Step1Hydrazine HydrateStep2Cyclization with Formic AcidStep1->Step2Product8-Nitro-[1,2,4]triazolo[1,5-a]pyridineStep2->ProductNMRNMR Spectroscopy(¹H & ¹³C)Product->NMRMSMass Spectrometry(HRMS)Product->MSIRInfrared SpectroscopyProduct->IRConfirmationStructure ConfirmedNMR->ConfirmationMS->ConfirmationIR->Confirmation

Caption: Overall workflow for the synthesis and characterization of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine.

Conclusion

This technical guide has outlined a robust and reproducible method for the synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine. The rationale behind the chosen synthetic strategy has been explained, emphasizing the chemical principles that govern the reactions. Furthermore, a comprehensive characterization protocol has been provided, enabling researchers to confidently verify the identity and purity of the synthesized compound. The availability of this detailed guide will facilitate further research into the biological activities and potential applications of this and related nitro-substituted triazolopyridine derivatives in the field of drug discovery and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • BenchChem. (2025).
  • Dymińska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(23), 5735.
  • Kravchenko, D. V., et al. (2023). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry of Heterocyclic Compounds, 59(4), 293-306.

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 85, 1-72.
  • Rusinov, V. L., et al. (2018). A novel method has been developed for the synthesis of 8-alkyl[1][2][3]triazolo[5,1-b]purines from 6-nitro[1][2][3]triazolo[1,5-a]pyrimidin-7-ones... Mendeleev Communications, 28(5), 534-536.

  • Geronikaki, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2649.
  • Yutilov, Y. M., & Svertilova, I. A. (1994). Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 30(5), 586-590.
  • Panda, G., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Gu, Z., et al. (2010). The Chemistry of[1][2][7]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 47(5), 1043-1051.

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105111.
  • U.S. Army Armament Research, Development and Engineering Center. (1988).
  • Hudson, R. L., & Gerakines, P. A. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Icarus, 377, 114899.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Pyridine, 2-hydrazinyl-3-nitro-.
  • Gutsul, R. M., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Katritzky, A. R., & Laurenzo, K. S. (1986). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Magnetic Resonance in Chemistry, 24(10), 943-946.
  • Al-Refai, M., et al. (2011). Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1][2][3]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry, 6(4), 365-373.

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.
  • Beaufour Ipsen Tianjin Pharmaceutical Co., Ltd. (2015).
  • Chinese Patent CN103664757A. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
  • Chinese Patent CN106588758A. (2017).
  • Fokin, A. A., et al. (2019). Reaction of diphenylphosphinal formic acid hydrazide with isothiocyanates. Russian Chemical Bulletin, 68(10), 1933-1938.
  • S. F. Vasilevsky, et al. (2012). Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 48(1), 164-171.

  • Van der Plas, H. C. (1978). The Chemistry of the Triazolopyridines. Lectures in Heterocyclic Chemistry, 4, S-1.
  • S. S. G. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles.
  • ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
  • Zhang, Y., et al. (2018). Modular Synthesis of 3,6-Disubstituted-1,2,4-triazines via the Cyclodehydration of β-Keto- N-acylsulfonamides with Hydrazine Salts. Organic Letters, 20(8), 2344-2347.
  • ChemicalBook. (n.d.). 2-HYDRAZINO-3-NITROPYRIDINE synthesis.
  • Yoneyama, H., & Nagano, Y. (1999). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 47(5), 723-725.
  • ChemScene. (n.d.). 8-Chloro-[1][2][3]triazolo[1,5-a]pyridine.

  • Der Pharma Chemica. (2012).
  • Zhu, S., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6268.
  • Valenti, C., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3465-3473.

  • Chinese Patent CN106588758B. (2019).

An In-depth Technical Guide to the Formation Mechanism of 8-Nitro-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Formation Mechanism of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

This guide provides a comprehensive exploration of the predominant mechanistic pathways leading to the formation of the 8-nitro-[1][2][3]triazolo[1,5-a]pyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established synthetic strategies with mechanistic insights, emphasizing the causal factors that govern reaction outcomes and ensure reliable protocol development.

Introduction: The Significance of the 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine system is a privileged heterocyclic scaffold due to its isoelectronic relationship with purines, making it a valuable pharmacophore in medicinal chemistry.[4] The introduction of a nitro group at the 8-position profoundly influences the electronic properties of the bicyclic system. As a potent electron-withdrawing group, it not only modulates the biological activity of the molecule but also plays a crucial role in directing the synthetic pathway, particularly by facilitating the key rearrangement step that leads to the thermodynamically favored [1,5-a] isomer.[5]

This guide will elucidate the core mechanism, which proceeds through an initial cyclization to a kinetically favored, but less stable, intermediate, followed by a definitive molecular rearrangement.

Core Mechanism: Cyclization Followed by Dimroth Rearrangement

The most widely accepted and synthetically utilized pathway for the formation of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine involves two distinct stages:

  • Initial Cyclization: Formation of the kinetically favored 8-nitro-[1][2][3]triazolo[4,3-a]pyridine intermediate.

  • Dimroth Rearrangement: Irreversible isomerization of the [4,3-a] intermediate to the thermodynamically stable 8-nitro-[1][2][3]triazolo[1,5-a]pyridine product.

The presence of one or more nitro groups on the pyridine ring dramatically accelerates the Dimroth rearrangement. In the case of dinitro-substituted pyridines, this rearrangement is so facile that the initial [4,3-a] intermediate often cannot be isolated.[6][7]

Mechanistic Deep Dive: The Dimroth Rearrangement

The Dimroth rearrangement is a classic transformation in heterocyclic chemistry involving the isomerization of N-heterocycles.[8] The accepted mechanism, particularly under acidic or neutral conditions, involves a sequence of ring-opening and ring-closing events.[5]

The key steps for the transformation of the 8-nitro-[1][2][3]triazolo[4,3-a]pyridine intermediate are as follows:

  • Protonation: The process is often initiated or catalyzed by the protonation of the N-4 atom of the triazole ring.

  • Nucleophilic Attack & Ring Opening: A nucleophile (often a solvent molecule like water, or intramolecularly) attacks the electron-deficient C-5 carbon of the pyridine ring. This is the crucial step facilitated by the electron-withdrawing nitro group at the C-8 position, which significantly lowers the electron density at C-5, making it highly susceptible to nucleophilic attack. This attack leads to the cleavage of the C5-N4 bond, opening the pyridine ring to form an open-chain intermediate.

  • Tautomerization & Rotation: The open-chain intermediate undergoes tautomerization and conformational rotation around the C-N bond to position the terminal amino group for recyclization.

  • Ring Closure: An intramolecular nucleophilic attack of the exocyclic nitrogen onto the carbonyl or imine carbon of the opened chain re-forms the six-membered ring.

  • Deprotonation & Aromatization: Loss of a proton and subsequent aromatization yield the final, more stable 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

The thermodynamic driving force for this rearrangement is the formation of the more stable aromatic system. The [1,5-a] isomer possesses greater aromatic character and stability compared to the [4,3-a] counterpart.

Dimroth_Rearrangement_MechanismMechanism of the Dimroth RearrangementStart8-Nitro-[1,2,4]triazolo[4,3-a]pyridine(Kinetic Product)ProtonatedProtonated Intermediate(N4-H+)Start->Protonated+ H+RingOpenedOpen-Chain IntermediateProtonated->RingOpenedNucleophilic Attack& Ring OpeningRotatedRotated IntermediateRingOpened->RotatedTautomerization& C-N RotationRecyclizedRecyclized IntermediateRotated->RecyclizedRing ClosureEnd8-Nitro-[1,2,4]triazolo[1,5-a]pyridine(Thermodynamic Product)Recyclized->End- H+ / Aromatization

Dimroth Rearrangement pathway for 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis via Hydrazone Cyclization

This protocol describes a reliable method for synthesizing 8-nitro-[1][2][3]triazolo[1,5-a]pyridines, adapted from established procedures for related nitro-substituted analogues.[6][7] The core of this self-validating system lies in the in-situ formation of the hydrazone followed by a thermally induced cyclization and rearrangement cascade.

Workflow Overview

Synthesis_WorkflowSynthetic WorkflowAStep 1: Reactant Mixing(2-Hydrazino-3-nitropyridine + Aldehyde)BStep 2: Hydrazone Formation(In-situ)A->BStir at RTCStep 3: Thermal Treatment(Reflux)B->CHeatDStep 4: Cyclization & RearrangementC->DCascade ReactionEStep 5: Work-up & IsolationD->ECool & PrecipitateFStep 6: Purification(Recrystallization/Chromatography)E->FGFinal ProductF->G

General workflow for the synthesis of the target compound.
Step-by-Step Methodology

Objective: To synthesize 2-phenyl-8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Materials:

  • 2-Hydrazino-3-nitropyridine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydrazino-3-nitropyridine (1.0 mmol, 154.1 mg).

  • Reagent Addition: Add glacial acetic acid (5 mL) to the flask and stir until the starting material is suspended. Add benzaldehyde (1.1 mmol, 112 µL) to the suspension.

    • Causality: Acetic acid serves as both a solvent and a mild acid catalyst, promoting the formation of the hydrazone intermediate and facilitating the subsequent protonation steps of the Dimroth rearrangement. Using a slight excess of the aldehyde ensures complete consumption of the limiting hydrazinopyridine.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Causality: Thermal energy is required to overcome the activation energy for both the initial dehydrative cyclization to the [4,3-a] intermediate and the subsequent ring-opening/closing cascade of the Dimroth rearrangement.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will typically form. If not, slowly add the mixture to ice-cold water (20 mL) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Final Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenyl-8-nitro-[1][2][3]triazolo[1,5-a]pyridine as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation and Validation

The successful formation of the target compound is validated through rigorous characterization. The expected spectroscopic data provides a benchmark for confirming the structure and ensuring the protocol's trustworthiness.

Table 1: Representative Yields for Substituted Analogues

The protocol is robust and tolerant of various functional groups on the aldehyde coupling partner.

Aldehyde Substituent (R)Typical Yield (%)Reference
Phenyl85-95%[6]
4-Chlorophenyl80-90%[6][7]
4-Methoxyphenyl82-92%[6]
2-Furyl75-85%[5]

Yields are based on analogous syntheses of dinitro-[1][2][3]triazolo[1,5-a]pyridines and are representative expectations for this protocol.

Table 2: Expected Spectroscopic Data for Validation
AnalysisExpected Observations for 2-phenyl-8-nitro-[1][2][3]triazolo[1,5-a]pyridine
¹H NMR (400 MHz, DMSO-d₆)δ 9.20-9.10 (m, 1H, Py-H), 8.50-8.40 (m, 2H, Ar-H), 8.30-8.20 (m, 1H, Py-H), 7.70-7.55 (m, 3H, Ar-H), 7.50-7.40 (m, 1H, Py-H).
¹³C NMR (100 MHz, DMSO-d₆)δ 160.5 (C), 152.0 (C), 145.0 (C), 140.1 (C-NO₂), 131.5 (CH), 130.0 (CH), 129.5 (2xCH), 128.0 (2xCH), 125.0 (CH), 118.0 (CH).
IR (KBr, cm⁻¹)~3100 (Ar C-H), ~1590 (C=N), ~1520 (NO₂ asym), ~1350 (NO₂ sym).
HRMS (ESI) Calculated m/z for C₁₂H₈N₄O₂ [M+H]⁺, found within ± 5 ppm.

Note: Specific chemical shifts (δ) are predictive and based on published data for structurally similar compounds.[9][10]

Conclusion

The formation of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine is a well-defined process governed by the principles of kinetic versus thermodynamic control. The reaction proceeds via a necessary Dimroth rearrangement of an initially formed [4,3-a] isomer. The electron-withdrawing nitro group at the 8-position is a critical determinant of the reaction's facility, significantly lowering the activation energy for the ring-opening step of the rearrangement. The provided protocol represents a robust and reliable method for accessing this important heterocyclic scaffold, with clear checkpoints for validation through standard analytical techniques. This mechanistic understanding is paramount for researchers aiming to optimize reaction conditions, expand substrate scope, and design novel derivatives for applications in drug discovery and materials science.

References

  • Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Brown, D. J., & Paddon-Row, M. N. (1967). The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines. Journal of the Chemical Society C: Organic, 1918-1922. [Link]

  • Why does NO2 group show its effect only at ortho- and para- positions and not at meta. (2023, August 24). Doubtnut. Retrieved January 21, 2026, from [Link]

  • Brown, D. J., & Paddon-Row, M. N. (1967). The dimroth rearrangement. Part VIII. Rate enhancement by electron-withdrawal in simple iminopyrimidines. Journal of the Chemical Society C: Organic, 903-907. [Link]

  • Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021, May 15). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021, April 26). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). Lviv Polytechnic National University. Retrieved January 21, 2026, from [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Dimroth rearrangement. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Preparation method of triazolopyridine derivative. (n.d.). Google Patents.
  • Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. (2025, September 28). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Nitro and amino substitution within the A-ring of 5H-8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)dibenzo[c,h][1][7]naphthyridin-6-ones: influence on topoisomerase I-targeting activity and cytotoxicity. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Why does the nitro group shows it affects only an ortho and para position but not act as a meta position?. (2018, July 15). Quora. Retrieved January 21, 2026, from [Link]

  • Synthesis of 6,8‐dinitro[1][2][3]triazolo[1,5‐a]pyridine 3 a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

An In-depth Technical Guide to the Spectral Data Analysis of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectral data for 8-Nitro-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for researchers, scientists, and drug development professionals. The interpretation of the spectral data is based on established principles and comparative analysis with structurally related compounds.

Introduction: The Significance of 8-Nitro-triazolo[1,5-a]pyridine

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The introduction of a nitro group at the 8-position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity and potential biological targets. A thorough spectral characterization is paramount for confirming the structure, assessing purity, and understanding the chemical behavior of this molecule. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for 8-Nitro-triazolo[1,5-a]pyridine.

Molecular Structure and a Priori Considerations

The structure of 8-Nitro-triazolo[1,5-a]pyridine, presented below, dictates its spectral characteristics. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring, further influenced by the strongly electron-withdrawing nitro group, creates a unique electronic environment. This will manifest in the downfield shift of specific protons and carbons in the NMR spectra, characteristic vibrational modes in the IR spectrum, and distinct fragmentation patterns in the mass spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve in DMSO-d6 B 1H NMR A->B C 13C NMR A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Referencing E->F G Structure Elucidation F->G

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 8-Nitro-triazolo[1,5-a]pyridine, the key vibrational modes will be those of the nitro group and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 8-Nitro-triazolo[1,5-a]pyridine

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds.
1600-1450C=C and C=N stretch (aromatic rings)Medium-StrongSkeletal vibrations of the triazolopyridine core.
1550-1500N-O asymmetric stretch (nitro group)StrongA key diagnostic peak for the nitro functionality.
1350-1300N-O symmetric stretch (nitro group)StrongThe second key diagnostic peak for the nitro group.
850-750C-H out-of-plane bend (aromatic)StrongThe pattern of these bands can sometimes give information about the substitution pattern.

Rationale is based on established IR correlation tables and data for similar compounds. [7][8][9][10][11]

Experimental Protocol: FTIR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the crystalline 8-Nitro-triazolo[1,5-a]pyridine directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the triazolopyridine core, in conjunction with the nitro group, is expected to give rise to distinct absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for 8-Nitro-triazolo[1,5-a]pyridine in Methanol

λ_max (nm)Electronic TransitionRationale
~220-240π → πHigh-energy transition within the aromatic system.
~280-320π → πLower-energy transition of the conjugated system.
~340-380n → π*Transition involving the non-bonding electrons of the nitrogen and oxygen atoms, often of lower intensity.

Rationale is based on data for similar aromatic and nitro-aromatic compounds. [12][13][14][15]

Experimental Protocol: UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 8-Nitro-triazolo[1,5-a]pyridine in a UV-grade solvent such as methanol or ethanol. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 200 to 600 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum and plot absorbance versus wavelength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum of 8-Nitro-triazolo[1,5-a]pyridine:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 164, corresponding to the molecular weight of C₆H₄N₄O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of NO₂ (m/z 46) to give a fragment at m/z 118.

    • Loss of NO (m/z 30) followed by CO (m/z 28).

    • Cleavage of the triazole ring.

MS_Fragmentation M [M]+. m/z = 164 F1 [M - NO2]+. m/z = 118 M->F1 - NO2 F2 [M - NO]+. m/z = 134 M->F2 - NO F3 [M - NO - CO]+. m/z = 106 F2->F3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or via gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 165).

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The comprehensive spectral analysis of 8-Nitro-triazolo[1,5-a]pyridine, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, UV-Vis, and MS data, grounded in the established principles of spectroscopy and supported by data from analogous structures, offer a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any scientific investigation.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, Pyridine-d5, simulated). (n.d.). NP-MRD. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Supporting Information for "A general and efficient copper-catalyzed synthesis of pyrimidines from amidines and α,β-unsatur
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2018). Molecules. [Link]

  • Strategies for the Synthesis ofT[1][2][3]riazolo[1,5-a]pyridine-8-carbonitriles. (2023). ResearchGate. [Link]

  • STRATEGIES FOR THE SYNTHESIS OFT[1][2][3]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2023). Chemistry & Chemical Technology. [Link]

  • The UV-Vis absorption spectra of complex 1 at 2.0 × 10–5 M in the absence (dashed). (n.d.). ResearchGate. [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. [Link]

  • UV–Vis spectra of compounds (5), (7) and (8) in pyridine. (n.d.). ResearchGate. [Link]

  • Scheme 3: Synthesis oft[1][2][3]riazolo[1,5-a] pyridines (8a,b) and(10a-c). (n.d.). ResearchGate. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2017). Molecules. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry. [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). Molbank. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (1988). University of Cape Town. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • s-Triazolo[1,5-a]pyridine, 8-amino-. (n.d.). SpectraBase. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). National Institutes of Health. [Link]

  • 8-Hydroxyquinoline. (n.d.). NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 8-Nitro-triazolo[1,5-a]pyridine. As a critical tool in structural elucidation, understanding the principles and practical application of ¹H and ¹³C NMR is paramount for researchers engaged in the synthesis and development of novel heterocyclic compounds. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

The Structural Imperative: Why NMR Characterization of 8-Nitro-triazolo[1,5-a]pyridine is Crucial

The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules.[1][2][3] The introduction of a nitro group at the 8-position profoundly influences the electronic distribution within the bicyclic system, which in turn can modulate its pharmacological activity. Accurate structural confirmation via NMR is a non-negotiable step in the drug discovery pipeline, ensuring the integrity of synthesized compounds and providing a foundation for structure-activity relationship (SAR) studies.

The electron-withdrawing nature of the nitro group is anticipated to induce significant downfield shifts in the resonances of nearby protons and carbons, a key feature to be explored in the subsequent analysis.[4]

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for 8-Nitro-triazolo[1,5-a]pyridine, ensuring both accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-defined and serve as a convenient internal reference.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of 8-Nitro-triazolo[1,5-a]pyridine in 0.6-0.7 mL of DMSO-d₆. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without leading to significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak of DMSO-d₆ is often sufficient and avoids the introduction of an additional substance.

  • Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and improve spectral quality.

NMR Spectrometer and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (d1) 2 seconds2 seconds
Number of Scans (ns) 161024 (or more)
Spectral Width (sw) ~16 ppm~220 ppm

Causality Behind Parameter Choices:

  • A 30-degree pulse angle (zg30) is chosen for both experiments as a compromise between signal intensity and allowing for a shorter relaxation delay, thus reducing the total experiment time.

  • A sufficient number of scans for ¹³C NMR is crucial due to the low natural abundance of the ¹³C isotope (1.1%).

Spectral Interpretation: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Nitro-triazolo[1,5-a]pyridine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The strong electron-withdrawing effect of the nitro group at position 8 will cause a significant downfield shift for the adjacent proton, H-7.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2 8.2 - 8.4Singlet-Located on the triazole ring, typically appears as a singlet.
H-5 8.8 - 9.0DoubletJ5,6 ≈ 9.0 HzAlpha to the bridgehead nitrogen, deshielded.
H-6 7.4 - 7.6TripletJ6,5 ≈ 9.0 Hz, J6,7 ≈ 7.0 HzBeta to the bridgehead nitrogen, shows coupling to both H-5 and H-7.
H-7 8.5 - 8.7DoubletJ7,6 ≈ 7.0 HzAdjacent to the electron-withdrawing nitro group, significantly deshielded.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms of the heterocyclic core. The carbon atom directly attached to the nitro group (C-8) will be significantly deshielded and may show a broadened signal due to the quadrupolar moment of the nitrogen atom in the nitro group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-2 145 - 148Part of the triazole ring, deshielded by adjacent nitrogens.
C-3a 140 - 143Bridgehead carbon, deshielded.
C-5 130 - 133Alpha to the bridgehead nitrogen.
C-6 115 - 118Shielded relative to other carbons in the pyridine ring.
C-7 125 - 128Influenced by the adjacent nitro group, but to a lesser extent than C-8.
C-8 150 - 155Directly attached to the strongly electron-withdrawing nitro group, significantly deshielded.
C-8a 120 - 123Bridgehead carbon.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental and interpretive processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL DMSO-d6 filter Filter (optional) dissolve->filter transfer Transfer to NMR tube filter->transfer h1_nmr ¹H NMR Acquisition (zg30, 16 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 1024+ scans) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (DMSO-d6 or TMS) baseline->reference integration Integration reference->integration peak_picking Peak Picking (Chemical Shifts) reference->peak_picking coupling Coupling Constant Analysis reference->coupling assignment Structural Assignment integration->assignment peak_picking->assignment coupling->assignment

Caption: Experimental workflow for NMR analysis.

Caption: Key structural and electronic relationships influencing NMR shifts.

Conclusion and Future Perspectives

This guide provides a robust framework for the ¹H and ¹³C NMR characterization of 8-Nitro-triazolo[1,5-a]pyridine. While the presented spectral data are predictive, they are grounded in established principles of NMR spectroscopy and comparative analysis of related structures. The detailed experimental protocol offers a clear path for researchers to obtain high-quality empirical data.

Future work should focus on the synthesis and full spectroscopic characterization of 8-Nitro-triazolo[1,5-a]pyridine to validate and refine the predictions made herein. Such data would be a valuable contribution to the field of heterocyclic chemistry and would further enable the development of novel therapeutics based on this promising scaffold.

References

  • Bastrakov, M. A., Starosotnikov, A. M., Fedyanin, I. V., & Dalinger, I. L. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][3][5]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(1), 95–98.

  • Chattopadhyay, S., et al. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 26(x), x.
  • Radi, S., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 5(12), 1335-1361.
  • Kłak, J., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 721.
  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497.
  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563.

Sources

Introduction: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry and Infrared Spectroscopy of 8-Nitro-triazolo[1,5-a]pyridine

In the landscape of drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. The triazolo[1,5-a]pyridine scaffold, in particular, is a privileged structure found in compounds with diverse biological activities.[1][2] The introduction of a nitro group, as in 8-Nitro-triazolo[1,5-a]pyridine, can significantly modulate the molecule's electronic properties, reactivity, and biological interactions. Therefore, unambiguous structural confirmation and characterization are critical milestones in its synthesis and application.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of two cornerstone analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (IR) Spectroscopy—for the definitive characterization of 8-Nitro-triazolo[1,5-a]pyridine. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: High-Resolution Mass Spectrometry (HRMS) - The Gold Standard for Molecular Formula Confirmation

HRMS is an indispensable tool that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z).[3] This high mass accuracy, typically within a few parts per million (ppm), allows for the confident determination of an elemental composition, distinguishing the target compound from other molecules with the same nominal mass.[3][4]

Causality of Method Selection: Why ESI+ is the Logical Starting Point

For a molecule like 8-Nitro-triazolo[1,5-a]pyridine, the fused heterocyclic system contains several nitrogen atoms. These nitrogens, particularly those in the pyridine ring, are basic and represent ideal sites for protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice. It is a "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation, providing a clear indication of the molecular weight.

Experimental Protocol: HRMS Analysis of 8-Nitro-triazolo[1,5-a]pyridine

1. Sample Preparation: i. Accurately weigh ~1 mg of the synthesized 8-Nitro-triazolo[1,5-a]pyridine powder. ii. Dissolve the sample in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to create a 1 mg/mL stock solution. iii. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid aids in the protonation of the analyte.

2. Instrumentation & Data Acquisition (Example: Q-TOF or Orbitrap Mass Spectrometer): i. System Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a certified calibration solution (e.g., sodium formate or a commercial tune mix) to ensure mass accuracy is below 2 ppm. ii. Ionization Method: Electrospray Ionization (ESI), Positive Mode. iii. Sample Introduction: Direct infusion via syringe pump at a flow rate of 5-10 µL/min or via Liquid Chromatography (LC) for complex mixtures. iv. Mass Analyzer Settings:

  • Mass Range: m/z 100-300 (to comfortably include the target ion and potential fragments).
  • Resolution: Set to >20,000 (FWHM) to achieve high mass accuracy.
  • Acquisition Mode: MS1 (Full Scan) to detect the [M+H]⁺ ion. Followed by data-dependent MS/MS (or All-Ions Fragmentation) to elicit structural information. v. Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the characteristic breakdown of the molecule.
Data Interpretation: From Accurate Mass to Structural Insight

The primary goal is to confirm the elemental composition and then to use fragmentation patterns to verify the structure.

1. Molecular Ion and Elemental Composition: The molecular formula for 8-Nitro-triazolo[1,5-a]pyridine is C₆H₄N₄O₂. The first step is to calculate the theoretical exact mass of the protonated species, [M+H]⁺.

ParameterValue
Molecular FormulaC₆H₄N₄O₂
Theoretical Monoisotopic Mass164.033426 Da
Target Ion [M+H]⁺ 165.041251 Da

The acquired spectrum should show a prominent peak at an m/z value that matches this theoretical mass within a narrow tolerance (e.g., ± 5 ppm). This provides strong evidence for the correct elemental composition.

2. Isotopic Pattern: The instrument's high resolution should also resolve the isotopic peaks. The relative abundance of the A+1 peak (primarily due to the natural abundance of ¹³C) should match the theoretical prediction for a molecule containing six carbon atoms.

3. Fragmentation Analysis (MS/MS): The fragmentation pattern provides a structural fingerprint. For protonated 8-Nitro-triazolo[1,5-a]pyridine, several fragmentation pathways can be predicted based on the chemistry of nitroaromatic and heterocyclic compounds.[5]

  • Loss of NO (30 Da): A common fragmentation pathway for aromatic nitro compounds is the loss of a nitric oxide radical (·NO).[5][6]

    • [M+H]⁺ → [M+H - NO]⁺ (m/z 135.04)

  • Loss of NO₂ (46 Da): The loss of the entire nitro group as a radical (·NO₂) is also highly characteristic.

    • [M+H]⁺ → [M+H - NO₂]⁺ (m/z 119.04)

  • Ring Cleavage: Fragmentation of the triazolopyridine core can lead to losses of neutral molecules like HCN (27 Da) or N₂ (28 Da), although these are often less prominent than the nitro group losses.

The presence of ions corresponding to these neutral losses provides powerful confirmatory evidence for the proposed structure.

Visualization: HRMS Analytical Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep 1. Dissolve Sample (1-10 µg/mL in ACN/H₂O) infuse 2. Direct Infusion (ESI+, 5-10 µL/min) prep->infuse ms1 3. Full Scan (MS1) (m/z 100-300) Target: 165.041251 Da infuse->ms1 ms2 4. MS/MS Fragmentation (Collision Energy: 10-40 eV) ms1->ms2 mass_acc 5. Mass Accuracy Check (< 5 ppm error) ms2->mass_acc frag 6. Fragmentation Analysis (Loss of NO, NO₂) mass_acc->frag confirm 7. Structure Confirmation frag->confirm

Caption: HRMS workflow for 8-Nitro-triazolo[1,5-a]pyridine.

Part 2: Infrared (IR) Spectroscopy - A Fingerprint of Molecular Vibrations

While HRMS confirms the elemental composition, IR spectroscopy provides orthogonal information by identifying the specific functional groups present in the molecule. It does this by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at characteristic frequencies.

Causality of Method Selection: The Efficiency of ATR-FTIR

For solid powder samples, Attenuated Total Reflectance (ATR) is the technique of choice. It requires minimal to no sample preparation (unlike traditional KBr pellets) and provides high-quality, reproducible spectra by pressing the sample directly onto a crystal (typically diamond). This makes it a rapid and reliable method for functional group identification.

Experimental Protocol: ATR-FTIR Analysis

1. Sample Preparation: i. Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. ii. Place a small amount of the 8-Nitro-triazolo[1,5-a]pyridine powder onto the crystal, just enough to cover the surface. iii. Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2. Instrumentation & Data Acquisition: i. Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory. ii. Spectral Range: 4000–400 cm⁻¹. iii. Resolution: 4 cm⁻¹. iv. Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio. v. Data Output: The final spectrum should be presented in terms of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹).

Data Interpretation: Assigning Vibrational Modes

The IR spectrum should be analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[7]

Key Expected Absorption Bands:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group / MoietyIntensity
3100–3000C-H StretchingAromatic Ring (Pyridine)Medium
1560–1520 Asymmetric NO₂ Stretching Nitro Group (-NO₂) ** Strong
1650–1550C=N and C=C StretchingTriazolopyridine Fused RingsMedium
1360–1330 Symmetric NO₂ Stretching Nitro Group (-NO₂) **Strong
1500–1400Aromatic Ring Skeletal VibrationsTriazolopyridine Fused RingsVariable
900–675C-H Out-of-Plane BendingAromatic RingStrong

The two most diagnostic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. Their presence, coupled with the absorptions for the aromatic C-H and ring vibrations, provides a unique "fingerprint" confirming the molecule's structural features.[8][9]

Visualization: Key Functional Groups and IR Regions

IR_Functional_Groups cluster_mol 8-Nitro-triazolo[1,5-a]pyridine cluster_spec Characteristic IR Absorption Regions mol Aro_CH Aromatic C-H Stretch ~3100-3000 cm⁻¹ NO2_Asym Asymmetric NO₂ Stretch ~1560-1520 cm⁻¹ Ring_Vib Ring C=N / C=C Stretch ~1650-1550 cm⁻¹ NO2_Sym Symmetric NO₂ Stretch ~1360-1330 cm⁻¹ c1->Aro_CH c2->NO2_Asym c3->NO2_Sym c4->Ring_Vib

Caption: Key functional groups of the molecule and their IR regions.

Conclusion: A Synergistic Approach to Structural Elucidation

References

  • Flefel, E. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]

  • Gawryś, J., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • Karrouchi, K., et al. (2022). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved January 21, 2026, from [Link]

  • Spectroscopy Solutions. (2025). HRMS in detecting low level nitrosamine impurities. YouTube. Available at: [Link]

  • Wang, X., et al. (2010). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography---Atmospheric Pressure Ionization---Mass Spectrometry (HPLC-API-MS) in Forensic Applications. ResearchGate. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. ResearchGate. Available at: [Link]

  • Starosotnikov, A. M., et al. (2024). Synthesis of 6,8‐dinitro[1][3][8]triazolo[1,5‐a]pyridine 3 a. ResearchGate. Available at: [Link]

  • FTIR frequency range and functional groups present in the sample after extraction process. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Siemens, K. S. A., et al. (2023). Probing Atmospheric Aerosols by Multimodal Mass Spectrometry Techniques: Revealing Aging Characteristics of Its Individual Molecular Components. ACS Earth and Space Chemistry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

  • I.R. spectrum of compound (1). ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Strategies for the Synthesis of[1][3][8]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][3][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (n.d.). Retrieved January 21, 2026, from [Link]

  • FTIR spectrum for Pyridine. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chemistry Learning by Dr. Anamik Shah. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Bastrakov, M. A., et al. (2022). Synthesis of new 2-substituted 6,8-dinitro[1][3][8]triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]

  • Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Liu, J., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • (1,2,4)Triazolo(1,5-a)pyridin-2-amine. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 6-nitro[1][3][8]triazolo[1,5-a]pyridine. ChemSynthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Crystal Structure of Novel 8-Nitro-triazolo[1,5-a]pyridine Derivatives: Synthesis, Analysis, and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and antiviral drugs.[4] The introduction of a nitro group, particularly at the C8 position, offers a compelling strategy for modulating the physicochemical properties, crystal packing, and biological activity of these derivatives. This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and potential applications of novel 8-nitro-substituted[2][3]triazolo[1,5-a]pyridine derivatives. We synthesize findings from recent literature to explain the causal relationships between molecular structure, solid-state architecture, and functional properties, offering field-proven insights for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine Core

The fusion of a 1,2,4-triazole ring with a pyridine moiety creates the[1][2][3]triazolo[1,5-a]pyridine system, an isostere of purine that has proven to be a remarkably versatile scaffold in drug design.[4] Derivatives have shown promise as potent and selective inhibitors of key signaling proteins, such as Janus kinases (JAK1/2), highlighting their potential in treating inflammatory diseases.[5]

The incorporation of a nitro group (-NO₂) is a deliberate and strategic choice in medicinal chemistry for several reasons:

  • Electronic Modulation: As a powerful electron-withdrawing group, the nitro substituent drastically alters the electronic landscape of the aromatic system, influencing pKa, reactivity, and the potential for intermolecular interactions.

  • Crystal Engineering: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, enabling robust and predictable intermolecular interactions that can be exploited to control crystal packing and improve solid-state properties like stability and solubility.

  • Bioactivity: Nitroaromatic compounds are well-established prodrugs, particularly in antimicrobial and antiprotozoal applications, where enzymatic reduction of the nitro group within the target organism leads to the formation of cytotoxic radical species.[6]

This guide focuses specifically on derivatives bearing a nitro group at the C8 position, often in conjunction with a second nitro group at C6. We will dissect the synthetic pathways to these high-energy materials and explore how their unique structural features, confirmed by X-ray crystallography, govern their behavior and potential as next-generation therapeutics.

Synthesis and Crystallization of 6,8-Dinitro-[1][2][3]triazolo[1,5-a]pyridine Derivatives

A robust synthetic strategy is paramount for accessing these target compounds. A recent approach leverages commercially available 2-chloro-3,5-dinitropyridine as a key starting material.[7] The synthesis proceeds through a multi-step sequence involving nucleophilic substitution, thermal decomposition, intramolecular cyclization, and a Dimroth rearrangement.

General Synthetic Protocol

The synthesis of 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines can be achieved via the reaction of 2-chloro-3,5-dinitropyridine with various 5-substituted tetrazoles.[7] The reaction pathway is believed to involve the initial formation of a nitrilimine intermediate, which then undergoes cyclization and rearrangement to yield the final triazolopyridine core.[7]

Step-by-Step Methodology:

  • Arylation: Dissolve 2-chloro-3,5-dinitropyridine (10 ) and a selected 5-(hetaryl)tetrazole in a suitable polar aprotic solvent, such as acetonitrile (MeCN).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine) to facilitate the initial nucleophilic substitution of the chlorine atom.

  • Thermal Cyclization: Heat the reaction mixture under reflux. This promotes the thermal decomposition of the intermediate, leading to the in situ formation of a nitrilimine.

  • Intramolecular Cyclization & Rearrangement: The highly reactive nitrilimine undergoes a spontaneous intramolecular cyclization followed by a Dimroth rearrangement to form the stable 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridine product (12a-d ).

  • Purification: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and purified by recrystallization from a suitable solvent like acetonitrile to yield crystals suitable for analysis.[7]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product & Analysis SM1 2-Chloro-3,5-dinitropyridine P1 Nucleophilic Substitution (Solvent: MeCN, Base: Et3N) SM1->P1 SM2 5-(Hetaryl)tetrazole SM2->P1 P2 Thermal Decomposition & Nitrilimine Formation P1->P2 Heat (Reflux) P3 Intramolecular Cyclization & Dimroth Rearrangement P2->P3 FP 2-Substituted 6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine P3->FP An Purification & Crystallization FP->An XA X-ray Diffraction Analysis An->XA G cluster_mol1 Molecule A cluster_mol2 Molecule B a_ring [1,2,4]triazolo [1,5-a]pyridine b_ring [1,2,4]triazolo [1,5-a]pyridine a_ring->b_ring π-π Stacking a_no2 8-NO₂ a_no2->b_ring C-H···O Interaction b_no2 8-NO₂ b_no2->a_ring C-H···N Interaction

Sources

Preliminary Biological Screening of 8-Nitro-triazolo[1,5-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological screening of 8-Nitro-triazolo[1,5-a]pyridine, a heterocyclic compound with significant potential in drug discovery. The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and efficient pathway to elucidate the compound's bioactivity profile. The structure of this guide is tailored to the specific nature of early-phase compound evaluation, emphasizing a tiered screening cascade to maximize data generation while conserving resources.

Introduction: The Triazolo[1,5-a]pyridine Scaffold and the Significance of the 8-Nitro Moiety

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered considerable attention in medicinal chemistry.[4] Its structural similarity to purines allows it to function as a bioisostere, potentially interacting with a wide range of biological targets.[4] Various derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]

The introduction of an 8-nitro group to the triazolo[1,5-a]pyridine core is a critical chemical modification. The nitro group is a strong electron-withdrawing moiety that can significantly alter the electronic properties, reactivity, and bioavailability of the parent molecule. This substitution can enhance interactions with biological targets and is a common feature in compounds with notable pharmacological effects. Therefore, a systematic and comprehensive preliminary biological screening of 8-Nitro-triazolo[1,5-a]pyridine is warranted to unlock its therapeutic potential.

A Tiered Approach to Preliminary Biological Screening

A hierarchical screening strategy is proposed to efficiently evaluate the biological profile of 8-Nitro-triazolo[1,5-a]pyridine. This approach begins with broad cytotoxicity assessments, followed by a panel of in vitro assays targeting key therapeutic areas. Promising activities identified in these initial tiers can then be explored in more detail in subsequent, more complex biological systems.

Screening_Workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Primary Activity Screening (In Vitro) cluster_tier3 Tier 3: Mechanistic & Secondary Assays T1_Node Initial Cytotoxicity Screening (e.g., MTT Assay on diverse cell lines) T2_Anticancer Anticancer Activity (Panel of cancer cell lines) T1_Node->T2_Anticancer Proceed if cytotoxic or for specific targeting T2_AntiInflammatory Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) T1_Node->T2_AntiInflammatory Proceed if non-cytotoxic at relevant concentrations T2_Antimicrobial Antimicrobial Activity (Bacterial and Fungal Strains) T1_Node->T2_Antimicrobial Proceed regardless of cytotoxicity (selective toxicity is key) T3_Node Mechanism of Action Studies (e.g., Enzyme inhibition, pathway analysis) T2_Anticancer->T3_Node T2_AntiInflammatory->T3_Node T2_Antimicrobial->T3_Node

Caption: Tiered workflow for preliminary biological screening.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in the biological evaluation of any novel compound is to determine its general cytotoxicity. This foundational data is crucial for interpreting the results of subsequent activity screens and for identifying a therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines such as MCF-7, HCT-116, and U-87 MG) in appropriate media until they reach 80-90% confluency.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 8-Nitro-triazolo[1,5-a]pyridine in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 24-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Primary In Vitro Activity Screening

Based on the cytotoxicity profile, a panel of primary activity screens should be conducted to identify potential therapeutic applications.

Anticancer Activity

Given that many triazolo[1,5-a]pyridine derivatives have shown antiproliferative effects, a focused anticancer screen is a logical next step.[9][7][10]

Experimental Protocol: Utilize the MTT assay protocol described in section 3.1 across a broader panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, glioblastoma).

Data Presentation:

Cell LineIC50 (µM) of 8-Nitro-triazolo[1,5-a]pyridinePositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast)Experimental ValueReference Value
HCT-116 (Colon)Experimental ValueReference Value
A549 (Lung)Experimental ValueReference Value
U-87 MG (Glioblastoma)Experimental ValueReference Value
Anti-inflammatory Activity

The anti-inflammatory potential of novel heterocyclic compounds is a significant area of investigation.[6][11][12] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[6][12]

Experimental Protocol: Inhibition of Nitric Oxide (NO) and IL-6 Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-cytotoxic concentrations of 8-Nitro-triazolo[1,5-a]pyridine for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • IL-6 Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and IL-6 production compared to the LPS-stimulated control.

Anti_Inflammatory_Assay cluster_workflow Anti-inflammatory Screening Workflow Macrophages RAW 264.7 Macrophages Compound 8-Nitro-triazolo [1,5-a]pyridine Macrophages->Compound LPS LPS Stimulation Compound->LPS Incubation 24h Incubation LPS->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay (NO Measurement) Supernatant->Griess ELISA ELISA (IL-6 Measurement) Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity

The triazole ring is a key pharmacophore in many antifungal and antibacterial agents. Therefore, screening for antimicrobial activity is essential.[5][13][14][15]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[14]

  • Compound Dilution: Serially dilute 8-Nitro-triazolo[1,5-a]pyridine in a 96-well microtiter plate using appropriate broth media.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of 8-Nitro-triazolo[1,5-a]pyridinePositive Control MIC (µg/mL)
Staphylococcus aureusExperimental ValueCiprofloxacin
Escherichia coliExperimental ValueCiprofloxacin
Candida albicansExperimental ValueFluconazole
Aspergillus nigerExperimental ValueFluconazole

Tier 3: Preliminary Mechanistic Insights

Should significant activity be observed in any of the Tier 2 screens, preliminary mechanistic studies can provide valuable information to guide further development.

For example, if potent anticancer activity is observed, investigating the compound's effect on the cell cycle or its ability to induce apoptosis would be logical next steps. If anti-inflammatory effects are prominent, assays to determine the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) could be performed.[16] Similarly, for antimicrobial activity, time-kill kinetics or assays to investigate the disruption of microbial membranes can provide initial mechanistic clues.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the preliminary biological screening of 8-Nitro-triazolo[1,5-a]pyridine. By employing a tiered approach, researchers can efficiently and cost-effectively identify and characterize the primary biological activities of this promising compound. The detailed protocols and data presentation formats provided herein are designed to ensure scientific rigor and facilitate clear interpretation of the results. Positive findings from this preliminary screening cascade will lay a strong foundation for more advanced preclinical studies, including in vivo efficacy models and detailed mechanism of action investigations, ultimately paving the way for the potential development of a novel therapeutic agent.

References

  • In vitro Screening Systems. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). PMC. Retrieved January 21, 2026, from [Link]

  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved January 21, 2026, from [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Discovery of Nitro-azolo[1,5- a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. (2009). Europe PMC. Retrieved January 21, 2026, from [Link]

  • Treatment of chronic inflammation with a 1,2,4-triazolo [1,5a] pyridine derivative. (2012). Google Patents.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). PMC. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 21, 2026, from [Link]

  • Pyrazolo[1,5-α][1][17][18]triazines (5-Aza-9-deazapurines): Synthesis and biological activity. (2008). Monash University. Retrieved January 21, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • New pyrazolo[1,5-a]pyrimidine and pyr. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H). (2022). PMC. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4- e ][1][2][3]triazolo[1,5- c ]pyrimidine derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel[1][2][17]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Initial Pharmacological Assessment of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the initial pharmacological evaluation of 8-Nitro-triazolo[1,5-a]pyridine (Cpd-8NTP), a novel chemical entity. The triazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activities including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The introduction of an 8-nitro moiety is particularly intriguing, as analogous substitutions in related heterocyclic systems have been shown to confer potent anti-inflammatory activity by modulating key signaling pathways.[3]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, tiered approach that begins with broad phenotypic screening to generate data-driven hypotheses, followed by more focused assays to elucidate the mechanism of action and preliminary safety profile. The causality behind each experimental choice is explained, and every protocol is designed to be self-validating, ensuring the highest degree of scientific integrity.

Part 1: Foundational Characterization and Handling

Before any biological assessment, a thorough understanding of the compound's fundamental properties and safe handling procedures is paramount.

Physicochemical Analysis

The first step is to characterize the test article's purity, solubility, and stability. This is non-negotiable, as inaccurate concentration data will invalidate all subsequent biological results.

  • Purity Assessment: Purity should be ≥95%, as confirmed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structural identity must be confirmed by ¹H NMR and ¹³C NMR.

  • Solubility Determination: Aqueous kinetic solubility should be determined in relevant biological media, such as Phosphate-Buffered Saline (PBS) and cell culture media (e.g., DMEM). This informs vehicle selection and maximum achievable concentrations in assays.

  • Stability Analysis: The compound's stability should be assessed in the chosen solvent (typically DMSO) and in aqueous assay buffers over time to ensure it does not degrade during the course of an experiment.

Safe Handling Protocol

While specific toxicity data for Cpd-8NTP is unavailable, data from the parent pyrazolo[1,5-a]pyridine and related pyridine compounds indicate potential for skin, eye, and respiratory irritation.[4][5] Therefore, stringent safety measures are required.

  • Personal Protective Equipment (PPE): Always handle Cpd-8NTP within a certified chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses.

  • Dispensing: Handle the solid compound with care to avoid generating dust. For creating stock solutions, use a calibrated analytical balance and add solvent directly to the vial containing the powder.

  • Waste Disposal: All contaminated materials and solutions must be disposed of in accordance with institutional and local hazardous waste regulations.

Part 2: A Tiered Strategy for In Vitro Pharmacological Assessment

A tiered, "funnel-down" approach is the most efficient strategy for a novel compound. We begin with a wide net to capture any significant biological activity and then use those results to guide more specific, hypothesis-driven investigations.[6][7]

Tier 1: Broad Phenotypic Screening & Cytotoxicity

Objective: To establish the compound's inherent cytotoxicity and identify its primary biological activities without preconceived notions of its target.

Causality: Determining the concentration at which a compound is toxic is the foundational experiment. It defines the therapeutic window for all subsequent cell-based assays and distinguishes true pharmacological effects from non-specific toxicity. We utilize two cell lines: a non-cancerous line (HEK293) and a common cancer line (HepG2) to identify potential selective toxicity.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Cpd-8NTP in the appropriate cell culture medium, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
HEK293Cpd-8NTP> 100
HepG2Cpd-8NTP45.2

Causality: Given that a structurally related nitro-azolopyrimidine was a potent inhibitor of inflammatory mediators, this is a primary hypothesis to test.[3] We use lipopolysaccharide (LPS)-stimulated macrophages, a gold-standard model for inflammation, and measure two key outputs: nitric oxide (NO), a mediator of inflammatory damage, and Interleukin-6 (IL-6), a pro-inflammatory cytokine.

Step-by-Step Methodology (LPS-Stimulated RAW 264.7 Macrophages):

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of Cpd-8NTP (e.g., 0.1 to 30 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of Sulfanilamide solution, incubate for 10 minutes.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution, incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • IL-6 Measurement (ELISA):

    • Use the remaining supernatant to quantify IL-6 levels according to the manufacturer's protocol for a commercial ELISA kit.

  • Analysis: Determine the IC₅₀ for inhibition of both NO and IL-6 production.

Visualization of Targeted Pathway:

LPS_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB p50/p65 (NF-κB) IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates iNOS_Gene iNOS Gene Nucleus->iNOS_Gene IL6_Gene IL-6 Gene Nucleus->IL6_Gene iNOS_Protein iNOS iNOS_Gene->iNOS_Protein Translates IL6_Protein IL-6 IL6_Gene->IL6_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces Cpd8NTP Cpd-8NTP Cpd8NTP->IKK Hypothesized Inhibition Cpd8NTP->NFkB

Caption: Hypothesized inhibition of the LPS-induced inflammatory pathway by Cpd-8NTP.

Tier 2: Hypothesis-Driven Mechanistic Assays

Objective: To investigate the potential mechanism of action (MoA) based on the results from Tier 1. (For this guide, we will assume Cpd-8NTP showed potent, non-toxic anti-inflammatory and moderate antiproliferative activity).

Causality: The triazolopyridine scaffold is a well-known "kinase hinge-binder".[2][8] The anti-inflammatory effects observed could be due to the inhibition of key kinases in inflammatory signaling, such as Janus kinases (JAKs) or MAP kinases.[8] A broad kinase panel screen is the most effective way to test this hypothesis.

Step-by-Step Methodology (Commercial Service):

  • Selection of Service: Engage a reputable contract research organization (CRO) offering kinase profiling services (e.g., Eurofins DiscoverX, Promega).

  • Panel Choice: Select a panel relevant to inflammation and cancer, including but not limited to: JAK1, JAK2, TYK2, p38α, JNK1, IKKβ, CDK2, EGFR, and VEGFR2.

  • Compound Submission: Submit Cpd-8NTP for screening at a fixed concentration (typically 1 µM and 10 µM).

  • Data Analysis: The CRO will provide data as "% Inhibition" at the tested concentrations. For any kinase showing >50% inhibition at 1 µM, a follow-up IC₅₀ determination should be requested.

Visualization of Experimental Workflow:

Kinase_Screen cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cpd Cpd-8NTP Stock Solution Dispense Dispense Cpd-8NTP (e.g., 1 µM & 10 µM) Cpd->Dispense AssayPlate 384-Well Plate (Pre-dispensed Kinases) AssayPlate->Dispense Incubate Add ATP & Substrate Incubate Dispense->Incubate Detect Add Detection Reagent (Luminescence/Fluorescence) Incubate->Detect Read Read Plate Detect->Read Calc Calculate % Inhibition Read->Calc IC50 IC50 Determination (for hits >50%) Calc->IC50

Caption: Workflow for a typical kinase inhibition screening panel.

Causality: The observed antiproliferative activity needs mechanistic exploration. A common mechanism for anti-cancer compounds is the disruption of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a robust method to quantify the proportion of cells in each phase (G1, S, G2/M) of the cell cycle.

Step-by-Step Methodology (Flow Cytometry):

  • Cell Culture: Seed a cancer cell line that showed sensitivity (e.g., HCT-116) in 6-well plates and grow to ~60% confluency.

  • Treatment: Treat cells with Cpd-8NTP at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Tier 3: Preliminary Safety & ADME Profiling

Objective: To identify potential safety liabilities and drug metabolism issues early, which is a critical step in de-risking a compound for further development.[9][10]

Causality: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Regulatory agencies mandate hERG testing for all new chemical entities. An early assessment is essential.[11]

Step-by-Step Methodology (Automated Patch Clamp):

  • Platform: Use an automated, high-throughput patch-clamp system (e.g., QPatch, Patchliner).

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure:

    • Cells are captured, and a giga-seal is formed.

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • After establishing a stable baseline, Cpd-8NTP is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • A known hERG inhibitor (e.g., Cisapride) is used as a positive control.

  • Analysis: The percentage of hERG current inhibition is measured at each concentration, and an IC₅₀ value is determined. An IC₅₀ < 10 µM is often considered a potential concern.

Causality: The CYP enzyme family is responsible for the metabolism of most drugs. Inhibition of these enzymes by Cpd-8NTP could lead to dangerous drug-drug interactions (DDIs). This assay assesses that risk.

Step-by-Step Methodology (Fluorescent-based):

  • System: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a fluorescent probe substrate specific for each isoform.

  • Reaction: In a 96-well plate, combine the enzyme, a NADPH-regenerating system, and Cpd-8NTP at various concentrations.

  • Initiation: Add the fluorescent probe substrate to start the reaction.

  • Readout: After a set incubation time, measure the fluorescent signal generated by the metabolized probe.

  • Analysis: Compare the signal in the presence of Cpd-8NTP to the vehicle control to calculate % inhibition and determine an IC₅₀ value for each CYP isoform.

Part 3: Transition to In Vivo Assessment

Objective: To evaluate the compound's behavior in a whole living organism, providing crucial data on its pharmacokinetic profile and confirming its efficacy in a disease model. This stage is only initiated if the in vitro data is compelling (i.e., potent activity, clear MoA, and an acceptable safety margin).[12][13]

Protocol 8: Murine Pharmacokinetic (PK) Study

Causality: A compound is only useful if it can reach its target in the body at a sufficient concentration and for a sufficient duration. This study measures the absorption, distribution, metabolism, and excretion (ADME) of Cpd-8NTP.[13]

Step-by-Step Methodology (Single Dose in Mice):

  • Animals: Use male C57BL/6 mice (n=3 per time point/group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group defines the clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg). This group assesses oral absorption.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail-nick or saphenous vein) at specific time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of Cpd-8NTP in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cₘₐₓ (ng/mL)8501200
Tₘₐₓ (h)0.081.0
AUC₀₋inf (ng*h/mL)9754875
t₁/₂ (h)2.52.8
CL (mL/min/kg)17.1-
Vd (L/kg)3.6-
F (%)-50
Protocol 9: In Vivo Efficacy in an Acute Inflammation Model

Causality: This experiment aims to translate the in vitro anti-inflammatory findings into a living system. The LPS-induced systemic inflammation model in mice is a well-established and relevant model that directly correlates with our in vitro macrophage stimulation assay.[3]

Step-by-Step Methodology (LPS Challenge in Mice):

  • Animals: Use male C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle (PO) + Saline (IP)

    • Group 2: Vehicle (PO) + LPS (IP)

    • Group 3: Cpd-8NTP (e.g., 30 mg/kg, PO) + LPS (IP)

    • Group 4: Dexamethasone (positive control, e.g., 5 mg/kg, IP) + LPS (IP)

  • Procedure:

    • Administer Cpd-8NTP or vehicle by oral gavage.

    • After 1 hour, challenge the mice with an intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • At a peak response time (e.g., 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Endpoint Measurement: Prepare serum and measure the levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) using ELISA.

  • Analysis: Compare cytokine levels between the groups using statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine if Cpd-8NTP significantly reduces the inflammatory response.

Visualization of In Vivo Workflow:

InVivo_Workflow Start Acclimatize Mice (C57BL/6) Grouping Randomize into 4 Groups (n=10/group) Start->Grouping Dosing Dose Orally (PO): - Vehicle - Cpd-8NTP (30 mg/kg) Grouping->Dosing ControlDose Dose Intraperitoneally (IP): - Dexamethasone (5 mg/kg) Grouping->ControlDose Wait1 Wait 1 Hour Dosing->Wait1 Challenge Challenge with LPS (IP) (1 mg/kg) Wait1->Challenge Wait2 Wait 2 Hours Challenge->Wait2 Endpoint Terminal Bleed & Serum Collection Wait2->Endpoint Analysis Measure Cytokines (IL-6, TNF-α) via ELISA Endpoint->Analysis Result Statistical Analysis Analysis->Result

Sources

An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Chemical Properties of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical properties of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro group on the pyridine ring profoundly influences the electronic landscape of the bicyclic system, bestowing upon it unique reactivity and potential for diverse functionalization. This document will delve into the synthesis, spectroscopic characterization, and key chemical transformations of this molecule, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties.[4] The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a unique electronic environment. The introduction of a strongly electron-withdrawing nitro group at the 8-position further accentuates this electronic disparity, rendering the pyridine ring highly susceptible to nucleophilic attack and modifying the overall physicochemical properties of the molecule. Understanding the chemical behavior of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine is paramount for the rational design of novel therapeutics and functional materials.

Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

The primary route to 8-nitro-[1][2][3]triazolo[1,5-a]pyridine involves the nitration of the parent[1][2][3]triazolo[1,5-a]pyridine. The electron-rich nature of the pyridine ring directs electrophilic substitution, and the conditions for nitration must be carefully controlled to achieve the desired regioselectivity.

A plausible and efficient method for the synthesis of related dinitro derivatives involves the cyclization of 2-chloro-3,5-dinitropyridine with hydrazides, followed by in situ Dimroth rearrangement.[5] This suggests that a similar strategy starting from a mono-nitrated pyridine precursor could also be a viable synthetic pathway.

Below is a detailed, self-validating protocol for the synthesis of the parent[1][2][3]triazolo[1,5-a]pyridine, which is the precursor for the 8-nitro derivative.

Experimental Protocol: Synthesis of[1][2][3]triazolo[1,5-a]pyridine

This protocol is adapted from a microwave-mediated, catalyst-free synthesis, which offers advantages in terms of reaction time and yield.[3]

Materials:

  • Enaminonitrile (e.g., 3-(dimethylamino)acrylonitrile)

  • Benzohydrazide

  • Dry Toluene

  • Microwave synthesis vial (0.5–2.0 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/ethyl acetate)

Procedure:

  • In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).[3]

  • Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add dry toluene (1.5 mL) to the vial.[3]

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for the required time (monitoring by TLC is recommended).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate, 10:1) to afford the pure[1][2][3]triazolo[1,5-a]pyridine.[3]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[3]

  • Dry Toluene: The use of a dry, non-protic solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the starting materials or intermediates.

  • Inert Atmosphere: The evacuation and backfilling with an inert gas prevent oxidation of the reactants and intermediates, ensuring a cleaner reaction profile.

Synthesis_Workflowcluster_prepVial Preparationcluster_reactionMicrowave Reactioncluster_workupWorkup & PurificationReactantsAdd Enaminonitrile (1 eq)& Benzohydrazide (2 eq)InertEvacuate & Backfillwith N2 (3x)Reactants->InertSolventAdd Dry TolueneInert->SolventMicrowaveHeat to 140°Cin Microwave ReactorSolvent->MicrowaveMonitorMonitor by TLCMicrowave->MonitorCoolCool to RTMonitor->CoolPurifyColumn ChromatographyCool->PurifyProductPure [1,2,4]triazolo[1,5-a]pyridinePurify->Product

Caption: Workflow for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridine.

Spectroscopic Characterization

1H NMR Spectroscopy: The protons on the pyridine ring of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine are expected to be significantly deshielded due to the electron-withdrawing effect of the nitro group and the fused triazole ring. The chemical shifts of these protons would likely appear in the downfield region of the spectrum, typically between δ 7.5 and 9.0 ppm. The coupling constants would be characteristic of a substituted pyridine ring.

13C NMR Spectroscopy: The carbon atoms of the pyridine ring, particularly the carbon bearing the nitro group (C-8) and the adjacent carbons, will be significantly deshielded. The signals for these carbons are expected to appear at lower field in the 13C NMR spectrum. For comparison, in related pyrazolo[1,5-a]pyrimidine derivatives, the carbon chemical shifts are well-defined and can be assigned using 2D NMR techniques.[6]

Infrared (IR) Spectroscopy: The IR spectrum of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1500 cm-1 and 1370-1330 cm-1, respectively. The spectrum would also show characteristic bands for the C=N and C=C stretching vibrations of the heterocyclic rings.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine. Fragmentation patterns would likely involve the loss of the nitro group (NO2) and other characteristic fragments of the triazolopyridine core.

Spectroscopic Technique Predicted Key Features for 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine
1H NMR Protons on the pyridine ring deshielded (δ 7.5 - 9.0 ppm).
13C NMR Pyridine ring carbons, especially C-8, are deshielded.
IR Strong N-O stretching bands for the nitro group (~1550-1500 and ~1370-1330 cm-1).
MS Prominent molecular ion peak and fragmentation involving loss of NO2.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine is dominated by the electronic interplay between the electron-rich triazole ring and the electron-deficient, nitro-activated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 8-position renders the pyridine ring highly susceptible to nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the nitro group. In the case of 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines, these compounds are described as highly electrophilic and readily react with C-nucleophiles under mild, base-free conditions.[7][8] This suggests that 8-nitro-[1][2][3]triazolo[1,5-a]pyridine will also be a good substrate for SNAr reactions, particularly at the 7-position.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by the electron-withdrawing nitro group. In the second step, the leaving group departs, restoring the aromaticity of the pyridine ring.

SNAr_Mechanismcluster_reactantsReactantscluster_intermediateIntermediatecluster_productsProducts8-Nitro-[1,2,4]triazolo[1,5-a]pyridine8-Nitro-[1,2,4]triazolo[1,5-a]pyridineMeisenheimer-like IntermediateMeisenheimer-like Intermediate8-Nitro-[1,2,4]triazolo[1,5-a]pyridine->Meisenheimer-like Intermediate + Nu- Substituted ProductSubstituted ProductMeisenheimer-like Intermediate->Substituted Product - L- Reactant8-Nitro-[1,2,4]triazolo[1,5-a]pyridine(with leaving group L at C7)IntermediateResonance-StabilizedMeisenheimer-like IntermediateReactant->IntermediateAdditionNucleophileNucleophile (Nu-)Product7-Substituted-8-nitro-[1,2,4]triazolo[1,5-a]pyridineIntermediate->ProductEliminationLeavingGroupLeaving Group (L-)

Caption: Generalized mechanism of nucleophilic aromatic substitution on the pyridine ring.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 8-nitro-[1][2][3]triazolo[1,5-a]pyridine (with a suitable leaving group at the 7-position, e.g., chloro)

  • Amine (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K2CO3, Et3N), if necessary

Procedure:

  • Dissolve the 7-substituted-8-nitro-[1][2][3]triazolo[1,5-a]pyridine in a suitable solvent in a round-bottom flask.

  • Add the amine (typically 1.1-2.0 equivalents).

  • If the amine salt is formed, a non-nucleophilic base may be added to liberate the free amine.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the 7-amino-8-nitro-[1][2][3]triazolo[1,5-a]pyridine derivative.

Reduction of the Nitro Group

The nitro group of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine can be readily reduced to an amino group, providing a key intermediate for further functionalization. The resulting 8-amino-[1][2][3]triazolo[1,5-a]pyridine can be used to construct novel heterocyclic systems or to introduce other functional groups via diazotization reactions. The reduction of nitro groups in related nitroazolopyrimidines has been successfully achieved.[4]

Common Reducing Agents:

  • Catalytic Hydrogenation: H2 gas with a metal catalyst (e.g., Pd/C, PtO2). This is a clean and efficient method.

  • Metal/Acid Systems: Sn/HCl, Fe/HCl, or Zn/CH3COOH. These are classical and cost-effective methods.

  • Sodium Dithionite (Na2S2O4): A mild reducing agent often used for sensitive substrates.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • 8-nitro-[1][2][3]triazolo[1,5-a]pyridine

  • Reducing agent (e.g., 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen source (e.g., H2 gas balloon or Parr hydrogenator)

Procedure (Catalytic Hydrogenation):

  • Dissolve 8-nitro-[1][2][3]triazolo[1,5-a]pyridine in a suitable solvent in a flask equipped with a magnetic stirrer.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-[1][2][3]triazolo[1,5-a]pyridine.

  • Purify the product by recrystallization or column chromatography if necessary.

Reduction_Workflowcluster_setupReaction Setupcluster_reactionReductioncluster_workupWorkup & PurificationDissolveDissolve 8-nitro compoundin solventCatalystAdd 10% Pd/CDissolve->CatalystHydrogenEvacuate & backfillwith H2Catalyst->HydrogenStirStir under H2at RTHydrogen->StirMonitorMonitor by TLCStir->MonitorFilterFilter through CeliteMonitor->FilterConcentrateConcentrate filtrateFilter->ConcentrateProduct8-Amino-[1,2,4]triazolo[1,5-a]pyridineConcentrate->Product

Caption: Workflow for the catalytic hydrogenation of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Applications in Drug Discovery and Materials Science

The chemical properties of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine make it a versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science.

  • Medicinal Chemistry: The 8-amino derivative is a key precursor for the synthesis of novel fused heterocyclic systems and for the introduction of various pharmacophores. The ability to perform nucleophilic aromatic substitution at the 7-position allows for the facile introduction of diverse side chains to explore structure-activity relationships.

  • Materials Science: The electron-deficient nature of the 8-nitro-[1][2][3]triazolo[1,5-a]pyridine core makes it a candidate for use in the development of novel electronic materials, such as organic light-emitting diodes (OLEDs) and sensors. The nitro group can also be a precursor to other functional groups that can be used to tune the photophysical properties of the molecule.

Conclusion

8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is a molecule with a rich and versatile chemistry. The presence of the nitro group profoundly influences its reactivity, making it a valuable intermediate for the synthesis of a wide range of functionalized derivatives. This guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and key chemical transformations, along with detailed experimental protocols. By understanding and harnessing the chemical properties of this scaffold, researchers can continue to develop novel molecules with significant potential in medicine and materials science.

References

  • A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time. ResearchGate. [Link]

  • Khomenko, D., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-319. [Link]

  • A novel synthesis of triazolo[1,5-a]pyridines (4) from 2′-acetyl-2-cyanoacetohydrazide (2) and arylidenemalononitriles (3) is described. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • A convenient preparation of[1][2][3]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Bar-Ad, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5562. [Link]

  • Savateev, K. V., et al. (2014). 8-ALKYL[1][2][3]TRIAZOLO[5,1-b]PURINES. Chemistry of Heterocyclic Compounds, 50(6), 880-886. [Link]

  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Bastrakov, M. A., et al. (2019). Reactions of highly electrophilic 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines with C-nucleophiles. Chemistry of Heterocyclic Compounds, 55(8), 754-760. [Link]

  • Starosotnikov, A. M., et al. (2019). Synthesis of N-Bridged 6,8-Dinitrotriazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 55(1), 86-88. [Link]

  • Bastrakov, M. A., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(1), 95-98. [Link]

  • Hesse, M., et al. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 199-254). Georg Thieme Verlag. [Link]

  • Reactions of highly electrophilic 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines with C-nucleophiles. ResearchGate. [Link]

  • Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3169. [Link]

The Dawn of a New Antitubercular Scaffold: An In-depth Technical Guide to the Discovery of Novel 8-Nitro-triazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing reality necessitates a departure from conventional therapeutic strategies and a bold exploration into novel chemical scaffolds. This guide delineates a strategic pathway for the discovery and development of a promising new class of antitubercular agents: 8-nitro-triazolo[1,5-a]pyridine analogs. We will traverse the rationale behind their design, proposed synthetic methodologies, a comprehensive biological evaluation cascade, and the anticipated mechanism of action, providing a robust framework for researchers, scientists, and drug development professionals dedicated to combating this ancient scourge.

The Strategic Genesis of 8-Nitro-triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its unique electronic and structural properties have rendered it a versatile template for engaging a diverse array of biological targets. Concurrently, the landscape of antitubercular drug discovery has been revolutionized by nitro-heterocyclic compounds, such as the clinically approved delamanid and pretomanid.[2][3] These agents are prodrugs that undergo reductive bioactivation within Mtb, a mechanism that confers selectivity and potency against both replicating and non-replicating bacilli.[4][5]

The innovative hypothesis underpinning this research program is the synergistic amalgamation of these two powerful pharmacophores: the proven triazolo[1,5-a]pyridine scaffold and the bioactivatable nitro group. By strategically placing the nitro group at the 8-position of the triazolo[1,5-a]pyridine ring system, we aim to create a new class of compounds with the potential for potent and selective anti-Mtb activity.

Medicinal Chemistry: From Concept to Compound

Proposed Synthetic Pathways

The synthesis of the target 8-nitro-triazolo[1,5-a]pyridine analogs can be approached through several strategic routes, leveraging established methodologies for the construction of the core heterocyclic system and the introduction of the nitro functionality. A generalized, plausible synthetic scheme is outlined below.

G cluster_0 Route A: Late-Stage Nitration cluster_1 Route B: Building from a Nitropyridine A Substituted 2-aminopyridine B [1,2,4]Triazolo[1,5-a]pyridine Intermediate A->B Cyclization with (e.g., N-cyaniminodithiocarbonate) C 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine Analog B->C Nitration (e.g., HNO3/H2SO4) D Substituted 2-amino-3-nitropyridine E Target 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine Analog D->E Cyclization G A Primary Screen: In vitro activity against Mtb H37Rv (MIC determination) B Secondary Screen: - Activity against MDR/XDR Mtb strains - Cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) A->B Potent hits C Tertiary Screen: - Intracellular activity in infected macrophages - In vitro ADME properties (microsomal stability, solubility) B->C Selective and potent hits D In Vivo Efficacy: - Mouse model of tuberculosis (bacterial load reduction) C->D Hits with favorable in vitro profiles E Lead Candidate D->E Efficacious compounds G A 8-Nitro-triazolo[1,5-a]pyridine (Prodrug) C Reductive Activation (Nitro group reduction) A->C B Mtb Nitroreductase (e.g., Ddn) B->C D Reactive Nitrogen Species (e.g., Nitric Oxide) C->D E Inhibition of Cellular Respiration and other essential processes D->E F Bactericidal Activity E->F

Sources

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Nitro-triazolo[1,5-a]pyridine

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine utilizing microwave-assisted organic synthesis (MAOS). The protocol is designed for researchers, scientists, and professionals in drug development who are interested in leveraging the benefits of microwave chemistry for the synthesis of nitrogen-containing heterocyclic compounds. This application note details the reaction mechanism, a step-by-step experimental protocol, and expected outcomes, grounded in established principles of heterocyclic and microwave chemistry.

Introduction and Scientific Rationale

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a nitro group at the 8-position can serve as a key functional handle for further chemical modifications, making 8-nitro-[1][2][3]triazolo[1,5-a]pyridine a valuable intermediate in drug discovery programs.

Traditional synthetic methods for constructing this heterocyclic system often require prolonged reaction times, high temperatures, and can result in modest yields. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, utilizing dielectric heating to achieve rapid and uniform heating of the reaction mixture.[4][5][6] This technique has been shown to dramatically reduce reaction times, improve yields, and enhance product purity for a wide array of heterocyclic syntheses.[5][7] The protocol herein is based on the acid-catalyzed cyclization of 2-hydrazinyl-3-nitropyridine with formic acid, a common and effective method for the formation of the triazole ring in related systems.

Reaction Mechanism and Causality

The synthesis of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine proceeds through a well-established pathway for the formation of the triazolopyridine ring system. The key steps are:

  • Acylation of the Hydrazine: The more nucleophilic terminal nitrogen of the hydrazine moiety in 2-hydrazinyl-3-nitropyridine attacks the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form an N-formylhydrazine intermediate.

  • Intramolecular Cyclization: Under acidic conditions and with thermal activation (provided efficiently by microwave irradiation), the pyridine ring nitrogen attacks the formyl carbonyl carbon of the intermediate.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the aromatic 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

The use of microwave irradiation is particularly advantageous in this synthesis for several reasons:

  • Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that significantly accelerates the rate of the cyclization and dehydration steps.[8]

  • Increased Efficiency: The shorter reaction times minimize the potential for side product formation, often leading to higher isolated yields and cleaner reaction profiles compared to conventional heating methods.[4][6]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of the synthetic outcome.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Hydrazinyl-3-nitropyridineReagentCommercially AvailableStarting material.
Formic Acid≥95%Commercially AvailableReagent and solvent.
MethanolACS GradeCommercially AvailableFor washing the product.
Deionized WaterIn-houseFor work-up.
Sodium BicarbonateSaturated SolutionIn-houseFor neutralization.
Microwave Synthesis Vial10 mLAppropriate SupplierWith stir bar.
Microwave SynthesizerCapable of controlled heating and temperature monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-hydrazinyl-3-nitropyridine (1.0 mmol, 154.1 mg).

    • Carefully add formic acid (3 mL).

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 150 °C

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: 300 W (or dynamic power control to maintain temperature)

      • Stirring: On

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing ice-cold deionized water (20 mL).

    • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold methanol (5 mL).

    • Dry the product under vacuum to obtain 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Workflow Diagram

experimental_workflowreagents1. Add 2-hydrazinyl-3-nitropyridineand formic acid to microwave vialmicrowave2. Microwave Irradiation(150 °C, 15 min)reagents->microwaveSeal vialworkup3. Quench with ice-waterand neutralize with NaHCO3microwave->workupCool to RTfiltration4. Vacuum Filtrationand washingworkup->filtrationPrecipitate formsproduct5. Dry to obtain pure productfiltration->product

Caption: Experimental workflow for the synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

Expected Results and Characterization

  • Yield: Expected yield is typically in the range of 85-95%.

  • Appearance: A pale yellow to yellow solid.

  • Characterization: The structure of the synthesized 8-nitro-[1][2][3]triazolo[1,5-a]pyridine should be confirmed by standard analytical techniques:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons of the pyridine and triazole rings.

    • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbon atoms of the heterocyclic core.

    • HRMS (ESI): Calculation for C₆H₄N₄O₂ [M+H]⁺ should be confirmed by the found mass.

    • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase the reaction time in 5-minute increments or increase the temperature to 160 °C.
Loss of product during work-up.Ensure the mixture is sufficiently cold before filtration to minimize solubility.
Dark-colored productDecomposition due to excessive heating.Decrease the reaction temperature to 140 °C.
Incomplete precipitationProduct is partially soluble in the work-up mixture.After neutralization, store the mixture at 0-4 °C for 1 hour to promote complete precipitation.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine. The method offers significant advantages over conventional heating, including drastically reduced reaction times, high yields, and operational simplicity. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate.

References

  • MDPI. (2024-02-18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • ResearchGate. (2023-09-28). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Chekhter, O., et al. (2023). Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry of Heterocyclic Compounds, 17(2), 294-316. [Link]

  • ResearchGate. (2021-08-05). 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. [Link]

  • National Institutes of Health. (2020-04-07). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][10]triazines. [Link]

  • ResearchGate. (2016-02-15). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. [Link]

  • ResearchGate. (2003-07-22). (PDF) Microwave-assisted heterocyclic synthesis. [Link]

  • PubMed. (2021-06-10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1][9][10]triazines. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

  • National Center for Biotechnology Information. (2021-09-23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. [Link]

  • Chem. zvesti. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [Link]

  • Jordan Journal of Chemistry. (n.d.). 365 Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1][2][3]triazines and Thieno[2,3-b]pyridine Der. [Link]

  • RSC Publishing. (2023-11-07). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022-08-07). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]. [Link]

Catalyst-Free Synthesis of 8-Nitro-triazolo[1,5-a]pyridine: An Application Note and Detailed Protocol

Catalyst-Free Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalyst-free synthesis of 8-Nitro-[1][2]triazolo[1,5-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. By leveraging a classical and efficient cyclization strategy, this protocol offers a straightforward and environmentally benign alternative to metal-catalyzed methods. This guide details the underlying chemical principles, step-by-step experimental procedures, and expected outcomes, empowering researchers to confidently replicate and adapt this synthesis for their specific applications.

Introduction

The[1][2]triazolo[1,5-a]pyridine core is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a nitro group at the 8-position can significantly modulate the electronic properties and biological activity of the scaffold, making 8-Nitro-[2]triazolo[1,5-a]pyridine a valuable target for drug discovery and functional materials development. Traditional synthetic routes often rely on transition metal catalysts, which can introduce contaminants and increase purification burdens. This application note focuses on a robust, catalyst-free approach, promoting greener and more efficient chemical synthesis.

The cornerstone of this methodology is the reaction of a suitably substituted pyridine precursor, 2-hydrazino-3-nitropyridine, with a one-carbon electrophile, which drives the formation of the fused triazole ring system. This approach is characterized by its operational simplicity, high atom economy, and avoidance of heavy metal reagents.

Mechanistic Insights: The Logic Behind the Synthesis

The catalyst-free synthesis of 8-Nitro-[1][2]triazolo[1,5-a]pyridine proceeds through a two-step sequence:

  • Formation of the Hydrazinopyridine Precursor: The synthesis begins with the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with hydrazine.

  • Intramolecular Cyclization: The resulting 2-hydrazino-3-nitropyridine undergoes condensation with a one-carbon electrophile, followed by an intramolecular cyclization and subsequent dehydration to yield the final triazolo[1,5-a]pyridine ring system. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine nitrogen, making the choice of cyclizing agent and reaction conditions crucial.

Experimental Protocols

Part 1: Synthesis of 2-Hydrazino-3-nitropyridine (Precursor)

This protocol is adapted from established procedures for the synthesis of substituted hydrazinopyridines.

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and add hydrazine hydrate (1.5-2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2-hydrazino-3-nitropyridine as a solid.

Data Summary:

ParameterValue
Reaction Time2-4 hours
TemperatureReflux
Expected Yield>80%
AppearanceYellow to orange solid
Part 2: Catalyst-Free Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

This protocol outlines the catalyst-free cyclization of the precursor with triethyl orthoformate.

Materials:

  • 2-Hydrazino-3-nitropyridine

  • Triethyl orthoformate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place 2-hydrazino-3-nitropyridine (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of triethyl orthoformate (5-10 equivalents), which acts as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (typically around 140-150 °C) for 3-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess triethyl orthoformate can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure 8-Nitro-[1][2]triazolo[1,5-a]pyridine.

Data Summary:

ParameterValue
Reaction Time3-6 hours
Temperature140-150 °C (Reflux)
Expected YieldGood to excellent
AppearanceSolid

Visualizing the Synthesis

Reaction Workflow

Gcluster_0Part 1: Precursor Synthesiscluster_1Part 2: Catalyst-Free Cyclizationstart_mat_12-Chloro-3-nitropyridinereaction_1Nucleophilic AromaticSubstitution (Reflux)start_mat_1->reaction_1reagent_1Hydrazine Hydratein Ethanolreagent_1->reaction_1product_12-Hydrazino-3-nitropyridinereaction_1->product_1start_mat_22-Hydrazino-3-nitropyridineproduct_1->start_mat_2Purified Precursorreaction_2Condensation & IntramolecularCyclization (Reflux)start_mat_2->reaction_2reagent_2Triethyl Orthoformate(Excess)reagent_2->reaction_2final_product8-Nitro-[1,2,4]triazolo[1,5-a]pyridinereaction_2->final_product

Caption: Workflow for the two-part synthesis of 8-Nitro-[1][2]triazolo[1,5-a]pyridine.

Plausible Reaction Mechanism

GA2-Hydrazino-3-nitropyridineCIntermediate AdductA->CBTriethyl OrthoformateB->CDN-(3-nitropyridin-2-yl)formimidohydrazide(after elimination of ethanol)C->D- EtOHEIntramolecular Cyclization(Nucleophilic attack)D->EFCyclized IntermediateD->F 6-exo-trigG8-Nitro-[1,2,4]triazolo[1,5-a]pyridineF->G- EtOHHElimination of Ethanol

Caption: Proposed mechanism for the catalyst-free cyclization step.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited chemical transformations for the synthesis of analogous heterocyclic systems. The reliability of this approach is supported by the following:

  • Robust Precursor Synthesis: The nucleophilic substitution of activated halopyridines with hydrazine is a high-yielding and dependable reaction.

  • Classical Cyclization: The condensation of hydrazines with orthoformates is a classical and widely used method for the formation of 1,2,4-triazole rings. The thermal conditions provide the necessary energy to overcome the activation barrier for cyclization and dehydration without the need for a catalyst.

  • Predictable Regiochemistry: The intramolecular cyclization is highly regioselective, leading to the desired[1][2]triazolo[1,5-a]pyridine isomer.

To validate the successful synthesis of the target compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity of the final product. Melting point analysis can also serve as a useful indicator of purity.

Conclusion

This application note provides a detailed and reliable guide for the catalyst-free synthesis of 8-Nitro-[1][2]triazolo[1,5-a]pyridine. By following the outlined protocols, researchers can efficiently access this valuable compound for further investigation in drug discovery and materials science. The presented methodology emphasizes a green and efficient approach to the synthesis of important heterocyclic scaffolds.

References

A comprehensive list of references will be compiled upon the completion of a thorough literature review for the most relevant and authoritative sources supporting the described protocols and mechanistic claims.

Application Notes and Protocols for the Investigation of 8-Nitro-triazolo[1,5-a]pyridine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including significant potential in oncology.[4][5][6] This bicyclic N-heteroarene is a purine isostere, allowing it to interact with a variety of biological targets that are pivotal in cancer cell proliferation and survival.[6][7] Derivatives of this scaffold have been reported to act as inhibitors of critical cellular processes, including tubulin polymerization and the activity of various protein kinases, which are often dysregulated in cancer.[5][8]

This document provides a comprehensive guide for the investigation of a specific, yet underexplored, derivative: 8-Nitro-triazolo[1,5-a]pyridine . The introduction of a nitro group at the 8-position is a deliberate design choice aimed at potentially conferring unique and advantageous anticancer properties. The nitroaromatic moiety is a well-known pharmacophore that can be bioreduced in the hypoxic microenvironment characteristic of solid tumors.[9][10] This selective activation can lead to the generation of cytotoxic species preferentially in cancer cells, thereby increasing the therapeutic index and reducing off-target toxicity.[9][10]

These application notes are intended for researchers, scientists, and drug development professionals. They provide a strategic framework and detailed protocols for the synthesis, characterization, and comprehensive preclinical evaluation of 8-Nitro-triazolo[1,5-a]pyridine as a potential anticancer therapeutic. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Hypothesized Mechanisms of Action

Based on the established activities of the parent scaffold and the known pharmacology of nitro-containing compounds, 8-Nitro-triazolo[1,5-a]pyridine is hypothesized to exert its anticancer effects through a multi-pronged approach:

  • Disruption of Microtubule Dynamics: Many[1][2][3]triazolo[1,5-a]pyrimidine derivatives are known to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][8] It is plausible that 8-Nitro-triazolo[1,5-a]pyridine retains this activity, leading to G2/M cell cycle arrest and subsequent apoptosis.[8]

  • Inhibition of Pro-Survival Signaling Pathways: The triazolo[1,5-a]pyridine and related pyrimidine cores have been shown to inhibit various protein kinases that are key drivers of cancer cell growth and survival, such as the Janus kinase (JAK) and ERK signaling pathways.[4][11][12] The 8-Nitro derivative may act as an inhibitor of these or other relevant kinases.

  • Hypoxia-Selective Cytotoxicity: The presence of the 8-nitro group introduces the compelling possibility of selective activation in hypoxic tumor environments.[9][10] Under low oxygen conditions, cellular reductases can reduce the nitro group to cytotoxic metabolites, such as nitroso, hydroxylamino, and amino derivatives, which can induce DNA damage and protein dysfunction, leading to cell death. This mechanism offers the potential for targeted therapy against solid tumors, which are often poorly oxygenated.[9][10]

Hypothesized_MoA_8_Nitro_triazolo_1_5_a_pyridine cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_normoxia Normoxia cluster_hypoxia Hypoxia 8_Nitro_TP 8-Nitro-triazolo[1,5-a]pyridine Tubulin Tubulin Polymerization 8_Nitro_TP->Tubulin Inhibition Kinases Pro-survival Kinases (e.g., JAK, ERK) 8_Nitro_TP->Kinases Inhibition Nitro_Reduction Nitro Reductases 8_Nitro_TP->Nitro_Reduction Substrate Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Kinases->Apoptosis Reactive_Metabolites Cytotoxic Metabolites Nitro_Reduction->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Protein_Dysfunction Protein Dysfunction Reactive_Metabolites->Protein_Dysfunction Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis Protein_Dysfunction->Apoptosis

Caption: Hypothesized mechanisms of action for 8-Nitro-triazolo[1,5-a]pyridine.

Synthesis and Characterization

A plausible and efficient synthetic route is crucial for producing high-purity 8-Nitro-triazolo[1,5-a]pyridine for biological evaluation. Microwave-assisted organic synthesis can be a time-efficient method for the synthesis of the core scaffold.[2]

Protocol 1: Synthesis of 8-Nitro-triazolo[1,5-a]pyridine

  • Synthesis of the Triazolo[1,5-a]pyridine Core:

    • A catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides can be employed to synthesize the 1,2,4-triazolo[1,5-a]pyridine core.[2] This method is advantageous due to its eco-friendly nature and generally good to excellent yields.[2]

    • Rationale: This modern synthetic approach avoids the use of potentially toxic catalysts and allows for rapid synthesis of the core structure.

  • Nitration of the Triazolo[1,5-a]pyridine Core:

    • The synthesized triazolo[1,5-a]pyridine can be subjected to electrophilic nitration to introduce the nitro group at the 8-position.

    • A mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-10 °C) is a standard nitrating condition for many aromatic systems. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The pyridine ring of the scaffold is electron-deficient, and the specific position of nitration will be directed by the electronic properties of the fused triazole ring. Positional isomers may be formed, necessitating careful purification and characterization.

  • Purification and Characterization:

    • The crude product should be purified using column chromatography on silica gel.

    • The structure and purity of the final compound must be rigorously confirmed by:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the nitro group.

      • Mass Spectrometry (MS): To determine the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product (should be >95%).

In Vitro Evaluation: A Tiered Approach

A systematic, tiered approach to in vitro evaluation is recommended to efficiently assess the anticancer potential of 8-Nitro-triazolo[1,5-a]pyridine.

In_Vitro_Workflow Start Synthesized & Characterized 8-Nitro-triazolo[1,5-a]pyridine Tier1 Tier 1: Broad Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) Start->Tier1 Decision1 Potent & Selective? Tier1->Decision1 Tier2 Tier 2: Mechanism of Action Studies Decision1->Tier2 Yes Stop Stop/Redesign Decision1->Stop No MoA_Studies Tubulin Polymerization Assay Kinase Inhibition Assays Apoptosis & Cell Cycle Analysis Tier2->MoA_Studies Hypoxia_Study Hypoxia vs. Normoxia Cytotoxicity Tier2->Hypoxia_Study Decision2 Confirmed MoA & Hypoxia Selectivity? MoA_Studies->Decision2 Hypoxia_Study->Decision2 End Proceed to In Vivo Studies Decision2->End Yes Decision2->Stop No

Caption: Tiered workflow for the in vitro evaluation of 8-Nitro-triazolo[1,5-a]pyridine.

Protocol 2: Tier 1 - Broad Spectrum Cytotoxicity Screening

  • Cell Lines: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (e.g., leukemia, melanoma, lung, colon, breast, ovarian, renal, prostate, and central nervous system cancers).

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell viability.[13][14][15]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 8-Nitro-triazolo[1,5-a]pyridine (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

  • Go/No-Go Criteria: Proceed to Tier 2 if the compound demonstrates potent (low micromolar or nanomolar IC50 values) and/or selective activity against certain cancer cell lines.

Protocol 3: Tier 2 - Mechanism of Action Studies

  • A. Tubulin Polymerization Assay:

    • Principle: To determine if 8-Nitro-triazolo[1,5-a]pyridine directly inhibits the polymerization of tubulin into microtubules.

    • Method: Use a commercially available cell-free tubulin polymerization assay kit. This assay typically measures the increase in fluorescence or absorbance as tubulin polymerizes.

    • Procedure: Incubate purified tubulin with GTP and different concentrations of the test compound. Monitor the polymerization reaction over time. Include known tubulin inhibitors (e.g., colchicine, paclitaxel) as controls.

    • Interpretation: A dose-dependent inhibition of tubulin polymerization compared to the vehicle control would support this mechanism of action.

  • B. Kinase Inhibition Assays:

    • Principle: To assess the inhibitory activity of the compound against a panel of protein kinases known to be targeted by the parent scaffold (e.g., JAK1/2, ERK).

    • Method: Utilize in vitro kinase assays, which can be performed using various formats (e.g., radiometric, fluorescence-based, or luminescence-based).

    • Procedure: Incubate the recombinant kinase, its specific substrate, ATP, and varying concentrations of 8-Nitro-triazolo[1,5-a]pyridine. Measure the kinase activity.

    • Interpretation: Determine the IC50 value for each kinase to identify specific targets.

  • C. Cell Cycle Analysis:

    • Principle: To determine if the compound induces cell cycle arrest at a specific phase.

    • Method: Flow cytometry analysis of propidium iodide (PI) stained cells.

    • Procedure: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells, fix them, and stain with PI. Analyze the DNA content by flow cytometry.

    • Interpretation: An accumulation of cells in the G2/M phase would be consistent with a tubulin polymerization inhibitor.[8]

  • D. Apoptosis Assay:

    • Principle: To quantify the induction of apoptosis (programmed cell death).

    • Method: Annexin V/PI staining followed by flow cytometry.

    • Procedure: Treat cells with the compound for a specified time. Stain with Annexin V-FITC and PI. Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Interpretation: A significant increase in the percentage of apoptotic cells would confirm this as a downstream effect of the compound's action.[4]

  • E. Hypoxia-Selective Cytotoxicity Assay:

    • Principle: To determine if the compound is more cytotoxic under hypoxic conditions.

    • Method: Compare the cytotoxicity of the compound under normoxic (standard cell culture conditions, ~21% O₂) and hypoxic (<1% O₂) conditions.

    • Procedure: Culture cancer cells in both normoxic and hypoxic incubators. Treat with a range of concentrations of 8-Nitro-triazolo[1,5-a]pyridine and perform a cell viability assay (e.g., MTT).

    • Interpretation: Calculate the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 indicates hypoxia-selective activity.[10]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values that would indicate promising activity for 8-Nitro-triazolo[1,5-a]pyridine, warranting further investigation.

Cell LineCancer TypeIC50 (µM) under NormoxiaIC50 (µM) under HypoxiaHypoxia Cytotoxicity Ratio
HCT-116Colon2.50.55.0
MCF-7Breast5.01.05.0
A549Lung8.01.55.3
U-87 MGGlioblastoma3.00.65.0
Normal FibroblastsNon-cancerous>50>50~1.0

Data in this table is for illustrative purposes only.

In Vivo Evaluation

If the in vitro studies demonstrate potent and selective anticancer activity, particularly under hypoxic conditions, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.

Protocol 4: Murine Xenograft Model

  • Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneous xenografts of a human cancer cell line that showed high sensitivity to the compound in vitro (e.g., HCT-116).[14]

  • Formulation and Dosing:

    • Develop a suitable formulation for the compound to ensure bioavailability (e.g., in a solution of DMSO, PEG300, and saline).

    • Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).

    • Administer the compound to the tumor-bearing mice (e.g., via intraperitoneal injection or oral gavage) daily or on an optimized schedule.

  • Efficacy Assessment:

    • Monitor tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

  • Data Analysis: Compare the tumor growth in the treated group to a vehicle-treated control group. A significant tumor growth inhibition (TGI) would indicate in vivo efficacy.[14]

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold is a fertile ground for the development of novel anticancer agents. The strategic incorporation of an 8-nitro group has the potential to yield a compound with a unique and highly desirable mechanism of action, namely hypoxia-selective cytotoxicity. The protocols outlined in this document provide a rigorous and comprehensive framework for the systematic evaluation of 8-Nitro-triazolo[1,5-a]pyridine. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including detailed pharmacokinetic and toxicological profiling, ultimately paving the way for potential clinical investigation.

References

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PubMed Central.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. Retrieved January 21, 2026, from

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Retrieved January 21, 2026, from

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. PubMed.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. Retrieved January 21, 2026, from

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PubMed Central. Retrieved January 21, 2026, from

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Retrieved January 21, 2026, from

  • Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. Retrieved January 21, 2026, from

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. SciSpace. Retrieved January 21, 2026, from

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate.
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.
  • Synthesis and in vitro cytotoxic evaluation of pyrazolo[1,5-c]quinazoline-triazole conjugates.
  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PubMed Central.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org.
  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.

Sources

Application Notes & Protocols for the Development of 8-Nitro-triazolo[1,5-a]pyridine Based Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[4][5] Its structural similarity to purines allows it to function as a bio-isostere, interacting with various biological targets.[6] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly enhance the biological efficacy of heterocyclic compounds. This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 8-Nitro-triazolo[1,5-a]pyridine and its derivatives as potential agricultural fungicides. We present detailed protocols for chemical synthesis, in vitro and in vivo antifungal screening, mechanism of action studies, and strategies for lead optimization. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Fungicide Discovery

The relentless evolution of fungicide resistance in plant pathogens necessitates the continuous discovery of novel chemical entities with unique modes of action.[7] Fused heterocyclic systems, particularly those containing a 1,2,4-triazole ring, are a cornerstone of modern fungicide development.[8] This class of compounds famously targets the lanosterol 14α-demethylase (CYP51) enzyme, a critical component of the fungal ergosterol biosynthesis pathway, leading to membrane disruption and cell death.[9]

The[1][2][3]triazolo[1,5-a]pyridine system is an attractive scaffold for developing new agrochemicals due to its synthetic accessibility and diverse biological activities, including antifungal, antibacterial, and antiviral properties.[10][11] The strategic placement of a nitro group at the 8-position is hypothesized to modulate the compound's electronic properties, potentially enhancing its binding affinity to target enzymes and improving its overall fungicidal potency.

This guide outlines a systematic approach to synthesize and evaluate 8-Nitro-triazolo[1,5-a]pyridine derivatives, providing the necessary protocols to advance a lead compound from initial synthesis to preliminary in vivo efficacy trials.

Synthesis and Characterization

A primary challenge in developing novel compounds is establishing a robust and scalable synthetic route. The synthesis of 6,8-dinitro[1][2][3]triazolo[1,5-a]pyridines has been achieved through the cyclization of corresponding 3,5-dinitropyridine-2-yl hydrazides or aldehyde 3,5-dinitropyridine-2-yl hydrazones, followed by a Dimroth rearrangement.[12] A similar strategy can be adapted for the synthesis of 8-nitro derivatives.

General Synthetic Workflow

The proposed synthesis involves a multi-step process starting from commercially available materials. The following workflow provides a logical pathway for synthesizing the target scaffold.

SynthesisWorkflow A 2-Hydrazino-3-nitropyridine C Condensation / Cyclization A->C B Aldehyde/Carboxylic Acid (R-CHO / R-COOH) B->C D Intermediate: [1,2,4]Triazolo[4,3-a]pyridine C->D Formation of Hydrazone & Initial Ring Closure E Dimroth Rearrangement D->E Heat or Base Catalysis F Target Scaffold: 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine E->F Isomeric Rearrangement G Purification & Characterization (NMR, HRMS, X-ray) F->G

Caption: General workflow for the synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

Protocol: Synthesis of a Representative 2-Aryl-8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

This protocol is a representative example and may require optimization for specific substrates.

  • Hydrazone Formation: To a solution of 2-hydrazino-3-nitropyridine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.05 eq) and a catalytic amount of acetic acid.

  • Reaction Monitoring: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic for attack by the hydrazine.

  • Cyclization and Rearrangement: Upon consumption of the starting material, add an oxidizing agent such as copper(II) acetate or allow for aerial oxidation while continuing to heat. This step facilitates the oxidative cyclization and subsequent Dimroth rearrangement to the more thermodynamically stable [1,5-a] isomer.[12]

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aryl-8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Single-crystal X-ray diffraction can provide unambiguous structural proof.[10]

In Vitro Antifungal Efficacy Screening

The first step in biological evaluation is to determine the compound's intrinsic activity against a panel of economically important fungal plant pathogens. Standardized methods ensure that data is comparable across different studies.[13]

Protocol: Agar Dilution Method for Mycelial Growth Inhibition

This method is ideal for filamentous fungi and provides a clear measure of fungistatic or fungicidal activity.[3][14]

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). Rationale: DMSO is a common solvent for organic molecules; however, its final concentration in the media should not exceed 1% (v/v) to prevent solvent toxicity to the fungus.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

  • Amended Media: Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a DMSO-only control (negative control) and a positive control plate with a commercial fungicide (e.g., carbendazim or a triazole like tebuconazole).

  • Inoculation: Aseptically place a 5-mm mycelial plug, taken from the edge of an actively growing fungal culture, onto the center of each test and control plate.[14]

  • Incubation: Incubate the plates at the fungus's optimal growth temperature (typically 25-28°C) in the dark.

  • Data Collection: When the mycelial growth in the negative control plate reaches the edge, measure the colony diameter (in mm) in two perpendicular directions for all plates.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.

  • EC₅₀ Determination: Use the inhibition data to perform a probit or logistic regression analysis to calculate the Effective Concentration that inhibits 50% of growth (EC₅₀).

Representative Antifungal Activity Data

Quantitative data should be organized to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group (at C2)Botrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)Fusarium graminearum EC₅₀ (µg/mL)
8NTP-01 Phenyl8.56.57[2]12.1
8NTP-02 4-Chlorophenyl4.23.34[2]5.8
8NTP-03 2,4-Dichlorophenyl2.12.93.4
8NTP-04 4-Methoxyphenyl15.311.818.9
Tebuconazole (Positive Control)0.91.21.5

Note: Data is hypothetical for illustrative purposes, based on trends seen in related scaffolds where electron-withdrawing groups enhance activity. EC₅₀ values for R. solani are adapted from literature on similar scaffolds for context.[2]

Elucidation of Mechanism of Action (MoA)

For triazole-containing compounds, the primary hypothesized MoA is the inhibition of ergosterol biosynthesis.[9] Verifying this MoA is a critical step in validating the compound as a potential fungicide.

Hypothesized MoA: Inhibition of Sterol 14α-Demethylase (CYP51)

Ergosterol is an essential component of the fungal cell membrane, regulating its fluidity and integrity. Triazole fungicides bind to the heme iron cofactor of the CYP51 enzyme, blocking the demethylation of lanosterol, a key step in the ergosterol pathway.[9] This leads to the accumulation of toxic sterol intermediates and disrupts membrane function.

MoA_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FFS 4,4-dimethyl-Cholesta- 8,14,24-trienol Lanosterol->FFS CYP51 (14α-demethylase) Zymosterol Zymosterol FFS->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibitor 8-Nitro-triazolo[1,5-a]pyridine (Hypothesized) Inhibitor->Lanosterol Inhibits

Caption: Hypothesized inhibition of the ergosterol pathway by 8-Nitro-triazolo[1,5-a]pyridine.

Protocol: Ergosterol Quantification Assay

This protocol measures the accumulation of sterol precursors resulting from CYP51 inhibition.

  • Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) until it reaches the mid-logarithmic growth phase.

  • Treatment: Add the test compound at its EC₅₀ and 2x EC₅₀ concentrations. Include a no-treatment control and a positive control (e.g., tebuconazole).

  • Incubation: Incubate the cultures for a defined period (e.g., 24 hours) under appropriate conditions.

  • Mycelia Harvest: Collect the mycelia by filtration, wash with sterile distilled water, and record the wet weight.

  • Sterol Extraction:

    • Saponify the mycelia by heating at 80°C for 1 hour in a solution of 25% alcoholic potassium hydroxide. Rationale: This step breaks down cell walls and saponifies lipids, releasing sterols.

    • Allow the mixture to cool, then extract the non-saponifiable lipids (containing sterols) by partitioning with n-heptane.

  • Analysis by GC-MS or HPLC:

    • Evaporate the n-heptane layer to dryness and re-dissolve the residue in methanol.

    • Analyze the sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: In treated samples, a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methyl sterols) peak, compared to the untreated control, confirms the inhibition of CYP51.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial screening results guide the chemical synthesis program to improve potency, broaden the activity spectrum, and enhance physicochemical properties.

Key Insights from SAR

Based on the representative data (Table 1) and general knowledge of triazole fungicides, the following SAR can be inferred:

  • C2-Position: Substitutions on the aryl ring at the 2-position are critical for activity. Electron-withdrawing groups (e.g., -Cl) generally increase potency compared to unsubstituted or electron-donating groups (e.g., -OCH₃). This suggests that electronic interactions, possibly π-π stacking or halogen bonding, are important for target binding.

  • C8-Position: The nitro group at this position is a key pharmacophore. Its effect should be compared against analogues with other substituents (e.g., -H, -CN, -Cl) to confirm its contribution to overall activity.

Lead Optimization Workflow

A systematic workflow ensures that modifications lead to tangible improvements in the desired properties of the fungicide candidate.

LeadOptimization A Initial Hit (e.g., 8NTP-03) B SAR-Guided Synthesis (Modify C2, C5, C7 positions) A->B C In Vitro Screening (Potency & Spectrum) B->C D MoA Confirmation C->D Potent Hits H C->H Low Potency E Physicochemical Profiling (Solubility, LogP) D->E F In Vivo Efficacy (Detached Leaf / Whole Plant) E->F G Lead Candidate F->G Good Efficacy F->H Poor Efficacy H->B

Sources

Application Notes & Protocols for Evaluating the Antileishmanial Activity of 8-Nitro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Leishmaniasis with Novel Nitroaromatics

Leishmaniasis is a complex and often neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis (kala-azar), which is fatal if left untreated.[2][3] Current chemotherapeutic options are limited and plagued by issues such as high toxicity, painful administration routes, long treatment durations, and the emergence of drug-resistant parasite strains.[1][4][5] This landscape creates an urgent and compelling need for the discovery and development of novel, safe, and effective antileishmanial agents.

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a component of compounds with a wide range of biological activities, including antitubercular and anticancer properties.[6][7] Concurrently, nitroaromatic compounds have a long history as effective agents against various protozoan diseases.[8][9] Their mechanism often involves bioreductive activation by parasitic nitroreductases (NTRs), enzymes that are typically absent or functionally different in mammalian hosts.[10] This selective activation leads to the generation of cytotoxic radical species within the parasite, inducing lethal oxidative stress.[2][11]

This guide focuses on 8-Nitro-triazolo[1,5-a]pyridine derivatives, a chemical class that strategically combines the promising triazolopyridine core with a nitro group poised for parasite-specific activation. We provide the scientific context and detailed experimental protocols necessary to rigorously evaluate the antileishmanial potential of these compounds, from initial screening to validation in the gold-standard intracellular model.

Section 1: Proposed Mechanism of Action

The antileishmanial activity of 8-Nitro-triazolo[1,5-a]pyridine derivatives is hypothesized to be contingent on the selective reduction of the nitro group by Leishmania-specific type 1 nitroreductases (NTRs). This enzymatic reaction, which occurs under the anaerobic or microaerophilic conditions of the intracellular amastigote, is the critical activation step.

Causality of the Mechanism:

  • Selective Uptake/Diffusion: The compound crosses the parasite's cell membrane.

  • Bioreductive Activation: Inside the parasite, the 8-nitro group is reduced by an NTR enzyme, a process that is significantly more efficient in the parasite than in host mammalian cells. This differential activity is the foundation of the compound's selectivity.[10]

  • Generation of Cytotoxic Radicals: This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).[11]

  • Macromolecular Damage: These reactive species cause widespread damage to critical parasite macromolecules, including DNA, proteins, and lipids (particularly those in the unique trypanothione redox system).[11]

  • Parasite Death: The culmination of this oxidative and nitrosative stress leads to the disruption of essential metabolic processes and ultimately results in parasite cell death.[1][2]

Mechanism_of_Action cluster_0 Leishmania Parasite Compound 8-Nitro-Derivative NTR Parasite NTR Compound->NTR Bioreduction Activated Reactive Nitrogen Species (RNS) NTR->Activated ROS Reactive Oxygen Species (ROS) Activated->ROS Damage Macromolecular Damage (DNA, Trypanothione Reductase) ROS->Damage Death Parasite Death Damage->Death Host Host Macrophage (Minimal Activation) Compound_Ext 8-Nitro-Derivative (External) Compound_Ext->Compound Enters Parasite Compound_Ext->Host

Caption: Proposed bioreductive activation of 8-Nitro-triazolo[1,5-a]pyridines in Leishmania.

Section 2: A Validated Experimental Screening Workflow

To efficiently identify promising antileishmanial candidates while minimizing resource expenditure, a phased screening approach is essential. This workflow ensures that only the most potent and selective compounds advance to more complex and labor-intensive assays.

Screening_Workflow start Compound Library (8-Nitro-triazolo[1,5-a]pyridines) promo_screen Phase 1: Primary Screen (vs. Promastigotes) Determine IC50 start->promo_screen cyto_screen Phase 2: Cytotoxicity Screen (vs. Mammalian Cells) Determine CC50 promo_screen->cyto_screen calculate_si Calculate Selectivity Index (SI) SI = CC50 / IC50 cyto_screen->calculate_si amast_screen Phase 3: Secondary Screen (vs. Intracellular Amastigotes) Determine IC50 calculate_si->amast_screen SI > 10 discard Discard (Inactive or Toxic) calculate_si->discard SI < 10 hit_compound Promising Hit Compound (High Potency, High SI) amast_screen->hit_compound

Caption: A logical screening cascade for identifying potent and selective antileishmanial hits.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including appropriate positive and negative controls at every stage. Accuracy and reproducibility are paramount.

Protocol 3.1: In Vitro Promastigote Susceptibility Assay

Principle: This primary assay evaluates the ability of the compounds to inhibit the growth of the free-living, extracellular promastigote stage of the Leishmania parasite. A metabolic indicator dye (e.g., Resazurin) is used to quantify parasite viability.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.

  • Complete M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS).[12][13]

  • Test compounds dissolved in DMSO (stock solutions at 10-20 mM).

  • Amphotericin B or Miltefosine as a positive control drug.[4][12]

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).

  • Sterile, 96-well flat-bottom microtiter plates.

  • Incubator (25-27°C).[12]

  • Plate reader (fluorometer or spectrophotometer).

Step-by-Step Methodology:

  • Parasite Preparation: Culture Leishmania promastigotes in supplemented medium at 25-27°C until they reach the mid-logarithmic phase of growth. Centrifuge the culture, discard the supernatant, and resuspend the parasite pellet in fresh medium to a final concentration of 2 x 10⁶ parasites/mL.

  • Compound Plating:

    • Add 100 µL of fresh culture medium to all wells of a 96-well plate.

    • In the first column, add an additional 100 µL of medium containing the test compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution across the plate, transferring 100 µL from one column to the next. Discard 100 µL from the final dilution column.

    • Include wells for a positive control drug (Amphotericin B), a negative control (0.5% DMSO, vehicle), and a media-only blank.

  • Inoculation: Add 100 µL of the prepared parasite suspension (2 x 10⁶ parasites/mL) to all wells except the media-only blank. This brings the final volume to 200 µL and the parasite density to 1 x 10⁶ parasites/mL (or 1 x 10⁵/well).[12]

  • Incubation: Seal the plate and incubate at 25-27°C for 68-72 hours.

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for an additional 4-6 hours, or until the negative control wells turn from blue to pink.

    • Measure the fluorescence (Excitation λ: 550 nm; Emission λ: 590 nm) or absorbance.[12]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Protocol 3.2: Mammalian Cell Cytotoxicity Assay

Principle: This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity profile. It is crucial to ensure that the observed antileishmanial activity is not due to general cytotoxicity.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 murine macrophages, HepG2 human liver cells).[11][13][14]

  • Complete DMEM or RPMI-1640 medium with 10% FBS.

  • Test compounds and a positive control cytotoxic agent (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin.[14][15]

  • Sterile 96-well plates.

  • CO₂ Incubator (37°C, 5% CO₂).[11]

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count mammalian cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[11][13]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium as described in Protocol 3.1. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[11]

  • Viability Assessment: Perform a Resazurin or MTT assay to determine cell viability. For MTT, add 10 µL of MTT solution (5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with 100 µL of DMSO or solubilization buffer before reading absorbance.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

Protocol 3.3: In Vitro Intracellular Amastigote Assay (Gold Standard)

Principle: This is the most clinically relevant in vitro assay, as it measures compound efficacy against the intracellular amastigote stage of the parasite residing within a host macrophage.[3][16]

Materials:

  • Peritoneal macrophages harvested from mice (e.g., BALB/c) or a macrophage cell line (e.g., J774.1, THP-1).[17][18]

  • Leishmania promastigotes (stationary phase, which is enriched in infective metacyclic forms).

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

  • Sterile 96-well plates (clear-bottomed plates are required for microscopy).[19]

  • Giemsa stain or a reporter parasite line (e.g., expressing luciferase or GFP for faster readout).[3][14]

  • CO₂ Incubator (37°C, 5% CO₂).[19]

Step-by-Step Methodology:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10⁴ cells per well in 200 µL of medium. If using glass coverslips in a 24-well plate for microscopy, adjust cell numbers accordingly. Incubate for 24-48 hours at 37°C to allow adherence and differentiation.[12][19]

  • Parasite Infection:

    • Use stationary-phase promastigotes (typically 5-7 days old culture) for infection. Preconditioning the promastigotes in acidified medium (pH 5.4) for 24 hours can enhance infectivity.[16][20]

    • Aspirate the medium from the adherent macrophages and add stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[12][19]

    • Co-incubate for 4-24 hours at 37°C to allow phagocytosis.[19]

  • Removal of Extracellular Parasites: After the infection period, wash the wells 2-3 times with pre-warmed, serum-free medium to remove any non-internalized promastigotes. This is a critical step to ensure you are only measuring intracellular activity.[19]

  • Compound Treatment: Add 200 µL of fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubation: Incubate the plates for another 48-72 hours at 37°C.

  • Quantification of Infection:

    • Microscopy (Standard Method): Fix the cells (e.g., with methanol), stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

    • Reporter Assay (High-Throughput): If using luciferase-expressing parasites, lyse the cells and add luciferase substrate. Measure luminescence using a plate reader.[14][19]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the parasite burden (number of amastigotes per macrophage or luminescence signal) by 50% compared to the untreated control.

Section 4: Data Interpretation and Presentation

A successful antileishmanial "hit" compound must be both potent against the parasite and non-toxic to the host cells. The Selectivity Index (SI) is the key metric for evaluating this balance.

Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / IC₅₀ (Parasites)

A higher SI value is desirable. Generally, an SI > 10 is considered a promising starting point for a hit compound worthy of further investigation.[21]

Table 1: Example Data Summary for a Series of 8-Nitro-triazolo[1,5-a]pyridine Derivatives

Compound IDPromastigote IC₅₀ (µM) [L. donovani]Amastigote IC₅₀ (µM) [L. donovani]Cytotoxicity CC₅₀ (µM) [RAW 264.7]Selectivity Index (SI) [Amastigote]
NTP-1 8.54.2>100>23.8
NTP-2 15.29.885.48.7
NTP-3 2.10.995.1>105.6
NTP-4 >50>50>100-
Ampho. B 0.20.1525.6170.7
Miltefosine 4.12.555.222.1

Data are hypothetical and for illustrative purposes only. Ampho. B = Amphotericin B.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of 8-Nitro-triazolo[1,5-a]pyridine derivatives as potential antileishmanial drug candidates. By following this phased approach, researchers can reliably identify compounds with potent activity against the clinically relevant intracellular amastigote stage and a favorable selectivity index.

Compounds that emerge as "hits" from this screening cascade (e.g., NTP-3 in the example table) should be prioritized for further studies, including:

  • Mechanism of Action Studies: Investigating inhibition of parasite-specific enzymes like trypanothione reductase or confirming the role of NTR-mediated activation.

  • In Vivo Efficacy: Testing the compounds in established animal models of visceral or cutaneous leishmaniasis to assess their efficacy in a whole-organism context.[22][23]

  • Pharmacokinetic Profiling (ADME): Evaluating the absorption, distribution, metabolism, and excretion properties of the lead compounds to assess their drug-likeness.

This comprehensive approach, grounded in validated in vitro methodologies, is critical for advancing the discovery of new, desperately needed therapies to combat the global burden of leishmaniasis.

References

  • Visceral leishmaniasis: Experimental models for drug discovery - PMC. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeg405TH1wPB5u2qRmd-TQg458KXawiBedbIVLa9s7Nohz2_wXRBF-_aPXzGKO8WqWjm6MgHcad-WlBK_Uc5Me_TsePQPxh5x5EPIcN__7ZCjDVcYVwqkNLh7FLm2QE7V1yu6HH8Dyy_LnzYw=]
  • Use of in vitro method to assess different brands of anti-leishmanial drugs. (1991). Medical Microbiology and Immunology, 180(1), 21-27. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8OwcFjHfzNbkkjTFjL69cqcxTq9v5rlCGBmxCg4yC2PPEMWtOa7sPCSkBr9Hpo6gTyBDM-GwH-KqKWyUz2EkYrAWJia00tdLzMaob8n6Ns_WTThtJL5R96wIA3RUSMMJ9le9G4Glbtd3gXyE0rSn9Yv0XaDJmagS0aGYddI0jfF802GtilqEZ_nm4G9eXARFyvpUfTMhB_oOwnecTLmbbCZY=]
  • Synthesis and in vitro leishmanicidal activity of novel[3][17][24]triazolo[1,5-a]pyridine salts. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkfJQKTgnWFTLJ-2P81SCwmgcZ4xIUPMVQ30IfRsHf1EYRmdyv6fVDgUubMBvfVZ2ndSkcRi9QyJaMseXXjSlnRtgN1HP7czjBBbYzra-KejKC2yXUPOEcI9DjGK2PT0mDKB2NTrSkLgcy-8yjniRYC8cxl1BjmWmGHAk9]

  • Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKNFCN2blxwSynVNB-AvuCbdM5Bm1XxLylbkbwCIB76FL6L0wuNTHukdWfC29HK4Osn592Yy0eW8QkTX0JVqWhqodSqXlOnC4FWSibe4DmoyGQlapAu__mbEFmJ9cIpT1vNfMTjlO5Pw5-n-S]
  • Mears, E. R., Modabber, F., Don, R., & Johnson, G. E. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases, 9(9), e0003889. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6IGIwXbwiO570-nc3z2Wp2XnoJIcWZSCQBVhvypdN8fCi4z4-0lyK7CcIDoJBCZoyXsQlKTyKGL2XgpD4KA-PGmqzb6LfnDs8Z9cp44ctFiM1wysIbZhZ_snQMJbylrJkZJEGnsNfu-Dp_DhbQ7Bc76cOsXSoxzLWx5I3kyRyCMg8kba]
  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOF6e85ark3XpmcIF2os9ps8_fB5OG2-WnSq3LKx58zbEU3tT9l61Xz6zlAGH0-wdZnClf_3v0zFIZjGqeoEk60doarBkGAi3lI0q7sdUzzYWB_59FGKsNMwKVHLIwrBqkUT9UL07yX5sFK68=]
  • Discovery of Potential Antileishmanial Compounds Through Phenotypic Screening of an Alkaloid Library. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfLfW9sIFe4R8-CsPnQ6MC_cLMfRKBbGgOpD70TWm4SP-_EaNslmPEmuSIh8toOU6qgtVrkGN3aU1tVgXrGrJXtWB4E_2sBUU6-BxmlZ-MSKtHl7gaAuJVQ231ijmZC_p0kpt5]
  • Synthesis and in vitro leishmanicidal activity of novel[17][24]triazolo[1,5-a]pyridine salts. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxgQu8ttl2vOgGCkiU5L0xsdsFCgtM1pz7y_i8zCEjSU_rB7ngkGmaoC2-KtLTfpf6-xcS1Ficckj0oTZXVBMpFY-5SYGOfsN_bwNEXsKz--C-mFKsPbT6ff2D6xXwB4KL8pXONqRLyGzT3-_JT4CsIwlyy0knTehOYIz1INz6i2A9rHI7bcxX69x1oOPIMG8iF4tb4jTXzbA0_vnniQBw94cnA2Te-ojDg-7uAA9WhHxPd6sdLILy4VdJwkqPElWEI-]

  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. (n.d.). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKf-aZvbhxcWylLutVmOy-zOQHT2R-0CcWaOeTeIq2Nf6o9Ci16lDy3Yig4RVD3-WSNfbx9zWoPTSunJ-oK1PnlQfkYVVe25b8pD1OWHJEhrfONzpyJbFR5A2gQcXtBPcGSKb_4pFJ-oWZ1rEy9Xqe_dwfauohasFEpxViiqsjkMQpTpfONoWf6_GAUCivlldBzn4htdpa6FFmjBFlsZbiVV0vTDdbXJQyu214GplcUAqUy53kJX-ky5beG_D_ADriw__fBzSngY50oztfXAo=]
  • Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT5chsi3KUhaRSEIppYQ4SN61ViR7gZ1pVRa_JptCRhuf75n1de6MsBk33-R_sCIkz2Ttg6CtyQfWn23Uqk6N4B4Bum-oTIhA7lUOKKHYd06Ove1Kpa61vX_7SrXxan8al-nPo7QzKf9Akfdo=]
  • Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. (2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyWoq_wbLPP1zV-BCWC6KxiD6R7cLS6vj6Lcit1zFEfbeYjF10Hf3PG8RcGK8kfmzFGAoSzA1BNyJE0apV4tou7_1pUHLvK3aHNnErZNphY_sjMXaHiUZKf88UpxLM1JQokGSw]
  • Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. (2016). Experimental Parasitology, 162, 29-36. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanFmBuPiSlQ5xwT-Dg-uDCodMl6y5I6eWNv8Uv2YDVhwN_3DtbNESy-fPgfIIecBmqkXvEGCb_2xmfCYFDtxz4lyb9DGqpMBkPsDJEEuwqmmHy3ZAF6p198RTGJFxVJoDf1n7]
  • Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTvzGTB_V-O9RgZWK5aTBu1owkcgNPZrVLstvPQMTxqDOMAvhHWn89PuVmNnN7pWAA7imBDvioGi-FXBS6IC-FwFAaAmov2qQwD6YO7MmmKSw4sOWB7RuCFIf7DX8gGncJlaegj6VqhL7vvtA=]
  • In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23. (2021). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvIWPQzVIexRUykAWmtIh2dHnT1HEaD177kOlPF2rC5NVmo3yDfiZ2nmf_p-Ffz5AX8DvhslvCvxYXb4lPWW7xSLgQs2U6eSJrvYxj627903-1nbTsn8Ck_w7Wok3XYRUcn5f42iB6fjGfa8=]
  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (2021). Current Drug Targets, 22(4), 379-398. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_3GdfeMb9EBDsd5u7T7ITgfuxHJyIIybDf9ifH1YHjYdGHIBM9VB9LPGxVS2_s_FSsz2Bhq4Z6lpZnTg5DKKClUZRm2_cD8X7CSR0nGxBTzTLxsMh8_gJxPDT0Ped0iG3esdt]
  • Standardization of the protocol for Leishmania spp. promastigote and amastigote-initiated infections in sand flies (Diptera, Phl. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlyljxn4KTfiEn6B5_jLE7eyStebaaR6jvK3aHOKnJzwdgCVtV3qLYlOv9t_Oj4M9F1dd_wwf47giQxt8wo8axJy7mZ0vfdKPin2vNydANS-RRImHvUy9-JRxKNly8lZFVPkhusvyWuqPLJiY9nRJ3EmUF2iv1ORz2PyHLfNoG0j4mql40j7LhyccaH-xCD6tCmNPzhGHODyYmyK0rfGDRbLDbJzm3S-HS5Sq9lZpNvJ9fbd01cGm0IziQA5XAmyEf25hVJ15ZMFu9O1YGNKcv-pKiGQWu9zp8Loey9TXmF8bovOX3TrD46eZkH4rnUCWnH8DGJQ==]
  • Cell-based antileishmanial and cytotoxicity testing of the screened drug (PubChem id. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7xoGzFk0Hck-ki_u-ZxY0831WSMtQz5qsz7tapszpKFYyJy5__w3gNk_xlds2tnlMv4ZSq77sK9Zf86tflOGl7Fj2UFN2OL1ChIi4TAczW2BKCuJfveKKsbwFljXyfG1owL34yArgl6l9qKYnTGOB6S8o-jkSHWdwArMRQj3YzTl840Lti3XTAyGJN9NXI-9Ad-SFTGuwq7YJ6oTXrsfvx2BTqnCQtv-aV_A8WNtNfKe2ePjyhQtokfXV0fOTf3GX0A==]
  • A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBfZAvaSEE2YES5yMJNr5xXEAozz4r3sfxl5fBOUNblO4IuTQ1MJ0dLw3HXRxCWT43Kcf4MQNhYoQTLWKJMrC66Xxten8fKZVNWBTasVtsfljQuzrUOUA1ARCb3mDxggS0FDjsAA_u-rTTSE=]
  • Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWi1s58NDgCerz1x8P7Ava5_rklqpdUSSdugx2j_8mZ8Dxas0fywNxQzE8e4Gif8egiQNp3LOibUkzsO7fERczT9LZZvVkzcOkMGZsj6AEiaxcMvP497MRPso680cvNGW4DKB_4lJTp6Bw0LXIWPaf]
  • Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBUWB8ZQSvr351DMgt1Y7_k39pAxkMFjwFGQxOUTp8tU-E3EjOBSq_yPPt51R0cZDAhaZrGHslI70H70m8xC7pANbk41G6NPhIVsRSB7HyTfNG2iBNMoveyJSf4oMWCWV4vVp5xkzyL_ogI3o8]
  • In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. (n.d.). Antimicrobial Agents and Chemotherapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2IzzAgEaRPjzUtu9-jiCYWNuIuDmEyf1dYrZw0SfmPpsSsPsCdewBEeZXAeAiVgqS5pMHozMsETve6tnBOnJ20yfuW7PWTAkfr6XW9V9UGJIYkhIS1cGDWmqj2vzcexfgM2h2K3bypeZXLp8=]
  • In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf7ITeu3PSbRC4WxuBNH4wcE-tvoNUmwY_xIjKhQ40o-vfDLIzZ2AejdtDe931a3qscdF7qF_leCDLf6peHj-dMCsjCz3c0ifDVEAdjMv9Xrs--4845H8sJ7ZZaVeC7WkD6YfN_PoULOjL6Kz0D7MBlmw8IPcHhBeoCH7C9EuULBOA1KPEEMUzbizAwHsThFuVixgbLIYCohiaMKS2FgtCX0pEiChZZNMYRm-u_s2xVMt-aoQfQleCTOuToevOuOl0PNTY7oPT2_UcSIIAJyXieGZiHp5s7hSPYZoZbd4zt0hWuhUlE0cx-tGkbvIox__s4bS-jFpJBeSER7IpbokfOWir--BFsxJHktFUXMSiGsAq8Dl6bA==]
  • Discovery of a new antileishmanial hit in 8-nitroquinoline series. (2012). European Journal of Medicinal Chemistry, 54, 75-86. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu1Rc1aYzIY6ZZg2Z3sDnMOATLFFCIWzm0NSs3686jFC5KGrFYb_OzUVZQL1J-eBiM5qk-2Gs41Drwz0Tv-G6F-N0terjExst13iUsFjh_qWsXgU3B6H1ZsENugC6KQ6hBA5mR]
  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiz3ZbT9VdnaYXVfRCVqpGy27vJ2Afp9oCcKYFnxdZYASnacFAlFOHApkrD0XP6PgL5042NaEEZ4nyQNBSesNZY5P1AYA6oEHJAi4W_rN_w4G95LGxV_7whr8unuRq-Y1H3IDhX9oL6IwXRsrr]
  • Antileishmanial and Antitrypanosomal Activity of Synthesized Hydrazones, Pyrazoles, Pyrazolo[1,5-a]-Pyrimidines and Pyrazolo[3,4-b]- Pyridine. (2017). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3nSvdLfsUHoLbLA_vNorVaUyujC8YtvtrWbuFDaDj-8DhMOd1v2asUksa42Eg7-oghSoyWjwJgI8rJhw_EXC4OtPpox9O4ngbAaiewRiN3LpzdmgA-JownVpcJGQ43kiHrgUmuyncpuThqjcRcDtBku4cSSLIjBecaA394CMValbWzrGSjmXEhO-OsORgFZZPQ2zXPKNJhVUxOEPKPrRunHULX19nfxq9PNzudMmkwUsCk0ZPB5ZWy-21DgAsgbf8eV6RHlEWbOY4pY9DXtk8dv4NIt78s4p_az80Lmjj6jCUqPIvk7FJ5t0hTrE5NDMVbj0U]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9llo7ESMz3H7WLd-4Xep-Jz74p4RvtVPwgxGq0MScAxqT-dGPruVu4w-Jv_FsgMAB9qa9wyIRAScPa5vQhPO_p4O7AX8jXXlcp2OM-u9Hg-8iy26C6rzZQyNsCjhfgUNviwWY7RmNLUhkxsg=]
  • Design, Synthesis and Biological Evaluation of[3][11][17]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbzF_7BKnERSlfhVAFxqbgBOgzQGBqjKSf1WvBKrrJQSssLT1szfLTA7PeItOcPGiXsNdFQIDwM0sOcR0VVQfgQh3Q7_Qd7BisjLEXssHxLJhkOLIGgQu6M4pnVmxEDjXELoLO]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtP4Envv_Q8Be3b4-T9zyoE6U19TYe8rlxNqzSPljH0lTzjBO4IEMY9q0213o4dVdpBoZTS8AcpVxLJ4WkvoBgpQJKnXkCZ0InrwgQhdJ_4NpGPyLbP8heMOTjMFe3_oWdCa08cmtEYb9KBErd]
  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZcazfDDMaacsWsIYtz8JVRl0-6yNAzgxD4VTZfVfhNqNJK_y84Y6n_76K8S6gdqQdOLFYPX59t8ktuB5SEccHWtWrb8XNjpAoyPGy99z4UDlPvw8E1EQajs12StrbfYQ=]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 8-Nitro-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a nitro group to this scaffold, yielding 8-Nitro-triazolo[1,5-a]pyridine, presents a novel chemical entity with intriguing potential. Nitroaromatic compounds are known to possess a diverse range of bioactivities, often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates.[5][6][7][8][9][10] This unique electronic feature suggests that 8-Nitro-triazolo[1,5-a]pyridine could exhibit potent and novel pharmacological effects.

These application notes provide a comprehensive guide for the initial in vitro characterization of 8-Nitro-triazolo[1,5-a]pyridine. The protocols herein are designed to establish a foundational understanding of its biological effects, encompassing cytotoxicity, potential therapeutic activities, genotoxicity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12][13][14][15][16] This structured approach will enable researchers, scientists, and drug development professionals to systematically evaluate the compound's potential as a therapeutic agent.

Section 1: Foundational Assays: Cytotoxicity and Biological Activity Screening

A critical first step in the evaluation of any novel compound is to determine its cytotoxic profile. This information is essential for identifying a therapeutic window and for guiding the concentration ranges used in subsequent, more specific assays. Based on the known activities of related heterocyclic compounds, initial biological screening of 8-Nitro-triazolo[1,5-a]pyridine should focus on anti-inflammatory, antitubercular, and trypanocidal activities.

General Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18]

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., Vero, HEK293, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 8-Nitro-triazolo[1,5-a]pyridine in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

ParameterRecommendation
Cell LinesVero (kidney epithelial), HEK293 (human embryonic kidney), HepG2 (human liver cancer)
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time24, 48, and 72 hours
Positive ControlDoxorubicin (or other known cytotoxic agent)
Negative ControlVehicle (e.g., 0.1% DMSO in media)
Anti-inflammatory Activity Screening

Principle: Inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This assay measures the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[21][22]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of 8-Nitro-triazolo[1,5-a]pyridine for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with a known iNOS inhibitor (e.g., L-NAME) as controls.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compound.

Principle: IL-6 is a key pro-inflammatory cytokine. This assay quantifies the amount of IL-6 secreted by LPS-stimulated macrophages in the presence or absence of the test compound using an Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25][26]

Protocol:

  • Cell Treatment: Follow the same cell culture and treatment protocol as for the NO production assay (Section 1.2.1).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with an anti-IL-6 capture antibody.

    • Add the collected supernatants, standards, and controls to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the IL-6 standards. Calculate the concentration of IL-6 in the samples and determine the percentage inhibition of IL-6 secretion.

ParameterRecommendation
Cell LineRAW 264.7 (murine macrophage)
StimulantLipopolysaccharide (LPS) from E. coli
Positive ControlDexamethasone or a known iNOS/IL-6 inhibitor
Compound ConcentrationsNon-toxic concentrations determined from the MTT assay
Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28][29][30] This assay will determine the potency of 8-Nitro-triazolo[1,5-a]pyridine against Mycobacterium tuberculosis.

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium tuberculosis H37Rv (or a surrogate strain like M. smegmatis for initial screening) in Middlebrook 7H9 broth.

  • Compound Dilution: Serially dilute 8-Nitro-triazolo[1,5-a]pyridine in a 96-well plate using Middlebrook 7H9 broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days (for M. tuberculosis) or 2-3 days (for M. smegmatis).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Visual inspection or the addition of a viability indicator like resazurin can be used to determine the endpoint.

Trypanocidal Activity Assay

Principle: This assay evaluates the ability of the test compound to kill or inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease.[31][32][33][34][35]

Protocol (Epimastigote Viability):

  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable medium (e.g., LIT medium) at 28°C.

  • Compound Treatment: In a 96-well plate, add various concentrations of 8-Nitro-triazolo[1,5-a]pyridine to the parasite suspension. Include a positive control (e.g., benznidazole) and a negative control (parasites with vehicle).

  • Incubation: Incubate the plate for 72 hours at 28°C.

  • Viability Assessment: Add a resazurin-based viability reagent and incubate for another 24 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of parasite viability and determine the IC₅₀ value.

Section 2: Safety Profile: Genotoxicity Assessment

It is crucial to assess the genotoxic potential of any new chemical entity intended for therapeutic use. For nitroaromatic compounds, this is particularly important due to the potential for metabolic activation to DNA-reactive species. A standard in vitro genotoxicity testing battery typically includes an assessment of gene mutations and chromosomal damage.[36]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6]

Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of 8-Nitro-triazolo[1,5-a]pyridine.

  • Main Experiment:

    • In separate tubes for each strain and concentration (with and without S9 mix), combine the test compound, the bacterial culture, and either S9 mix or a buffer.

    • Incubate briefly.

    • Add top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (for TA98 and TA100) or three times the background (for other strains) in at least one strain.

In Vitro Micronucleus Assay (OECD 487)

Principle: The micronucleus assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with at least three concentrations of 8-Nitro-triazolo[1,5-a]pyridine, with and without S9 metabolic activation. Include negative (vehicle) and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Incubation and Harvest: After a suitable treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells. Harvest the cells.

  • Slide Preparation and Staining: Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells. A dose-dependent and statistically significant increase in micronucleus frequency indicates a positive result.

Section 3: Preliminary ADME Profiling

Early assessment of ADME properties is essential for identifying potential liabilities and guiding further compound development.[11][12][13][14][15][16]

Aqueous Solubility

Principle: Poor aqueous solubility can limit oral absorption and lead to formulation challenges. This assay determines the solubility of the compound in a buffered aqueous solution.

Protocol (Thermodynamic Solubility):

  • Add an excess amount of 8-Nitro-triazolo[1,5-a]pyridine to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the mixture at room temperature for 24 hours to reach equilibrium.

  • Centrifuge to pellet the undissolved solid.

  • Analyze the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Metabolic Stability in Liver Microsomes

Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes in the liver.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (a cofactor for CYP enzymes), and a buffer.

  • Compound Addition: Add 8-Nitro-triazolo[1,5-a]pyridine to the incubation mixture.

  • Incubation and Sampling: Incubate at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

ParameterRecommendation
Solubility
BufferPhosphate-Buffered Saline (PBS), pH 7.4
AnalysisHPLC-UV or LC-MS/MS
Metabolic Stability
MicrosomesHuman and Rat Liver Microsomes
CofactorNADPH
AnalysisLC-MS/MS
Positive ControlsVerapamil (high clearance), Warfarin (low clearance)

Visualization of Experimental Workflow

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Early ADME Profiling A General Cytotoxicity (MTT Assay) B Anti-inflammatory (NO & IL-6 Assays) A->B Inform Concentration Selection C Antitubercular (MIC Assay) A->C Inform Concentration Selection D Trypanocidal (Epimastigote Assay) A->D Inform Concentration Selection I Data Analysis & Candidate Evaluation B->I C->I D->I E Genotoxicity: Gene Mutation (Ames Test) E->I F Genotoxicity: Chromosomal Damage (Micronucleus Assay) F->I G Aqueous Solubility G->I H Metabolic Stability (Liver Microsomes) H->I

Caption: A streamlined workflow for the in vitro evaluation of 8-Nitro-triazolo[1,5-a]pyridine.

References

  • MP Biomedicals. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]

  • In Vitro Nitric Oxide Scavenging and Anti-inflammatory Activities of Different Solvent Extracts of Various Parts of Musa paradisiaca. (2018). Journal of Pharmaceutical Sciences and Research.
  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press.
  • A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. (2021). MDPI.
  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology.
  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed.
  • Nitric oxide detection methods in vitro and in vivo. (2017). PMC.
  • Assessment of the in vitro trypanocidal activity. (2023). Protocols.io.
  • MTT assay protocol. (n.d.). Abcam.
  • Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. (1984). PubMed.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.).
  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. (2024). Antimicrobial Agents and Chemotherapy.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Measuring minimum inhibitory concentr
  • In vitro anti-Trypanosoma cruzi activity of methanolic extract of Bidens pilosa and identification of active compounds by gas chromatography-mass spectrometry analysis. (2023). PubMed Central.
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). (n.d.). Sigma-Aldrich.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2025).
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2013). Journal of Medicinal Chemistry.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024).
  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • MTT Cell Proliferation Assay. (n.d.).
  • Genotoxicity of nitroaromatic compounds in zebrafish embryos. (2019).
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). PubMed.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. (2022). PMC.
  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). * Bentham Science*.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
  • In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (2014). PLOS Neglected Tropical Diseases.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Cytotoxicity MTT Assay Protocols and Methods. (2023).
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2018). Environmental Toxicology and Chemistry.
  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2014).
  • In Vitro ADME. (n.d.).
  • MTT (Assay protocol). (2023). protocols.io.
  • Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PLOS Neglected Tropical Diseases.
  • Triazolopyridine. (2025). Wikipedia.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). PubMed.
  • Assessment of the in vitro trypanocidal activity. (2023).

Sources

Methodology for Assessing the Biological Activity of 8-Nitro-triazolo[1,5-a]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Nitro-Activated Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 8-position is anticipated to significantly modulate the compound's physicochemical properties and biological activity. Nitroaromatic compounds are known to exert their effects through complex mechanisms, often involving bioreduction to reactive intermediates that can induce cellular damage.[5][6] This application note provides a comprehensive, tiered methodology for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 8-Nitro-triazolo[1,5-a]pyridine and elucidate its mechanism of action. Our approach is designed to be a self-validating system, ensuring robust and reproducible data.

Tier 1: Foundational Biological Profiling

The initial assessment aims to establish a baseline understanding of the compound's cytotoxicity and broad-spectrum antimicrobial activity. This foundational data is crucial for guiding subsequent, more focused investigations.

In Vitro Cytotoxicity Assessment

Rationale: Determining the cytotoxic profile of 8-Nitro-triazolo[1,5-a]pyridine is a critical first step. It establishes the concentration range for subsequent cell-based assays and provides an initial indication of potential therapeutic windows. We will employ two distinct assays that measure different cytotoxicity endpoints to ensure the validity of the results.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Lines: A panel of cell lines should be used, including a normal human cell line (e.g., HEK293) and relevant cancer cell lines (e.g., A549, HeLa, MCF-7).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of 8-Nitro-triazolo[1,5-a]pyridine in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[8]

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity (cell viability)Measures membrane integrity (cell death)
Endpoint Colorimetric (Formazan product)Colorimetric or Fluorometric (LDH activity)
IC50 (µM) To be determinedTo be determined
Interpretation Reduction in signal indicates reduced viabilityIncrease in signal indicates increased cytotoxicity

A summary of the primary cytotoxicity assays.

Antimicrobial Activity Screening

Rationale: The triazolopyridine scaffold is present in numerous antibacterial and antifungal agents.[9][10] Therefore, it is logical to screen 8-Nitro-triazolo[1,5-a]pyridine for broad-spectrum antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Microorganisms: A panel of clinically relevant bacteria and fungi should be used, including:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Procedure:

    • Prepare a serial dilution of 8-Nitro-triazolo[1,5-a]pyridine in the appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis: The MIC value is determined by visual inspection.

Microorganism MIC (µg/mL)
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Candida albicansTo be determined
Aspergillus nigerTo be determined

A table for recording the Minimum Inhibitory Concentrations (MICs).

G Compound 8-Nitro-triazolo[1,5-a]pyridine Tier1 Tier 1: Foundational Profiling Compound->Tier1 Cytotoxicity Cytotoxicity Assays (MTT & LDH) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Tier1->Antimicrobial G cluster_tier2 Tier 2: Mechanism of Action Tier1_Results Tier 1 Results (Cytotoxicity & Antimicrobial Activity) ROS ROS Generation Assay (DHE) Tier1_Results->ROS DNA DNA Interaction Assay (EtBr Displacement) Tier1_Results->DNA Enzyme Enzyme Inhibition Assays (Kinase Panel) Tier1_Results->Enzyme

Tier 2 Mechanistic Studies.

Tier 3: Advanced Cellular and Pharmacokinetic Profiling

This final tier of analysis focuses on the compound's behavior in a cellular context and its potential as a drug candidate.

Cellular Uptake and Subcellular Localization

Rationale: Understanding if and where the compound accumulates within the cell is essential for interpreting its biological activity.

Protocol: Confocal Microscopy

  • Procedure:

    • If 8-Nitro-triazolo[1,5-a]pyridine is intrinsically fluorescent, it can be directly visualized. If not, fluorescent tagging may be necessary.

    • Treat cells with the compound for various time points.

    • Stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

    • Image the cells using a confocal microscope.

  • Data Analysis: Analyze the co-localization of the compound's fluorescence with the organelle-specific dyes to determine its subcellular distribution. [11]

In Vitro Metabolic Stability

Rationale: Assessing the metabolic stability of a compound provides an early indication of its pharmacokinetic profile, such as its half-life and bioavailability. [12][13] Protocol: Liver Microsomal Stability Assay

  • Procedure:

    • Incubate 8-Nitro-triazolo[1,5-a]pyridine with liver microsomes (human and other species) in the presence of NADPH.

    • Collect samples at various time points.

    • Analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Parameter Value
In vitro t1/2 (min) To be determined
Intrinsic Clearance (µL/min/mg protein) To be determined

Table for summarizing metabolic stability data.

G cluster_pathway Postulated Mechanism of Action Compound 8-Nitro-triazolo [1,5-a]pyridine Cell Cellular Uptake Compound->Cell Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Compound->Enzyme_Inhibition Nitroreductase Nitroreductase Cell->Nitroreductase Intracellular Reduction Reactive_Intermediate Reactive Nitroso/ Hydroxylamine Intermediate Nitroreductase->Reactive_Intermediate ROS ROS Generation (Superoxide, etc.) Reactive_Intermediate->ROS DNA_Damage DNA Damage/ Interaction Reactive_Intermediate->DNA_Damage ROS->DNA_Damage Biological_Effect Cytotoxicity/ Antimicrobial Effect DNA_Damage->Biological_Effect Enzyme_Inhibition->Biological_Effect

Postulated Signaling Pathway.

Conclusion

This application note provides a structured and comprehensive methodology for the biological evaluation of 8-Nitro-triazolo[1,5-a]pyridine. By following this tiered approach, researchers can efficiently characterize the compound's activity, elucidate its mechanism of action, and assess its potential for further development as a therapeutic agent. The combination of foundational screening, mechanistic studies, and advanced profiling will generate a robust data package, ensuring scientific integrity and facilitating informed decision-making in the drug discovery process.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved from [Link]

  • Biological activities oft[1][2][3]riazolo[1,5-a]pyrimidines and analogs. (2020). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2021). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. Retrieved from [Link]

  • Analysis of DNA-protein interactions: from nitrocellulose filter binding assays to microarray studies. (2005). PubMed. Retrieved from [Link]

  • Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. (2021). PubMed Central. Retrieved from [Link]

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). PubMed Central. Retrieved from [Link]

  • Triazolopyridine derivatives as antibacterial agents. (2006). Google Patents.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024). SciELO. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PubMed Central. Retrieved from [Link]

  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (2008). PubMed Central. Retrieved from [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved from [Link]

  • Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. (2024). PubMed Central. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2001). PubMed Central. Retrieved from [Link]

  • Studies on the interaction of a synthetic nitro-flavone derivative with DNA: A multi-spectroscopic and molecular docking approach. (2018). PubMed. Retrieved from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2018). ScienceDirect. Retrieved from [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2017). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (2017). PubMed. Retrieved from [Link]

  • Permeability and cellular uptake. a) Fluorescence of the compounds were... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2008). PubMed. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024). ResearchGate. Retrieved from [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. (2022). MDPI. Retrieved from [Link]

  • Techniques to study DNA protein interaction. (2018). YouTube. Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. (2021). JoVE. Retrieved from [Link]

  • Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. (2016). PubMed Central. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2018). PubMed Central. Retrieved from [Link]

  • Methods for studying nucleic acid/drug interactions. (2016). ResearchGate. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of the Novel Triazolotriazolopyridines and Pyridotriazolotriazines. (2016). Sci-Hub. Retrieved from [Link]

  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. (2020). ResearchGate. Retrieved from [Link]

  • DNA-protein interactions: Methods for detection and analysis. (2017). ResearchGate. Retrieved from [Link]

  • Small-Molecule Inhibitors: Disrupting enzyme fluidity. (2021). eLife. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the 8-Nitro-triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 8-Nitro-triazolo[1,5-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine ring system is a significant pharmacophore in modern drug discovery, recognized for its isoelectronic relationship with purines, allowing it to act as a versatile surrogate in various biological contexts.[1][4] This scaffold is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. The introduction of an 8-nitro group onto this scaffold serves a dual purpose: it can act as a key pharmacophoric element and, more importantly, as a powerful chemical handle for a variety of synthetic transformations. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the triazolopyridine core, opening up unique avenues for its functionalization.[5][6]

This guide provides a comprehensive overview of the key strategies for the functionalization of the 8-nitro-triazolo[1,5-a]pyridine scaffold. We will delve into the mechanistic underpinnings of each transformation, offering detailed, field-tested protocols for nucleophilic aromatic substitution (SNAr), reduction of the nitro group and subsequent derivatization, and direct C-H arylation.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the 8-Nitro Group

The presence of the strongly electron-withdrawing 8-nitro group renders the pyridine ring of the triazolo[1,5-a]pyridine scaffold highly susceptible to nucleophilic attack.[5][6] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 8-nitro-triazolo[1,5-a]pyridine, the C7 and C5 positions are electronically activated for SNAr. This allows for the displacement of a suitable leaving group, such as a halide, at these positions by a variety of nucleophiles.

Causality Behind Experimental Choices:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The stability of this intermediate is the driving force for the reaction. The choice of solvent is critical; polar aprotic solvents like DMF, DMAc, or NMP are typically employed as they can solvate the charged intermediate without protonating the nucleophile.[7] The selection of a base is dependent on the pKa of the nucleophile. For weakly acidic nucleophiles, a strong base like sodium hydride or potassium tert-butoxide is used to generate the nucleophile in situ, while for amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like triethylamine can be sufficient.[7]

Experimental Workflow for SNAr

A Dissolve 8-nitro-7-halo-triazolo[1,5-a]pyridine and nucleophile in polar aprotic solvent (e.g., DMF) B Add base (e.g., K2CO3 or Et3N) A->B C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction by TLC or LC-MS C->D E Aqueous workup and extraction D->E F Purification by column chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for SNAr on the 8-nitro-triazolo[1,5-a]pyridine scaffold.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the substitution of a halogen at the C7 position with morpholine.

Materials:

  • 8-Nitro-7-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 8-nitro-7-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in DMF, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-(morpholino)-8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Reduction of the 8-Nitro Group: Gateway to Diverse Functionalities

The reduction of the 8-nitro group to an 8-amino group is a pivotal transformation, converting the electron-withdrawing nitro group into an electron-donating amino group. This fundamentally alters the reactivity of the scaffold and provides a versatile handle for a plethora of subsequent functionalization reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

Causality Behind Experimental Choices:

Several methods are available for the reduction of aromatic nitro groups, with the choice depending on the presence of other functional groups in the molecule.[2][3]

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[3] It is generally high-yielding but can also reduce other sensitive functional groups.

  • Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are robust and cost-effective methods that are often chemoselective for the nitro group.[1][3]

Comparative Data for Nitro Group Reduction Methods
MethodCatalyst/ReagentSolventTemperature (°C)Key AdvantagesPotential Drawbacks
Catalytic HydrogenationPd/C, H₂ (balloon)Methanol/EthanolRoom TemperatureHigh yield, clean reactionCan reduce other functional groups
Metal-mediatedSnCl₂·2H₂OEthanol/HClRefluxChemoselective, cost-effectiveStoichiometric metal waste
Metal-mediatedFe/NH₄ClEthanol/WaterRefluxMild, good for sensitive groupsStoichiometric metal waste
Transfer HydrogenationHydrazine hydrate, Pd/CEthanolRefluxAvoids H₂ gas, mildHydrazine is toxic
Protocol 2: Reduction of 8-Nitro-triazolo[1,5-a]pyridine using Tin(II) Chloride

This protocol provides a reliable method for the chemoselective reduction of the nitro group.

Materials:

  • 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 8-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated NaOH solution until a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-amino-[1][2][3]triazolo[1,5-a]pyridine.

  • Purify the product by crystallization or column chromatography if necessary.

Palladium-Catalyzed C-H Arylation: Forging New Carbon-Carbon Bonds

Direct C-H arylation has emerged as a powerful and atom-economical tool for the synthesis of biaryl compounds. For the 8-nitro-triazolo[1,5-a]pyridine scaffold, the regioselectivity of C-H arylation will be dictated by a combination of the inherent electronic properties of the heterocyclic core and the directing influence of the nitro group. While the triazolopyridine system itself can undergo C-H activation, the presence of the 8-nitro group is expected to direct arylation to specific positions.[8]

Causality Behind Experimental Choices:

Palladium-catalyzed C-H arylation reactions typically involve a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is crucial for the efficiency and regioselectivity of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the C-H activation step.[9][10] The base plays a key role in the reaction, often facilitating the C-H activation step. The specific regiochemical outcome can be influenced by the choice of catalyst, ligand, and reaction conditions.[8][11] For the 8-nitro-triazolo[1,5-a]pyridine, C-H functionalization at the C5 or C7 positions is plausible, depending on the specific catalytic system employed.

Logical Relationship for C-H Arylation

A 8-Nitro-triazolo[1,5-a]pyridine G Heat A->G B Aryl Halide B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., PPh3, NHC) D->G E Base (e.g., K2CO3, Cs2CO3) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Arylated Product G->H

Caption: Key components for a successful C-H arylation reaction.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a general procedure for the direct arylation of the 8-nitro-triazolo[1,5-a]pyridine scaffold. Optimization of the ligand and base may be required for specific substrates.

Materials:

  • 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or a suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 8-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent (toluene or dioxane).

  • Heat the reaction mixture at 110-130 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the arylated product.

Conclusion

The 8-nitro-triazolo[1,5-a]pyridine scaffold is a highly valuable platform for the development of novel chemical entities in drug discovery. The strategic functionalization of this core, through nucleophilic aromatic substitution, reduction of the nitro group, and direct C-H arylation, provides access to a vast chemical space. The protocols and insights provided herein are intended to serve as a practical guide for researchers to effectively explore the synthetic potential of this promising scaffold.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Georg Thieme Verlag. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. organic-reaction.com. [Link]

  • Upadhyaya, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Materials Advances. [Link]

  • AbuSalim, D. I., Hong, S., & Baik, M.-H. (2018). Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Chemistry – An Asian Journal, 13(17), 2505–2510. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Scripps Research. [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Hlushkov, V. A., & Slepukhin, P. A. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-310. [Link]

  • (PDF) Asymmetric Nucleophilic Aromatic Substitution - ResearchGate. (2018, February 11). Retrieved from [Link]

  • Williams, A. R., & Williams, I. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(47), 12260–12278. [Link]

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2022, May 20). Retrieved from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). Retrieved from [Link]

  • Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. (2025, September 28). Retrieved from [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2022, May 20). Retrieved from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Retrieved from [Link]

  • 8-Alkyl[1][2][3]Triazolo[5,1-b]Purines. (2025, August 5). Retrieved from [Link]

  • 24.9: Heterocyclic Amines. (2024, September 30). Retrieved from [Link]

  • Scheme 3: Synthesis of[1][2][3]triazolo[1,5-a] pyridines (8a,b) and(10a-c). (n.d.). Retrieved from [Link]

  • Catalyst-driven site selectivity in the arylation of pyrazolo[1,5-a]pyrimidine (1). (n.d.). Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). Retrieved from [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 13). Retrieved from [Link]

  • Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. (n.d.). Retrieved from [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). Retrieved from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). Retrieved from [Link]

  • Regiodivergent Arylation of Pyridines via Zincke Intermediates. (2024, February 19). Retrieved from [Link]

  • 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 8-Nitro-triazolo[1,5-a]pyridine synthesis

Technical Support Center: Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

Introduction

This guide provides in-depth technical support for researchers engaged in the synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine. This fused heterocyclic compound is a key structural motif in medicinal chemistry and materials science. The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve experimental hurdles effectively.

The synthesis is typically a two-step process: nucleophilic aromatic substitution to form a hydrazine intermediate, followed by an acid-catalyzed cyclocondensation. Optimizing each of these steps is critical for a successful outcome.

Synthesis_Workflowcluster_0Step 1: Intermediate Synthesiscluster_1Step 2: Cyclocondensationcluster_2PurificationA2-Chloro-3-nitropyridine+ Hydrazine HydrateBNucleophilic AromaticSubstitution (SNAr)A->BSolvent (e.g., Ethanol)Heat (e.g., 100°C)C2-Hydrazino-3-nitropyridine(Intermediate)B->CDIntermediate (C)+ Formic Acid / EquivalentC->DIsolate & Purify(Optional but Recommended)EAcid-CatalyzedCyclizationD->EReflux(Dehydration)F8-Nitro-[1,2,4]triazolo[1,5-a]pyridine(Crude Product)E->FGCrude Product (F)F->GHRecrystallization orColumn ChromatographyG->HIPure Final ProductH->I

Caption: Overall workflow for 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: Low or No Yield of the 2-Hydrazino-3-nitropyridine Intermediate

Question: My initial reaction of 2-chloro-3-nitropyridine with hydrazine hydrate gives a very low yield. What are the common causes and how can I improve it?

Answer: This is a critical step, and low yields often originate here. The reaction is a nucleophilic aromatic substitution (SNAr), which is highly dependent on conditions.

  • Causality 1: Insufficient Reaction Time or Temperature. The chlorine atom on the pyridine ring is activated by the adjacent nitro group, but the reaction can still be sluggish.

    • Solution: Ensure the reaction is heated sufficiently, often to reflux in a solvent like ethanol or butan-1-ol, for an extended period.[2] Reaction times of 24-48 hours at 100°C are not uncommon for this type of transformation.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-3-nitropyridine spot is completely consumed.[2]

  • Causality 2: Molar Ratio of Hydrazine. While the stoichiometry is 1:1, using an excess of hydrazine hydrate is often necessary to drive the reaction to completion and minimize side reactions.

    • Solution: Increase the molar equivalent of hydrazine hydrate. A common ratio is 1 equivalent of the chloropyridine to 1.5-1.8 equivalents of hydrazine hydrate.[3] A large volumetric excess (e.g., 10 volumes) can also serve as the solvent in some procedures.[2]

  • Causality 3: Choice of Solvent. The solvent must be able to dissolve the starting materials and be stable at the required reaction temperature.

    • Solution: Alcohols such as ethanol or butan-1-ol are effective choices.[2][4] In some cases, a tertiary amine solvent can be used, which also acts as an acid scavenger, potentially improving the reaction rate.[3][4]

ParameterCondition ACondition B (Optimized)Expected OutcomeReference
Solvent EthanolButan-1-ol or EthanolImproved solubility and higher reflux temp[2]
Temperature 80°C100°C (or reflux)Faster reaction rate[2]
Time 12 hours24-48 hours (TLC monitored)Complete conversion of starting material[2]
Hydrazine Eq. 1.1 eq1.5 - 1.8 eq (or large excess)Drives equilibrium, higher yield[3]

Table 1: Recommended adjustments for optimizing 2-hydrazinopyridine synthesis.

Issue 2: The Cyclization Step is Inefficient, Resulting in Low Yield of the Final Product

Question: I have successfully synthesized the 2-hydrazino-3-nitropyridine intermediate, but the final cyclization with formic acid is giving me a low yield of the triazolopyridine. What can I do?

Answer: The cyclization is a dehydration reaction that forms the triazole ring. Its efficiency hinges on effectively removing water and using the right cyclizing agent.

  • Causality 1: Presence of Water. Water is a byproduct of this reaction. Its presence can inhibit the reaction from proceeding to completion according to Le Châtelier's principle.

    • Solution: Perform the reaction under reflux with a Dean-Stark trap to azeotropically remove water. Alternatively, use a large excess of the cyclizing agent (e.g., formic acid) which can also act as a dehydrating agent.

  • Causality 2: Ineffective Cyclizing Agent. While formic acid is the most common reagent, it can sometimes lead to N-formylation of the hydrazine as a side reaction, which may not cyclize efficiently.[5]

    • Solution: Consider using an alternative one-carbon electrophile like triethyl orthoformate or dimethylformamide dimethyl acetal (DMF-DMA). These reagents generate byproducts (ethanol, methanol, dimethylamine) that are more easily removed than water and can often provide cleaner reactions and higher yields under milder conditions.

  • Causality 3: Insufficient Acid Catalysis or Temperature. The reaction requires protonation of a carbonyl or equivalent to make it more electrophilic for the intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety.

    • Solution: If using a reagent like triethyl orthoformate, adding a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can significantly accelerate the reaction. Ensure the reaction is heated to a sufficient temperature (typically reflux) to overcome the activation energy barrier.

Caption: Simplified mechanism for acid-catalyzed cyclocondensation.

Issue 3: My Final Product is Impure, Containing Multiple Side Products

Question: My NMR spectrum shows multiple species after work-up and purification. What are the likely impurities and how can I avoid them?

Answer: Impurity profiles can be complex, but there are several common culprits in this synthesis.

  • Causality 1: Unreacted Starting Material. Incomplete conversion in either the first or second step is the most common issue.

    • Solution: As mentioned, use TLC or LC-MS to monitor reactions to completion.[1] For purification, a well-executed column chromatography or recrystallization from an appropriate solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is crucial.

  • Causality 2: Formation of Isomeric Byproducts. The initial cyclization can sometimes lead to the formation of the kinetic product,[1][2][3]triazolo[4,3-a]pyridine, which can then rearrange to the thermodynamically more stable [1,5-a] isomer under acidic conditions. This is known as the Dimroth rearrangement.[6][7]

    • Solution: If you suspect the presence of the [4,3-a] isomer, prolonging the reaction time in the acidic medium or heating the crude product in acid (e.g., acetic acid) can facilitate the rearrangement to the desired product.

  • Causality 3: Product Decomposition. Heterocyclic compounds, especially those with electron-withdrawing groups, can be sensitive to overly harsh conditions.[1]

    • Solution: Avoid unnecessarily high temperatures or prolonged exposure to strong acids. If the product is degrading, consider milder cyclization conditions (e.g., triethyl orthoformate at a lower temperature).

Troubleshooting_FlowchartdecisiondecisionactionactionStartProblem Detected:Low Yield / Impure ProductCheckStep1Analyze crude from Step 1(Hydrazine formation)Start->CheckStep1IsStep1OKIs intermediateyield/purity > 85%?CheckStep1->IsStep1OKOptimizeStep1Optimize Step 1:- Increase temp/time- Increase hydrazine eq.- Monitor via TLCIsStep1OK->OptimizeStep1NoProceedStep2Proceed to Step 2with pure intermediateIsStep1OK->ProceedStep2YesOptimizeStep1->CheckStep1CheckStep2Analyze final crude productProceedStep2->CheckStep2IsSM_PresentUnreacted intermediatepresent?CheckStep2->IsSM_PresentOptimizeCyclizationOptimize Cyclization:- Use Dean-Stark- Try triethyl orthoformate- Add acid catalystIsSM_Present->OptimizeCyclizationYesAreIsomers_PresentMultiple product spots(Potential isomers)?IsSM_Present->AreIsomers_PresentNoOptimizeCyclization->CheckStep2ForceRearrangementPromote Dimroth Rearrangement:- Prolong reaction in acid- Re-treat crude with acidAreIsomers_Present->ForceRearrangementYesPurifyOptimize Purification:- Recrystallization solvent screen- Column chromatographyAreIsomers_Present->PurifyNoForceRearrangement->Purify

Technical Support Center: Synthesis of 8-Nitro-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.

Introduction

8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic scaffold in medicinal chemistry, often serving as a crucial intermediate in the synthesis of pharmacologically active molecules. The successful and high-yielding synthesis of this compound is paramount for the timely progression of drug discovery projects. This guide provides a comprehensive resource to address common challenges and optimize the synthetic outcome.

The primary synthetic route involves a two-step process: the synthesis of the precursor 2-hydrazino-3-nitropyridine, followed by its cyclization to form the desired triazolo[1,5-a]pyridine ring system. This guide will cover both steps in detail.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of 2-hydrazino-3-nitropyridine (Precursor)

Potential Cause Troubleshooting Recommendation Scientific Rationale
Incomplete reaction - Monitor the reaction closely using Thin Layer Chromatography (TLC).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is maintained at 20°C after the initial addition at 0°C.The nucleophilic aromatic substitution of the chloro group by hydrazine hydrate requires sufficient time and thermal energy to proceed to completion.
Side reactions - Add hydrazine hydrate dropwise at 0°C to control the initial exotherm.- Use a moderate excess of hydrazine hydrate (e.g., 1.5 equivalents).Rapid addition of hydrazine hydrate at a higher temperature can lead to uncontrolled side reactions and decomposition of the starting material or product. An excessive amount of hydrazine can also lead to the formation of undesired byproducts.
Poor quality of starting material - Use freshly opened or properly stored 2-chloro-3-nitropyridine.- Ensure the hydrazine hydrate is of high purity.Impurities in the starting materials can inhibit the reaction or lead to the formation of complex mixtures that are difficult to purify.

Issue 2: Low Yield of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine (Final Product)

| Potential Cause | Troubleshooting Recommendation | Scientific Rationale | | :--- | :--- | | Incomplete cyclization | - Ensure the reaction is heated under reflux for a sufficient duration (at least 10 hours is a good starting point).- Use a Dean-Stark trap to remove ethanol and water formed during the reaction. | The cyclization reaction is a condensation process that is often reversible. Removing the byproducts (ethanol and water) drives the equilibrium towards the product side, thus increasing the yield. | | Decomposition of starting material or product | - Avoid excessively high temperatures during reflux.- Consider using a milder cyclizing agent if decomposition is suspected. | The nitro group can be sensitive to high temperatures, potentially leading to decomposition. | | Impure 2-hydrazino-3-nitropyridine | - Purify the 2-hydrazino-3-nitropyridine precursor before the cyclization step, for instance by recrystallization. | Impurities from the previous step can interfere with the cyclization reaction, leading to lower yields and a more complex product mixture. |

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Recommendation Scientific Rationale
Presence of unreacted starting material - Optimize the reaction time and temperature for the cyclization step to ensure full conversion.- Use column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the product from the starting material.Unreacted 2-hydrazino-3-nitropyridine can co-crystallize with the product, making purification by simple recrystallization challenging.
Formation of colored impurities - Treat the crude product with activated charcoal before recrystallization.- Ensure all solvents are of high purity.Colored impurities often arise from side reactions or decomposition and can be effectively removed by adsorption onto activated charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization of 2-hydrazino-3-nitropyridine with triethyl orthoformate?

A1: The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the ethoxy groups of triethyl orthoformate. This is followed by the elimination of ethanol to form a formimidate intermediate. Subsequent intramolecular cyclization onto the pyridine nitrogen, followed by elimination of another molecule of ethanol, leads to the formation of the stable aromatic triazole ring.

Q2: Can I use formic acid instead of triethyl orthoformate for the cyclization?

A2: Yes, formic acid can be used as a one-carbon source for the cyclization. The reaction would typically involve heating the 2-hydrazino-3-nitropyridine in formic acid. However, triethyl orthoformate is often preferred as it can also act as a dehydrating agent, driving the reaction to completion.

Q3: My final product is a dark oil instead of a solid. What should I do?

A3: A dark oil suggests the presence of impurities. Try to purify the crude product using column chromatography. If the product is still an oil, it may be due to residual solvent. Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent to induce precipitation or crystallization.

Q4: How can I confirm the identity of my final product?

A4: The identity of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values if available.

Experimental Protocols

Step 1: Synthesis of 2-hydrazino-3-nitropyridine

This protocol is adapted from a known procedure for the synthesis of the precursor.[2]

Materials:

  • 2-chloro-3-nitropyridine

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (50 g, 316 mmol) in acetonitrile (500 mL) at 0°C, add hydrazine hydrate (28 g, 474 mmol) dropwise.

  • Stir the reaction mixture at 20°C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to afford 2-hydrazino-3-nitropyridine as a yellow solid.

  • The crude product can be used in the next step without further purification if it is of sufficient purity. Otherwise, it can be recrystallized from a suitable solvent like ethanol.

Expected Yield: ~100% (crude)

Step 2: Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

This protocol is based on a general method for the cyclization of 2-hydrazinopyridines.[4]

Materials:

  • 2-hydrazino-3-nitropyridine

  • Triethyl orthoformate

Procedure:

  • A mixture of 2-hydrazino-3-nitropyridine (0.004 mole) and triethyl orthoformate (10 ml) is heated under reflux for 10 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, the mixture is evaporated under reduced pressure.

  • The obtained residue is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to give 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine.

Expected Yield: While a specific yield for this reaction is not provided in the literature, similar cyclizations typically proceed in good to excellent yields (70-90%).

Visualizations

Reaction Workflow

GA2-chloro-3-nitropyridineB2-hydrazino-3-nitropyridineA->BHydrazine hydrate, AcetonitrileC8-Nitro-[1,2,4]triazolo[1,5-a]pyridineB->CTriethyl orthoformate, Reflux

Caption: Synthetic pathway for 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine.

Troubleshooting Logic

GstartLow Yield of Final Productq1Check Purity of Precursorstart->q1s1Purify Precursor and Repeatq1->s1Yesq2Reaction Incomplete?q1->q2Nos1->q2s2Extend Reaction Time / Use Dean-Starkq2->s2Yesq3Decomposition Observed?q2->q3NoendImproved Yields2->ends3Lower Reflux Temperatureq3->s3Yesq3->endNos3->end

troubleshooting side reactions in the synthesis of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

I. The Core Reaction: An Overview

The synthesis of 8-Nitro-[1][2]triazolo[1,5-a]pyridine is most commonly achieved through the acid-catalyzed cyclization of 2-hydrazinyl-3-nitropyridine. This precursor, which contains both a nucleophilic hydrazine group and an electrophilic nitro group on a pyridine ring, is prone to specific side reactions if conditions are not precisely controlled.[1][3] The general pathway involves the reaction of the hydrazine with a one-carbon electrophile, typically formic acid, followed by dehydrative cyclization to form the fused triazole ring system.

Synthesis_Pathway Start 2-Hydrazinyl-3-nitropyridine Intermediate N'-(3-nitropyridin-2-yl)formohydrazide (Acylhydrazone Intermediate) Start->Intermediate + HCOOH - H₂O Reagent Formic Acid (HCOOH) Product 8-Nitro-triazolo[1,5-a]pyridine Intermediate->Product Dehydrative Cyclization (Acid-catalyzed) H2O H₂O

Caption: General synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. Each answer explains the chemical reasoning behind the issue and provides actionable solutions.

Q1: My reaction yield is very low, or I've isolated only unreacted starting material. What's going wrong?

Answer: This is a common issue often traced back to three key areas: reaction kinetics, reagent purity, or equilibrium.

  • Causality (Kinetics & Equilibrium): The cyclization step is a dehydrative process that is often reversible and requires sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible.[1] Furthermore, the removal of water is crucial to drive the reaction forward according to Le Châtelier's principle.

  • Expert Insight (Reagent Quality): The starting material, 2-hydrazinyl-3-nitropyridine, can degrade over time, especially if not stored properly. The hydrazine moiety is susceptible to air oxidation. Ensure you are using a high-purity starting material. Formic acid should be of a high grade (>98%); lower concentrations contain significant amounts of water, which will inhibit the final dehydrative cyclization step.

Troubleshooting Actions:

  • Increase Reaction Temperature: Gently increase the reflux temperature. If using a high-boiling solvent is not an option, consider switching to microwave-assisted synthesis, which can significantly accelerate the reaction and improve yields.[4][5]

  • Ensure Anhydrous Conditions: Use a high concentration of formic acid or add a dehydrating agent like polyphosphoric acid (PPA). A Dean-Stark apparatus can also be effective for removing water if the reaction is run in a suitable solvent like toluene.

  • Verify Starting Material: Check the purity of your 2-hydrazinyl-3-nitropyridine via NMR or LC-MS before starting the reaction.

Q2: The reaction produced a dark, tarry, and insoluble material. Is it salvageable?

Answer: Unfortunately, significant tar formation usually indicates irreversible decomposition. This problem stems from the inherent instability of the starting material under harsh conditions.

  • Causality (Thermal Decomposition): The 2-hydrazinyl-3-nitropyridine molecule contains both a powerful oxidizing group (nitro) and a reducing group (hydrazine).[1] At excessively high temperatures or upon prolonged heating, this can lead to intermolecular redox reactions and polymerization, resulting in complex, insoluble tars.

  • Expert Insight (Controlling Exotherms): The initial reaction between the hydrazine and formic acid can be exothermic. If the reagents are mixed too quickly without adequate cooling, localized hot spots can initiate decomposition before the main cyclization reaction even begins.

Troubleshooting Actions:

SymptomPossible CauseRecommended Action
Darkening upon heatingThermal decomposition of starting material.Reduce the reaction temperature. Control the rate of heating.
Tar formationExcessive temperature or prolonged reaction time.Use the minimum effective temperature. Monitor the reaction by TLC and stop it as soon as it reaches completion.
Exotherm upon mixingUncontrolled initial acylation.Add the formic acid dropwise to a cooled solution of the 2-hydrazinyl-3-nitropyridine.
Q3: My characterization data (NMR/MS) suggests I've formed an isomer. How is this possible?

Answer: You are likely observing the formation of the 8-Nitro-[1][2]triazolo[4,3-a]pyridine isomer. The formation of this side product is a classic example of kinetically versus thermodynamically controlled pathways in heterocyclic synthesis.

  • Causality (Mechanism & Regioselectivity): The cyclization proceeds via an acylhydrazone intermediate. The final ring closure depends on which nitrogen atom of the hydrazine moiety attacks the pyridine ring.

    • [1,5-a] Pathway (Desired): Attack by the pyridine ring nitrogen onto the formyl carbon, followed by dehydration, leads to the thermodynamically more stable [1,5-a] isomer.

    • [4,3-a] Pathway (Isomer): Direct attack by the terminal nitrogen of the hydrazine onto the C2 position of the pyridine ring (displacing the intermediate) can lead to the [4,3-a] isomer. This is often favored under milder, kinetically controlled conditions.[6]

Isomer_Formation cluster_start Intermediate cluster_path1 Thermodynamic Pathway cluster_path2 Kinetic Pathway Intermediate N'-(3-nitropyridin-2-yl)formohydrazide ConditionsA High Temp Strong Acid (PPA, H₂SO₄) Intermediate->ConditionsA ConditionsB Lower Temp Milder Conditions Intermediate->ConditionsB ProductA 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine (Desired Product) ConditionsA->ProductA ProductB 8-Nitro-[1,2,4]triazolo[4,3-a]pyridine (Isomeric Impurity) ConditionsB->ProductB

Caption: Competing pathways for triazolopyridine isomer formation.

Troubleshooting Actions:

  • Force Thermodynamic Control: Use stronger acidic conditions and higher temperatures (e.g., refluxing in acetic acid or using polyphosphoric acid). This provides the energy needed to favor the pathway to the more stable [1,5-a] product.

  • Product Identification: The isomers can be distinguished by ¹H NMR. The proton at the 5-position of the [1,5-a] isomer typically appears at a different chemical shift compared to the corresponding proton in the [4,3-a] system. 2D NMR techniques like NOESY can also confirm the structure.

III. Frequently Asked Questions (FAQs)

  • Q: What is the best cyclizing agent to use: formic acid, triethyl orthoformate, or something else?

    • A: Formic acid is the most common and cost-effective reagent. Triethyl orthoformate can also be used and has the advantage of producing ethanol as a byproduct, which is easily removed. For difficult cyclizations, polyphosphoric acid (PPA) can act as both the acid catalyst and a powerful dehydrating agent, often giving clean product but requiring a more challenging workup.

  • Q: Can this reaction be performed under metal-catalyzed conditions?

    • A: While many triazolopyridine syntheses utilize copper or palladium catalysis, the classic synthesis of this specific nitro-substituted compound from 2-hydrazinyl-3-nitropyridine is typically a metal-free, acid-catalyzed condensation.[6][7] Introducing metals could risk reducing the nitro group, leading to unwanted side products.

  • Q: How critical is running the reaction under an inert atmosphere (N₂ or Ar)?

    • A: It is highly recommended. The hydrazine functional group is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[1] This oxidative degradation is a common source of colored impurities and can contribute to lower yields. An inert atmosphere protects the starting material and ensures a cleaner reaction profile.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 8-Nitro-triazolo[1,5-a]pyridine
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydrazinyl-3-nitropyridine (1.0 eq).

  • Inerting: Flush the system with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add formic acid (10-15 eq) to the flask.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexane), observing the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield the final product.

Protocol 2: Purification by Column Chromatography

If recrystallization is insufficient, the product can be purified using silica gel chromatography.

  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Column: Pack a silica gel column using a non-polar solvent (e.g., hexane).

  • Elution: Load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate). The product is moderately polar and should elute after any non-polar impurities.

  • Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

V. References

  • Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. Retrieved from

  • Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from

  • Demydchuk, B., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Retrieved from

  • ResearchGate. (n.d.). 8-Alkyl[1][2]Triazolo[5,1-b]Purines. Retrieved from

  • ResearchGate. (n.d.). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Retrieved from

  • ResearchGate. (n.d.). Strategies for the Synthesis of[1][2]Triazolo[1,5-a]pyridine-8-carbonitriles. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Retrieved from

  • Bastrakov, M. A., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[1][2]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds. Retrieved from

  • CymitQuimica. (n.d.). CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE. Retrieved from

  • Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Retrieved from

  • Al-Saeed, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science. Retrieved from

  • NIH (National Institutes of Health). (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Retrieved from

  • El-Sayed, W. A., et al. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Retrieved from

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 8-Nitro-triazolo[1,5-a]pyridine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 8-Nitro-triazolo[1,5-a]pyridine in their bioassays. This document provides a series of troubleshooting strategies and detailed protocols to help you achieve the desired concentrations for your in vitro and in vivo studies.

Understanding the Challenge: Physicochemical Properties of 8-Nitro-triazolo[1,5-a]pyridine

Before delving into solubility enhancement techniques, it's crucial to understand the inherent properties of 8-Nitro-triazolo[1,5-a]pyridine that contribute to its poor aqueous solubility. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the molecule's electronic and acidic characteristics. The triazolopyridine scaffold itself is a key pharmacophore in several drugs[1][2][3].

A critical parameter influencing the solubility of ionizable compounds is the pKa, which is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms. For 8-Nitro-[4][5][6]triazolo[1,5-a]pyridine, a predicted pKa value is approximately 0.22 ± 0.30[7]. This indicates that it is a very weak acid. Consequently, significant ionization to a more soluble form will only occur at very low pH values, which may not be compatible with many biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 8-Nitro-triazolo[1,5-a]pyridine and provides a logical progression of troubleshooting steps.

Q1: I've just received my vial of 8-Nitro-triazolo[1,5-a]pyridine. What is the best initial approach to prepare a stock solution?

A1: Due to its predicted poor aqueous solubility, directly dissolving 8-Nitro-triazolo[1,5-a]pyridine in aqueous buffers is likely to be unsuccessful. The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Recommended Initial Solvents:

  • Dimethyl sulfoxide (DMSO): This is the most common and highly effective solvent for creating stock solutions of poorly soluble compounds for biological assays.

  • N,N-dimethylformamide (DMF): An alternative to DMSO, also effective for many poorly soluble compounds.

  • Ethanol: Can be used, but may be less effective than DMSO or DMF for highly insoluble compounds.

Initial Protocol:

  • Prepare a 10 mM stock solution of 8-Nitro-triazolo[1,5-a]pyridine in 100% DMSO.

  • Visually inspect the solution to ensure complete dissolution. Gentle warming or sonication may be required.

  • For your bioassay, perform a serial dilution of the DMSO stock solution into your aqueous buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue and indicates that the aqueous solubility of your compound is being exceeded even at your target concentration. The following strategies can be employed, often in combination, to overcome this.

Decision Workflow for Solubility Enhancement

The following diagram illustrates a recommended workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Start Compound Precipitates in Aqueous Buffer CoSolvent Optimize Co-solvent System Start->CoSolvent Initial & Simplest Approach pH_Adjust pH Adjustment (if compatible with assay) CoSolvent->pH_Adjust If precipitation persists Success Soluble Compound Proceed with Bioassay CoSolvent->Success Cyclodextrin Cyclodextrin Complexation pH_Adjust->Cyclodextrin If pH is not effective or compatible pH_Adjust->Success SolidDispersion Solid Dispersion (Advanced) Cyclodextrin->SolidDispersion For significant solubility challenges Cyclodextrin->Success SolidDispersion->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Troubleshooting Strategies

Strategy 1: Co-solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound[3][8][9][10]. This is often the simplest and most direct method to try after initial dissolution in a pure organic solvent fails.

Q3: Which co-solvents are suitable for bioassays and at what concentrations?

A3: The choice of co-solvent and its final concentration is a critical balance between enhancing compound solubility and minimizing toxicity to the biological system.

Co-solventTypical Starting Concentration in Final Assay MediumMaximum Recommended Concentration (Cell-based assays)Notes
DMSO 0.1 - 0.5%< 1%Most common, but can have biological effects at higher concentrations.
Ethanol 0.5 - 1%< 2%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400) 1 - 5%Varies by cell lineCan be a good option for in vivo studies.
Propylene Glycol (PG) 1 - 5%Varies by cell lineOften used in pharmaceutical formulations.

Protocol 1: Co-solvent Solubility Enhancement

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 8-Nitro-triazolo[1,5-a]pyridine in 100% of the chosen co-solvent (e.g., DMSO, Ethanol, PEG 400).

  • In a separate tube, prepare an intermediate dilution of your compound in the co-solvent.

  • Add the intermediate dilution to your pre-warmed aqueous assay buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, you can proceed with your assay.

  • Crucially, always include a vehicle control in your experiments that contains the same final concentration of the co-solvent as your test samples.

Strategy 2: pH Adjustment

For ionizable compounds, adjusting the pH of the medium can dramatically increase solubility[][12][13]. As 8-Nitro-triazolo[1,5-a]pyridine is predicted to be a very weak acid (pKa ≈ 0.22), its solubility is expected to increase at pH values below its pKa[14]. However, such a low pH is often not compatible with biological assays. A more relevant consideration is the potential for the triazolopyridine ring system to be protonated at acidic pH, which could enhance solubility.

Q4: How do I determine the optimal pH for solubilizing my compound without compromising my bioassay?

A4: You will need to perform a pH-solubility profile. This involves preparing saturated solutions of your compound in buffers of varying pH and measuring the concentration of the dissolved compound.

Protocol 2: pH-Solubility Profile Determination

  • Prepare a series of buffers with different pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of 8-Nitro-triazolo[1,5-a]pyridine to a small volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range.

  • Select a pH that provides adequate solubility and is compatible with your assay system. Remember to buffer your final assay medium at this pH.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 8-Nitro-triazolo[1,5-a]pyridine, forming an inclusion complex that has significantly improved aqueous solubility[2][4][5][15].

Q5: Which cyclodextrin should I use, and how do I prepare the inclusion complex?

A5: The choice of cyclodextrin depends on the size and shape of the guest molecule. For many small molecule drugs, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high aqueous solubility and low toxicity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Weigh out the desired amounts of 8-Nitro-triazolo[1,5-a]pyridine and HP-β-CD (a 1:1 molar ratio is a good starting point).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the 8-Nitro-triazolo[1,5-a]pyridine to the paste while continuously kneading with a pestle for 30-60 minutes.

  • Dry the resulting solid mass in an oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • Grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous assay buffer.

Strategy 4: Solid Dispersions

For particularly challenging compounds, creating a solid dispersion can be a highly effective technique. This involves dispersing the drug in a hydrophilic carrier matrix at a solid state[6][16][17][18][19]. The drug may exist in an amorphous state within the carrier, which has a higher apparent solubility and faster dissolution rate than the crystalline form.

Q6: What are common carriers for solid dispersions and how are they prepared?

A6: Common hydrophilic carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC). The solvent evaporation method is a widely used technique for preparing solid dispersions in a laboratory setting.

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select a suitable hydrophilic carrier (e.g., PVP K30 or PEG 4000).

  • Choose a common solvent that will dissolve both 8-Nitro-triazolo[1,5-a]pyridine and the carrier (e.g., methanol or ethanol).

  • Dissolve the drug and the carrier in the solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for your bioassays.

Final Considerations and Best Practices

  • Characterization: When using advanced techniques like cyclodextrin complexation or solid dispersions, it is good practice to characterize the resulting material (e.g., using DSC, XRD, or FTIR) to confirm the formation of the complex or the amorphous nature of the dispersion.

  • Vehicle Controls: Always include a vehicle control in your experiments that contains all the excipients (co-solvents, cyclodextrins, carriers) at the same concentration as your test samples.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic solubility (the concentration at which a compound precipitates from a DMSO stock solution) and thermodynamic solubility (the true equilibrium solubility). The methods described here aim to increase the apparent solubility for practical use in bioassays.

By systematically applying these troubleshooting strategies and protocols, you can successfully enhance the aqueous solubility of 8-Nitro-triazolo[1,5-a]pyridine and obtain reliable and reproducible data in your biological assays.

References

  • IJPPR. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • RJPT. (n.d.). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • JAPERO. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

  • Springer. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • NIH. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • PubMed. (2019). Novel[4][5][8]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • Europe PMC. (n.d.). Evaluation of the Novel Antichagasic Activity of[4][5][8]Triazolo[1,5-a]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Determination of p K a of triazolo[5,1-c][4][5][6]triazines in non-aqueous media by potentiometric titration. Retrieved from [Link]

Sources

Navigating the Scale-Up Synthesis of 8-Nitro-triazolo[1,5-a]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important heterocyclic compound. The triazolopyridine scaffold is a key structural motif in medicinal chemistry, and the introduction of a nitro group, while synthetically challenging, is often crucial for modulating the pharmacological properties of the final molecule.[1]

This document moves beyond standard protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to your synthesis. We will address common pitfalls, from runaway reactions to purification nightmares, providing you with the knowledge to troubleshoot and optimize your process effectively.

Section 1: Understanding the Synthetic Landscape and Core Challenges

The synthesis of 8-Nitro-triazolo[1,5-a]pyridine can be approached via two primary routes, each presenting a unique set of challenges, particularly during scale-up.

Route A: Cyclization of a Pre-nitrated Precursor

This route involves the synthesis of a substituted pyridine, such as 2-hydrazino-3-nitropyridine, followed by cyclization to form the fused triazole ring.

Route B: Direct Nitration of the Triazolo[1,5-a]pyridine Core

This approach starts with the parent triazolo[1,5-a]pyridine heterocycle, which is then subjected to nitration.

The primary challenges in the scale-up synthesis of 8-Nitro-triazolo[1,5-a]pyridine are:

  • Thermal Management: Nitration reactions are notoriously exothermic, posing a significant risk of thermal runaway if not properly controlled.[2]

  • Regioselectivity: In direct nitration, controlling the position of the nitro group is critical to avoid the formation of undesired isomers.

  • Byproduct Formation: Over-nitration to dinitro species or other side reactions can complicate purification and reduce yield.

  • Product Instability: Nitro-containing heterocyclic compounds can be thermally sensitive, requiring careful handling and purification conditions.

  • Purification: Separating the desired 8-nitro isomer from starting materials, other isomers, and byproducts can be a significant challenge.

Below is a workflow diagram illustrating the decision-making process for the synthesis and troubleshooting of 8-Nitro-triazolo[1,5-a]pyridine.

Caption: A workflow for the synthesis and troubleshooting of 8-Nitro-triazolo[1,5-a]pyridine.

Section 2: Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

Category 1: Reaction and Yield Issues

Q1: My yield of 8-Nitro-triazolo[1,5-a]pyridine is consistently low when using the direct nitration route (Route B). What are the likely causes and how can I improve it?

A1: Low yields in the direct nitration of triazolo[1,5-a]pyridine are often multifactorial. Here’s a breakdown of potential causes and optimization strategies:

  • Incomplete Reaction: The triazolo[1,5-a]pyridine ring system is relatively electron-deficient, making electrophilic substitution challenging.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while carefully monitoring for byproduct formation and decomposition.

      • Stronger Nitrating Agent: Consider using a more potent nitrating agent. A common choice is a mixture of fuming nitric acid and concentrated sulfuric acid. However, this also increases the risk of over-nitration and safety hazards.

  • Degradation of Starting Material or Product: The strongly acidic and oxidative conditions of nitration can lead to decomposition.

    • Troubleshooting:

      • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize degradation.

      • Controlled Addition: Add the nitrating agent slowly and dropwise to maintain a consistent temperature and avoid localized heating.

  • Suboptimal Work-up Procedure: The product may be lost during the work-up and extraction phases.

    • Troubleshooting:

      • Careful Quenching: Quench the reaction mixture by slowly adding it to ice-water to precipitate the product. Ensure the pH is carefully adjusted to near neutral before extraction to maximize the recovery of the neutral product.

      • Solvent Selection for Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄Increases the concentration of the nitronium ion (NO₂⁺), the active electrophile.
Temperature Room Temperature0-5 °CMinimizes degradation of the substrate and product.
Reaction Time 1-2 hours2-4 hours (monitored by TLC)Ensures the reaction goes to completion.
Work-up Water quenchSlow addition to ice-water, followed by neutralizationControls the exotherm of quenching and ensures the product is in a neutral form for efficient extraction.

Q2: When attempting the cyclization of 2-hydrazino-3-nitropyridine (Route A), I am getting a complex mixture of products instead of the desired 8-Nitro-triazolo[1,5-a]pyridine. What is going wrong?

A2: A complex product mixture during the cyclization of 2-hydrazino-3-nitropyridine often points to side reactions or incomplete cyclization. Here's how to troubleshoot this:

  • Choice of Cyclizing Agent: The choice of the one-carbon source for cyclization is crucial.

    • Common Reagents: Formic acid and triethyl orthoformate are commonly used.

    • Troubleshooting:

      • Formic Acid: This is a strong acid and can lead to side reactions if the temperature is too high or the reaction time is too long. Try using a lower reflux temperature or shorter reaction times.

      • Triethyl Orthoformate: This is a milder reagent but may require longer reaction times or a catalytic amount of acid (e.g., p-toluenesulfonic acid) to proceed efficiently.

  • Formation of Isomeric Products: Depending on the reaction conditions, cyclization can sometimes lead to the formation of the isomeric[3][4][5]triazolo[4,3-a]pyridine ring system.

    • Troubleshooting: The formation of the [1,5-a] isomer is generally favored under thermodynamic control (higher temperatures), while the [4,3-a] isomer can be formed under kinetic control. Ensure your reaction conditions (e.g., prolonged heating) favor the desired isomer.

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed.

      • Use a Dehydrating Agent: In the case of formic acid, the water formed during the reaction can inhibit cyclization. Consider using a dehydrating agent like acetic anhydride in small amounts, but be cautious as this can lead to N-acetylation.

Category 2: Purity, Isomers, and Byproducts

Q3: My final product shows multiple spots on TLC and multiple peaks in the LC-MS, even after purification. How can I identify and eliminate these impurities?

A3: The presence of persistent impurities, particularly isomers, is a common challenge.

  • Identification of Impurities:

    • Isomeric Byproducts: The most likely impurities are other nitro isomers (e.g., 6-nitro-triazolo[1,5-a]pyridine) or dinitro products (e.g., 6,8-dinitro-triazolo[1,5-a]pyridine).[5]

    • Spectroscopic Analysis:

      • ¹H NMR: The proton chemical shifts in the pyridine ring are highly sensitive to the position of the nitro group. The 8-nitro isomer will have a distinct set of aromatic proton signals compared to the 6-nitro isomer. For reference, the related 2-Amino-8-nitro-[3][4][5]triazolo[1,5-a]pyridine shows characteristic NMR signals that can be used for comparison.[6]

      • LC-MS: Compare the mass-to-charge ratios of the impurity peaks with the expected masses of potential isomers and dinitro byproducts.

  • Elimination of Impurities:

    • Fractional Crystallization: If there is a significant difference in the solubility of the isomers, fractional crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.

    • Column Chromatography: This is often the most effective method for separating isomers.

      • Stationary Phase: Use a high-quality silica gel.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or acetone) is typically required. The separation can be challenging, so a slow, shallow gradient is recommended.

Q4: I am concerned about the formation of dinitro byproducts. How can I minimize their formation?

A4: The formation of dinitro compounds is a classic example of over-nitration. To minimize this:

  • Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Reaction Temperature: Keep the reaction temperature low (0-5 °C). Higher temperatures increase the reaction rate and the probability of a second nitration event.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the dinitro product are formed.

Category 3: Safety and Thermal Stability

Q5: What are the critical safety precautions I need to take when scaling up the nitration of triazolo[1,5-a]pyridine?

A5: The scale-up of nitration reactions requires stringent safety protocols due to the high exothermicity and the potential for runaway reactions.

  • Key Safety Measures:

    • Controlled Reagent Addition: Always add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.

    • Efficient Cooling: Use a robust cooling system (e.g., a cryostat) to maintain the desired reaction temperature. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.

    • Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Any unexpected rise in temperature should be treated as a potential runaway reaction.

    • Quenching Protocol: Have a well-defined and tested quenching protocol. A slow addition of the reaction mixture to a large volume of stirred ice is a standard procedure. Never add water to the reaction mixture.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat. Conduct the reaction in a fume hood with the sash at the lowest possible working height.

The following diagram illustrates the key parameters to control for a safe scale-up of the nitration reaction.

Safe_Nitration_Scale-Up cluster_Control_Parameters Control Parameters cluster_Safety_Measures Safety Measures cluster_Outcome Desired Outcome Title Critical Parameters for Safe Nitration Scale-Up Temp Temperature Control (0-5 °C) Safe_Reaction Safe and Controlled Reaction Temp->Safe_Reaction Addition Slow, Sub-surface Reagent Addition Addition->Safe_Reaction Stirring Efficient Stirring Stirring->Safe_Reaction Monitoring Continuous Temperature Monitoring Monitoring->Safe_Reaction PPE Appropriate PPE (Face shield, etc.) PPE->Safe_Reaction Fume_Hood Work in Fume Hood Fume_Hood->Safe_Reaction Quench_Plan Emergency Quench Plan Quench_Plan->Safe_Reaction

Caption: Key parameters for ensuring a safe nitration scale-up process.

Q6: How can I assess the thermal stability of my 8-Nitro-triazolo[1,5-a]pyridine product?

A6: Assessing the thermal stability of nitro compounds is crucial, especially for materials that will be stored or used at elevated temperatures.

  • Analytical Techniques:

    • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the decomposition temperature (Td) and the energy released during decomposition. A sharp exotherm at a specific temperature indicates decomposition.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can help to identify the temperature at which the compound begins to lose mass due to decomposition.

  • General Considerations:

    • Nitro-substituted heterocyclic compounds can be energetic materials. Always handle small quantities initially and assess their thermal properties before producing larger batches.

    • Avoid exposing the final product to high temperatures during drying or storage. Drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazino-3-nitropyridine (Precursor for Route A)

This protocol is adapted from established procedures for the synthesis of hydrazinopyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-nitropyridine in a suitable solvent like ethanol or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Hydrazine: Slowly add hydrazine hydrate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydrazino-3-nitropyridine.

Protocol 2: General Procedure for the Nitration of Triazolo[1,5-a]pyridine (Route B)

This is a general protocol and should be optimized for your specific substrate and scale.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve triazolo[1,5-a]pyridine in concentrated sulfuric acid and cool to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Work-up:

    • Allow the ice to melt, and the product should precipitate.

    • Carefully neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7.

    • Filter the solid product, wash thoroughly with water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2022). Arabian Journal of Chemistry, 15(12), 104325.
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • Synthesis of new 2-substituted 6,8-dinitro[3][4][5]triazolo[1,5-a]pyridines. (2021). Chemistry of Heterocyclic Compounds, 57(1), 95-98.

  • 2-Amino-8-nitro-[3][4][5]triazolo[1,5-a]pyridine(1369382-71-7) 1H NMR. ChemicalBook.

  • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(5), 939-945.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Request PDF.
  • Triazolopyridines. Wikipedia.
  • 8-Alkyl[3][4][5]Triazolo[5,1-b]Purines. ResearchGate.

  • Nitro-substituted 2-aryl-[3][4][5]triazolo[1,5-a]azines in the reactions with C-nucleophiles. ResearchGate.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894.
  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). Pharmaceuticals, 15(5), 537.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][4][5]triazin-7(6H)-ones and Derivatives. (2021). Molecules, 26(23), 7249.

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC, 2007(12), 132-147.
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[3][4][5]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. (2014). Molecules, 19(11), 18881-18897.

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). Molbank, 2023(1), M1549.
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[3][4][5]Triazino[5,6-b]quinoline Derivatives. ResearchGate.

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2011). Organic & Biomolecular Chemistry, 9(21), 7454-7459.
  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. (2013). The Journal of Organic Chemistry, 78(10), 4995-5006.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2019). Tetrahedron Letters, 60(38), 151025.
  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ChemInform Abstract: Pathways for Cyclizations of Hydrazine‐Derived 2‐(2‐Cyanovinyl)
  • ChemInform Abstract: One‐Pot Synthesis of 5‐Nitropyridines by the Cyclocondensation of Nitroacetone, Triethyl Orthoform

Sources

overcoming poor reactivity of precursors for 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Nitro-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis of this important heterocyclic scaffold. The presence of the 8-nitro group, while often crucial for biological activity, presents significant synthetic hurdles due to its strong electron-withdrawing nature, which deactivates the precursor molecules.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome the poor reactivity of the precursors and achieve successful synthesis.

Understanding the Core Problem: The Impact of the 8-Nitro Group

The primary challenge in the synthesis of 8-Nitro-triazolo[1,5-a]pyridine stems from the powerful electron-withdrawing properties of the nitro (-NO₂) group. This group significantly reduces the electron density of the pyridine ring, which in turn has a cascade of deactivating effects on the key precursors, typically a substituted 2-hydrazinopyridine.

The key mechanistic steps in the formation of the triazolo[1,5-a]pyridine ring system involve nucleophilic attack. The nitro group's influence compromises these steps in two fundamental ways:

  • Reduced Nucleophilicity of the Hydrazine Moiety: The electron-withdrawing nitro group pulls electron density away from the pyridine ring. This effect is transmitted to the 2-position, where the hydrazine group is attached. As a result, the lone pairs on the hydrazine's nitrogen atoms are less available for nucleophilic attack, which is a critical step in the cyclization process.[1]

  • Deactivation of the Pyridine Ring Nitrogen: The final step of the cyclization involves an intramolecular nucleophilic attack by one of the hydrazine's nitrogen atoms onto a carbon atom, followed by aromatization which involves the pyridine ring nitrogen. The reduced electron density on the pyridine nitrogen makes the ring less prone to participate effectively in the cyclization and subsequent aromatization.

These electronic effects manifest as slow reactions, low yields, and the need for harsh reaction conditions, which can lead to side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-nitro-triazolo[1,5-a]pyridine scaffold important in drug discovery?

The triazolopyridine core is a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] The nitro group, while synthetically challenging, is often incorporated to enhance biological activity. It can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets, or it can be a precursor for other functional groups, such as an amino group, through reduction.

Q2: What are the common synthetic routes for preparing the triazolo[1,5-a]pyridine ring system?

The most traditional and common method involves the cyclocondensation of a 2-hydrazinopyridine derivative with a suitable one-carbon electrophile, such as formic acid or an orthoester. Alternative methods include oxidative cyclization of 2-pyridyl ketone hydrazones and tandem reactions from other precursors.[3][4] For nitro-substituted systems, routes starting from highly functionalized precursors like 2-chloro-3,5-dinitropyridine have been successfully employed.[5]

Q3: My reaction with 2-hydrazino-3-nitropyridine is not working. What are the likely reasons?

The most probable cause is the severely reduced nucleophilicity of the 2-hydrazino-3-nitropyridine due to the electron-withdrawing nitro group, as explained above. Other contributing factors could be poor solubility of the precursor, inappropriate choice of solvent or cyclizing agent, or reaction temperatures that are too low to overcome the high activation energy of the reaction.

Q4: Are there any modern synthetic techniques that can help overcome this poor reactivity?

Yes, microwave-assisted organic synthesis (MAOS) can be highly effective.[6] The rapid heating provided by microwave irradiation can often drive difficult reactions to completion in much shorter times and with higher yields compared to conventional heating. Additionally, the use of specific catalysts, such as copper salts or enzymatic catalysts in some cases, can facilitate the cyclization under milder conditions.[3][4]

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue and is almost always linked to the deactivation caused by the 8-nitro group.

Potential CauseRecommended Solutions & Scientific Rationale
Insufficient Precursor Nucleophilicity 1. Increase Reaction Temperature: For thermally driven cyclocondensations (e.g., with formic acid or triethyl orthoformate), a higher temperature provides the necessary activation energy. Consider switching to a higher boiling point solvent like diphenyl ether or using a sealed-tube reaction. 2. Utilize Microwave Irradiation: Microwave heating can dramatically accelerate the reaction rate, often leading to improved yields in minutes compared to hours of conventional heating.[6] 3. Employ a More Reactive Cyclizing Agent: Instead of formic acid, consider using a more electrophilic one-carbon source. Acylating agents followed by a modified Mitsunobu reaction can be an effective, albeit multi-step, alternative.[7]
Poor Solubility of Precursors 1. Solvent Screening: The 2-hydrazino-3-nitropyridine precursor may have poor solubility in common solvents. Screen a range of polar aprotic solvents like DMF, DMAc, or NMP, which are excellent for dissolving polar, electron-deficient compounds and can be heated to high temperatures. 2. Homogenization: Ensure the reaction mixture is well-stirred to maximize the interaction between the dissolved precursor and the reagents.
Inadequate Dehydrating Conditions 1. Strong Dehydrating Agents: Many cyclization reactions of this type are dehydrations. Traditional methods use strong acids like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). These can be effective but may require careful temperature control to avoid charring. 2. Dean-Stark Trap: If applicable to the solvent system (e.g., toluene, xylene), using a Dean-Stark apparatus can effectively remove water as it is formed, driving the equilibrium towards the product.
Problem 2: Incomplete Reaction or Stalling

Often, the reaction starts but fails to go to completion, leaving a significant amount of starting material.

Potential CauseRecommended Solutions & Scientific Rationale
Reversible Intermediate Formation The initial condensation to form a hydrazone-like intermediate may be reversible. This intermediate must then undergo an irreversible cyclization. To push the reaction forward, the removal of a byproduct (like water or alcohol) is crucial. See "Inadequate Dehydrating Conditions" above.
Product Inhibition In some cases, the product itself can inhibit the reaction. While less common, if suspected, try running the reaction at a lower concentration or adding the reagents portion-wise.
Decomposition of Reagents or Intermediates High temperatures required to drive the reaction can also lead to decomposition. 1. Optimize Reaction Time and Temperature: Conduct a time-course study at a given temperature to find the point of maximum yield before significant decomposition occurs. 2. Use a Catalyst: A suitable catalyst might allow the reaction to proceed at a lower, less destructive temperature. For related triazolopyridine syntheses, copper-based catalysts have been shown to be effective.[2]
Problem 3: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the target molecule.

Potential CauseRecommended Solutions & Scientific Rationale
Intermolecular Reactions At high concentrations, precursors might react with each other to form dimers or polymers instead of cyclizing. Diluting the reaction mixture can favor the intramolecular cyclization.
Side Reactions of the Nitro Group Under certain conditions (e.g., with strong reducing agents or certain nucleophiles), the nitro group itself can react. Ensure that the reagents and conditions are compatible with the nitro group. For instance, avoid strongly basic conditions which can lead to unwanted side reactions on the electron-deficient ring.[8]
Formation of Isomeric Products Depending on the precursors and reaction conditions, there is a possibility of forming other triazole isomers. Careful characterization of the product (e.g., by 2D NMR) is essential to confirm the desired regiochemistry.

Experimental Protocols & Methodologies

Optimized Protocol: Cyclocondensation of 2-Hydrazino-3-nitropyridine

This protocol is a starting point and may require optimization for your specific setup.

Step 1: Synthesis of 2-Hydrazino-3-nitropyridine

This precursor is typically synthesized from 2-chloro-3-nitropyridine and hydrazine hydrate.

  • Reaction:

    • Dissolve 2-chloro-3-nitropyridine (1 eq.) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (2-3 eq.) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum.

Step 2: Cyclization to 8-Nitro-[9][10]triazolo[1,5-a]pyridine

  • Method A: Conventional Heating

    • To a flask containing 2-hydrazino-3-nitropyridine (1 eq.), add an excess of triethyl orthoformate (5-10 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux (approx. 140-150 °C) for 8-12 hours. The reaction should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Method B: Microwave-Assisted Synthesis

    • In a microwave-safe vial, combine 2-hydrazino-3-nitropyridine (1 eq.), triethyl orthoformate (5 eq.), and a high-boiling point polar aprotic solvent such as NMP or DMAc.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction to 180-200 °C for 20-40 minutes.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the vial, and purify the product, typically by precipitation with water followed by filtration and washing, or by preparative HPLC.

Visualizing the Workflow

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting the synthesis.

troubleshooting_workflow start Start Synthesis check_yield Reaction Complete? Low/No Yield? start->check_yield cause_nucleo Potential Cause: Insufficient Nucleophilicity check_yield->cause_nucleo Yes cause_solub Potential Cause: Poor Solubility check_yield->cause_solub Yes cause_dehyd Potential Cause: Inadequate Dehydration check_yield->cause_dehyd Yes incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn No solution_temp Solution: Increase Temp / Use Microwave cause_nucleo->solution_temp solution_temp->incomplete_rxn solution_solv Solution: Solvent Screening (DMF, NMP) cause_solub->solution_solv solution_solv->incomplete_rxn solution_reag Solution: Use PPA / POCl3 cause_dehyd->solution_reag solution_reag->incomplete_rxn cause_rev Potential Cause: Reversible Intermediate incomplete_rxn->cause_rev Yes side_products Side Products Formed? incomplete_rxn->side_products No solution_rev Solution: Remove Byproducts (Dean-Stark) cause_rev->solution_rev solution_rev->side_products cause_inter Potential Cause: Intermolecular Reactions side_products->cause_inter Yes success Successful Synthesis side_products->success No solution_inter Solution: Dilute Reaction Mixture cause_inter->solution_inter solution_inter->success end End success->end reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Rate-Limiting Cyclization cluster_product Final Product R1 2-Hydrazino-3-nitropyridine Int1 Hydrazone Intermediate R1->Int1 Condensation (-2 EtOH) plus1 + R2 Triethyl Orthoformate R2->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Nucleophilic Attack Prod 8-Nitro-triazolo[1,5-a]pyridine Int2->Prod Aromatization (-EtOH)

Caption: General mechanism for the formation of the triazolopyridine ring.

References

  • A novel method has been developed for the synthesis of 8-alkylt[9][10]riazolo[5,1-b]purines from 6-nitrot[9][10]riazolo[1,5-a]pyrimidin-7-ones... ResearchGate.

  • Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(10), 104136. [Link]

  • (2021). Synthesis of new 2-substituted 6,8-dinitrot[9][10]riazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(4), 433-441.

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
  • Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes.
  • Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations.
  • Strategies for the Synthesis ofT[9][10]riazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate.

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones. ChemRxiv.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.
  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry.
  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Kinetic and product study of the reaction between nitrous acid and hydrazine. Journal of the Chemical Society, Dalton Transactions.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Cyclocondensation reaction: Significance and symbolism. Wisdom Library.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.
  • Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry.
  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Arkivoc.
  • Synthetic process for 2-hydrazinylpyridine derivative.

Sources

Technical Support Center: Mitigating Toxicity of 8-Nitro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Development Scientists

Welcome to the technical support center for researchers working with 8-Nitro-triazolo[1,5-a]pyridine derivatives. This guide is designed to provide you, our fellow scientists, with actionable strategies and foundational knowledge to navigate the primary challenge associated with this promising class of compounds: toxicity. As Senior Application Scientists, we understand the delicate balance between therapeutic efficacy and safety. This resource consolidates field-proven insights and troubleshooting protocols to help you rationally design and screen derivatives with an improved therapeutic window.

Understanding the Core Issue: The Mechanism of Nitroaromatic Toxicity

The therapeutic efficacy of many nitroaromatic compounds is intrinsically linked to the very functional group that drives their toxicity: the nitro (NO₂) group. The central mechanism of toxicity is the metabolic reduction of this group within host cells.[1][2]

This process, catalyzed by various intracellular nitroreductases (e.g., cytochrome P450 reductases), occurs in a stepwise manner. A one-electron reduction forms a highly reactive nitro anion radical.[1] In the presence of oxygen, this radical can undergo futile redox cycling, generating superoxide anions and inducing significant oxidative stress.[3][4] Further reduction yields even more problematic species: the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[5] These electrophilic metabolites are capable of covalently binding to cellular macromolecules like DNA and proteins, leading to genotoxicity, mutagenicity, and organ damage, particularly hepatotoxicity.[2][6]

The key to mitigating toxicity, therefore, lies in controlling or preventing this reductive bioactivation pathway in host cells while preserving it in the target pathogen or cancer cell (if it is part of the mechanism of action).

digraph "Metabolic_Activation_of_8_Nitro_Compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Parent [label="8-Nitro-triazolo[1,5-a]pyridine\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radical [label="Nitro Anion Radical\n(R-NO2•-)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Nitroso Derivative\n(R-NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine Derivative\n(R-NHOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine Metabolite\n(R-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress\n(Superoxide Generation)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; CovalentBinding [label="Covalent Adducts\n(DNA, Proteins)", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Toxicity [label="Cellular Toxicity\n(Genotoxicity, Cytotoxicity)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Parent -> Radical [label=" +1e-\n(Nitroreductases)"]; Radical -> Parent [label=" +O2\n(Redox Cycling)"]; Radical -> OxidativeStress [style=dashed, label=" O2•-"]; Radical -> Nitroso [label=" +1e-"]; Nitroso -> Hydroxylamine [label=" +2e-"]; Hydroxylamine -> Amine [label=" +2e-"];

// Connections to Toxicity Nitroso -> CovalentBinding [style=dashed]; Hydroxylamine -> CovalentBinding [style=dashed]; OxidativeStress -> Toxicity [style=dashed]; CovalentBinding -> Toxicity [style=dashed];

// Invisible nodes for alignment {rank=same; Parent; OxidativeStress} {rank=same; Amine; Toxicity} }

Figure 1. Metabolic reduction pathway of 8-nitroaromatic compounds leading to toxicity.

Troubleshooting Guide & Experimental Solutions

This section addresses common issues encountered during the preclinical evaluation of 8-Nitro-triazolo[1,5-a]pyridine derivatives.

Issue 1: High cytotoxicity observed in mammalian cell lines (e.g., HepG2, HEK293) at concentrations close to the desired therapeutic dose.

  • Question: My lead compound shows potent activity against its target, but the cytotoxicity assay (MTT/MTS) reveals a narrow therapeutic index. What's the likely cause and how can I address this?

  • Answer & Protocol:

    • Causality: High cytotoxicity in standard cell lines strongly suggests that the compound is undergoing metabolic activation to toxic species as described above. The issue is non-selective bio-reduction; host cell reductases are activating the drug.

    • Troubleshooting Strategy: The primary goal is to decrease the rate of nitro-group reduction in mammalian cells. This can be achieved through structural modification.

      • Introduce Steric Hindrance: Flank the C8-nitro group with small, sterically hindering groups (e.g., methyl) on adjacent positions of the pyridine ring. This can limit the access of bulky mammalian nitroreductases to the nitro group, thereby slowing its activation.

      • Modulate Electronic Properties: Add electron-donating groups (EDGs) elsewhere on the triazolopyridine scaffold. EDGs can increase the electron density of the aromatic system, making the nitro group slightly less electron-withdrawing and potentially raising its reduction potential, which can disfavor the initial one-electron transfer.[4]

      • Investigate Structure-Toxicity Relationships: Synthesize a small, focused library of analogs based on these principles and screen them for both efficacy and cytotoxicity to identify candidates with an improved therapeutic index.

    • Experimental Workflow:

      • Step 1: Analog Synthesis: Create a matrix of new compounds with varied steric and electronic features.

      • Step 2: Cytotoxicity Profiling: Re-evaluate the new series using a standard cytotoxicity assay.

        Protocol: MTS Cytotoxicity Assay

        • Cell Seeding: Seed HepG2 cells (or another relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

        • Compound Treatment: Prepare serial dilutions of your test compounds (e.g., from 100 µM to 0.1 µM). Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

        • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until color development is sufficient.

        • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

        • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Issue 2: Compound demonstrates mutagenicity in an Ames test.

  • Question: My lead candidate was flagged for mutagenicity. Does this mean the entire scaffold is unusable?

  • Answer & Protocol:

    • Causality: A positive Ames test is a classic indicator of genotoxicity, often caused by reactive metabolites forming DNA adducts.[5] For this chemical class, the hydroxylamine intermediate (R-NHOH) is the most likely culprit.

    • Troubleshooting Strategy: The core strategy is to eliminate the source of the reactive metabolite: the nitro group itself. This involves bioisosteric replacement. A bioisostere is a different functional group with similar steric and electronic properties that, in this case, is not susceptible to metabolic reduction.

      • Recommended Bioisosteres for the Nitro Group:

        • Trifluoromethyl (CF₃): Strongly electron-withdrawing, metabolically stable, and has successfully replaced nitro groups in other drug candidates.[7][8][9]

        • Cyano (CN): A smaller, electron-withdrawing group.

        • Sulfone (R-SO₂R'): A larger, polar, and highly stable electron-withdrawing group.

    • Experimental Workflow:

      • Synthesize Bioisosteric Analogs: Replace the C8-nitro group with the suggested bioisosteres.

      • Re-evaluate Efficacy: Test the new analogs in your primary efficacy assay to ensure the modification hasn't abolished the desired biological activity. The electronic nature of the nitro group is often key to potency, so finding a replacement that maintains this property is crucial.[10]

      • Repeat Ames Test: Screen the most promising, active analogs in the Ames test to confirm the elimination of mutagenicity.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective long-term strategy to de-risk a project based on an 8-nitro-triazolo[1,5-a]pyridine scaffold?

    • A1: The most robust strategy is a prodrug approach .[11] A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug. For nitroaromatics, this can be cleverly designed to reduce systemic toxicity.[12][13] For example, a masking group can be attached to another part of the molecule that is only cleaved under conditions specific to the target environment (e.g., the hypoxic microenvironment of a solid tumor or the enzymatic profile of a specific parasite).[14][15] This ensures the toxic nitroaromatic payload is released preferentially at the site of action, minimizing exposure to healthy tissues.[13]

  • Q2: What is a recommended tiered workflow for screening new derivatives for toxicity?

    • A2: A tiered approach saves time and resources by eliminating the most toxic compounds early.[16][17]

digraph "Toxicity_Screening_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="New 8-Nitro-Derivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier1 [label="Tier 1: In Vitro Cytotoxicity\n(e.g., MTS on HepG2/HEK293)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="IC50 > 10x MIC/EC50?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Tier2 [label="Tier 2: Genotoxicity\n(Ames Test)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Negative Result?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Tier3 [label="Tier 3: Metabolic Stability\n(Human Liver Microsomes)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision3 [label="Acceptable Half-life?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Proceed [label="Proceed to In Vivo\nToxicology Studies", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Discard [label="Discard or Redesign", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Tier1; Tier1 -> Decision1; Decision1 -> Tier2 [label=" Yes"]; Decision1 -> Discard [label=" No"]; Tier2 -> Decision2; Decision2 -> Tier3 [label=" Yes"]; Decision2 -> Discard [label=" No"]; Tier3 -> Decision3; Decision3 -> Proceed [label=" Yes"]; Decision3 -> Discard [label=" No"]; }

Figure 2. A tiered workflow for early-stage toxicity assessment of new derivatives.

  • Q3: Besides structural modification, are there any formulation strategies to reduce toxicity?

    • A3: Yes, formulation can play a significant role. Encapsulating the drug in a targeted delivery system, such as liposomes or nanoparticles, can alter its pharmacokinetic profile. This can limit the drug's distribution to sensitive organs like the liver and increase its concentration at the intended site of action, effectively reducing systemic toxicity.

Data Summary Example

When evaluating new derivatives, it is critical to systematically track efficacy, toxicity, and the resulting therapeutic index (TI). The TI, often calculated as (IC₅₀ in a mammalian cell line) / (MIC or EC₅₀ against the target), is a key metric for selecting candidates for further development.

Table 1: Example Structure-Toxicity-Activity Relationship (ST-AR) Data

Compound IDC8-SubstituentModification RationaleEfficacy (MIC, µM)Cytotoxicity (IC₅₀, µM)Therapeutic Index (TI)
Lead-001-NO₂Parent Compound0.52.55
Analog-002-NO₂ with C7-CH₃Steric Hindrance0.812.015
Analog-003-CF₃Bioisosteric Replacement1.2>100>83
Analog-004-CNBioisosteric Replacement2.5>100>40

This data is illustrative and serves as a template for organizing experimental results.

References

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Ingenta Connect. (n.d.). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs.
  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • Bentham Science Publishers. (2006, October 1). Bioactivation and Hepatotoxicity of Nitroaromatic Drugs.
  • PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • ResearchGate. (n.d.). Metabolic activation pathways leading to mutation in nitro-aromatic....
  • PubMed. (2019, May 23). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • MDPI. (2022, February 2). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • React4Life. (n.d.). Drug Induced Toxicity Assay.
  • ACS Publications. (2019, May 3). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry.
  • PubMed. (n.d.). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds.
  • NCBI. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ....
  • (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
  • ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF.
  • PMC - PubMed Central. (n.d.). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma.
  • Frontiers. (2024, July 30). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment.
  • PMC - NIH. (n.d.). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications.
  • Cambridge MedChem Consulting. (n.d.). Nitro bioisosteres.
  • PMC. (n.d.). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis.

Sources

Technical Support Center: Optimization of Dosage for In Vivo Studies of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust and reproducible dosing regimen for the novel compound 8-Nitro-triazolo[1,5-a]pyridine in preclinical in vivo models. Given the compound's classification as a nitroaromatic heterocyclic molecule, special attention is paid to potential toxicities and formulation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the dosage optimization process for novel compounds like 8-Nitro-triazolo[1,5-a]pyridine.

Q1: I have just synthesized 8-Nitro-triazolo[1,5-a]pyridine. Where do I begin to determine a starting dose for my first animal study?

A1: A systematic, stepwise approach is critical. For a novel compound with no prior in vivo data, you should never proceed directly to efficacy studies. The primary goal is to first establish safety and tolerability.

Your starting point should be a Dose Range-Finding (DRF) study , often designed to determine the Maximum Tolerated Dose (MTD) .[1][2] The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[3]

Before initiating the DRF study, consider the following:

  • Literature Review: Search for any published data on structurally similar triazolopyridine or nitroaromatic compounds to get a preliminary idea of potential dose ranges and toxicities.[4]

  • In Vitro Cytotoxicity: Use data from your in vitro assays (e.g., IC50 against a cancer cell line) as a rough guide. While there is no direct formula, this data can help set the lower bounds of your dose-range finding study.

  • Compound Solubility: The physicochemical properties of 8-Nitro-triazolo[1,5-a]pyridine are paramount. Poor solubility is a common characteristic of complex heterocyclic structures and can severely limit bioavailability, leading to an underestimation of toxicity and efficacy.[5][6] A pre-formulation screen is essential.

Q2: 8-Nitro-triazolo[1,5-a]pyridine is a nitroaromatic compound. Are there specific toxicity concerns I should be aware of?

A2: Yes, the nitroaromatic moiety is a structural alert for potential toxicity. The bioreduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can cause cellular damage through oxidative stress or by forming adducts with macromolecules like DNA and proteins.[7][8]

Key concerns include:

  • Genotoxicity/Mutagenicity: Many nitroaromatic compounds are known to be mutagenic.[8][9]

  • Systemic Toxicity: This can manifest in various ways, including hematological toxicity (e.g., methemoglobinemia), hepatotoxicity, and nephrotoxicity.

  • Mechanism-based Toxicity: The reduction of the nitro group is often catalyzed by nitroreductase enzymes, which can be present in gut microbiota and mammalian tissues (e.g., the liver).[8] This metabolic activation is a central component of both the therapeutic and toxic effects of many nitroaromatic drugs.[8]

Therefore, during your in vivo studies, it is crucial to include endpoints that can detect these potential toxicities, such as histopathological analysis of key organs and clinical pathology (blood work).

Q3: My compound has very poor water solubility. How can I formulate it for oral gavage in mice?

A3: This is one of the most common hurdles in preclinical research.[10][11] A multi-step formulation screening process is recommended before starting any animal studies. The goal is to find a vehicle that is non-toxic and provides a stable, homogenous preparation for accurate dosing.

Formulation Strategy Components Pros Cons
Co-solvent Solution Water with DMSO, PEG-300, PEG-400, Ethanol, Solutol HS 15Simple to prepare; ensures dose uniformity.High concentrations of co-solvents can be toxic; drug may precipitate upon contact with aqueous GI fluids.[6]
Suspension Water with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).Suitable for higher doses; avoids co-solvent toxicity.Requires particle size reduction (micronization); risk of non-uniformity and settling; dissolution rate-limited absorption.[5][12]
Lipid-Based Formulation Oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor EL).Can significantly enhance oral absorption for lipophilic compounds (BCS Class II/IV).[11][12]More complex to prepare; potential for GI side effects.

Troubleshooting Tip: If your compound precipitates out of a co-solvent system upon dilution with water, this formulation is likely unsuitable for in vivo use, as it will precipitate in the stomach, leading to erratic absorption. An amorphous suspension or a lipid-based system may be a better choice.[6]

Q4: I performed a dose escalation study and saw no adverse effects even at a very high dose (e.g., 1000 mg/kg). What does this mean?

A4: This scenario can arise from several factors:

  • Low Intrinsic Toxicity: The compound may genuinely have a very good safety profile.

  • Poor Bioavailability: This is the most likely culprit, especially for a poorly soluble compound. The drug may not be absorbed into systemic circulation, and thus cannot exert any systemic effect (toxic or therapeutic).[4]

  • Exposure Saturation: At higher doses, the absorption mechanisms may become saturated, meaning that increasing the dose does not lead to a proportional increase in plasma concentration.[3]

Next Step: Before concluding that the compound is non-toxic, you must conduct a pharmacokinetic (PK) study. This will measure the drug concentration in the blood over time (Cmax, AUC) and tell you if the compound is being absorbed. Without PK data, efficacy or toxicity results are uninterpretable.[2]

Experimental Protocols & Methodologies

Protocol 1: Rapid Formulation Screening for Oral Dosing

Objective: To identify a suitable vehicle for in vivo studies of 8-Nitro-triazolo[1,5-a]pyridine.

Methodology:

  • Weigh Compound: Accurately weigh 5-10 mg of the compound into several clear glass vials.

  • Prepare Test Vehicles: Prepare a panel of common, pharmaceutically acceptable vehicles.

    • Vehicle A: Saline

    • Vehicle B: 0.5% (w/v) Methylcellulose in water

    • Vehicle C: 0.5% Methylcellulose + 0.1% Tween 80 in water

    • Vehicle D: 10% DMSO / 40% PEG-400 / 50% Water

    • Vehicle E: Corn Oil

  • Test Solubility/Dispersibility:

    • Add a small, precise volume of each vehicle to a vial of the compound to achieve the desired highest target concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Use sonication if necessary to aid dissolution or create a fine dispersion.

  • Observe and Document:

    • Immediate Observation: Note if the compound forms a clear solution, a fine, homogenous suspension, or large, rapidly settling clumps.

    • Stability Observation: Let the preparations stand at room temperature for 4 hours (a typical dosing window). Observe for any signs of precipitation, settling, or color change. A good formulation should remain homogenous for this period.

  • Selection Criteria: Choose the simplest vehicle that provides a clear solution or a fine, homogenous, and stable suspension at the required concentration.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 8-Nitro-triazolo[1,5-a]pyridine that can be administered without causing mortality or serious, irreversible toxicity.[13]

Methodology:

  • Animal Model: Use a single rodent species (e.g., BALB/c mice), 6-8 weeks old. Use a small group size (n=3-5 per sex per group).[4]

  • Dose Selection and Escalation:

    • Establish at least 4-5 dose groups, including a vehicle control.

    • Select doses on a logarithmic or semi-logarithmic scale to cover a broad range (e.g., 30, 100, 300, 1000 mg/kg). The starting dose should be based on any available in vitro data or literature on similar compounds.[2]

    • The study can be conducted using a dose escalation design, where a new cohort receives a higher dose after the previous cohort has been observed for a set period (e.g., 3-7 days) without signs of severe toxicity.[14]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) in a single dose.

  • Data Collection & Monitoring:

    • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose, and then at least twice daily for 7-14 days. Record any signs of toxicity, including changes in posture, breathing, activity level, neurological signs (tremors, convulsions), and autonomic signs (salivation).

    • Body Weight: Measure body weight daily. A weight loss exceeding 15-20% is a key indicator of toxicity and may necessitate euthanasia.[4][13]

    • Mortality: Record the time of death for any animals that do not survive.

  • Endpoint and MTD Determination: The MTD is defined as the highest dose that does not cause mortality, substantial weight loss (>15%), or persistent signs of severe clinical toxicity.[1][3]

Example MTD Study Observations
Dose Group Vehicle 100 mg/kg 300 mg/kg 1000 mg/kg
Mortality 0/30/31/33/3
Mean Body Weight Change (Day 3) +2%+1%-12%-
Clinical Signs NoneNonePiloerection, lethargySevere lethargy, ataxia
Conclusion No observable adverse effect level (NOAEL)NOAELSevere toxicity observedLethal dose
Estimated MTD ~200-250 mg/kg (An intermediate dose would be tested to confirm)

Workflow & Pathway Visualizations

Overall Dosage Optimization Workflow

The following diagram illustrates the logical progression from initial compound characterization to the selection of an optimized dose for efficacy studies.

G cluster_0 Phase 1: Pre-formulation & Safety cluster_1 Phase 2: Exposure & Efficacy cluster_2 Phase 3: Refinement A Compound Characterization (Solubility, Purity) B Formulation Screening A->B Input C Acute Dose-Range Finding (MTD Study) B->C Select Vehicle D Select Tolerated Dose Range C->D Determine MTD E Single-Dose PK Study (Measure Cmax, AUC) D->E Define Doses F Preliminary Efficacy Study (at 2-3 tolerated doses) D->F Define Doses G PK/PD Analysis (Correlate Exposure & Effect) E->G PK Data F->G PD Data H Optimized Dose Selection G->H Identify Target Exposure I Definitive Efficacy & Tox Studies H->I Final Dose Regimen

Caption: Workflow for In Vivo Dosage Optimization.

Decision Tree for MTD Study Adjustments

This diagram outlines the decision-making process based on outcomes observed during an MTD study.

MTD_Decision_Tree outcome outcome start Observe Outcome at Lowest Dose is_severe_tox Severe Toxicity or Mortality? start->is_severe_tox yes_tox Is Formulation a Concern? is_severe_tox->yes_tox Yes no_tox Observe Outcome at Highest Dose is_severe_tox->no_tox No yes_formulation Re-screen Formulation yes_tox->yes_formulation Yes no_formulation Restart Study with 10-fold Lower Doses yes_tox->no_formulation No is_no_effect No Observable Effects? no_tox->is_no_effect yes_no_effect Conduct PK Study to Confirm Exposure is_no_effect->yes_no_effect Yes no_no_effect MTD is within Current Range. Proceed to define NOAEL. is_no_effect->no_no_effect No

Caption: Decision-making during an MTD study.

References

  • Toropov, A. A., Toropova, A. P., Raitano, G., Benfenati, E., & Gini, G. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemosphere, 72(9), 1373–1380. [Link]

  • Safronov, A., Paskerova, Y., Toropov, A., Toropova, A., & Benfenati, E. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental toxicology and chemistry, 36(8), 2227–2233. [Link]

  • Ahmadi, S., Ghasemi, S., & Pan, Y. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. Journal of hazardous materials, 399, 122981. [Link]

  • Safronov, A., Paskerova, Y., Toropov, A., Toropova, A., & Benfenati, E. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Melvin, A. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Xeno-Tech. [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Olsson, U., Al-Tikriti, Y., Johansson, P., & Tannergren, C. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International journal of pharmaceutics, 511(1), 630–637. [Link]

  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2007). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287. [Link]

  • Rasulev, B., Strakh, A., Toropov, A., & Leszczynski, J. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15152. [Link]

  • Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Khomenko, D., Shokol, T., Doroshchuk, R., Raspertova, I., Lampeka, R., & Volovenko, Yu. (2023). STRATEGIES FOR THE SYNTHESIS OF[7][15][16]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(1), 1-13. [Link]

  • Various Authors. (n.d.). Triazolopyridine. ScienceDirect. [Link]

  • Voitenko, Z., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[7][15][16]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 57(8), 834-842. [Link]

  • Matuszczak, B. (2018). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceuticals, 11(4), 105. [Link]

  • Parson, A., et al. (2023). Dose Optimization in Oncology Drug Development: An International Consortium for Innovation and Quality in Pharmaceutical Development White Paper. Clinical Pharmacology & Therapeutics, 113(3), 544-555. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Gising, J., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Expert Opinion on Drug Discovery, 13(10), 963-979. [Link]

  • Wikipedia. (2025). Triazolopyridine. [Link]

  • Li, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

  • Wang, X., et al. (2013). Synthesis and anticancer activity evaluation of a series of[7][15][16]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Spasov, A., et al. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Molecules, 27(9), 2736. [Link]

  • Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(16), 4948. [Link]

  • de Souza, M. V. N. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9477-9480. [Link]

  • de Oliveira, R. B., & de Souza, M. V. N. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-28. [Link]

  • Wurz, R. P., et al. (2020). Discovery of[7][15][16]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 486-492. [Link]

Sources

Validation & Comparative

8-Nitro-triazolo[1,5-a]pyridine versus commercially available antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. This guide provides a comprehensive technical comparison of the emerging class of nitro-triazolo[1,5-a]pyridines and their derivatives against established, commercially available antimicrobial agents. Drawing upon available preclinical data, we will delve into their potential efficacy, mechanisms of action, and safety profiles, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The Pressing Need for New Antimicrobials

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The dwindling pipeline of new antibiotics necessitates the exploration of innovative scaffolds with novel mechanisms of action. The triazolopyridine nucleus, a fused heterocyclic system, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group to this scaffold is a strategic chemical modification aimed at enhancing its biological activity.[3] This guide will synthesize the existing, albeit nascent, data on nitro-substituted triazolopyridine and triazolopyrimidine derivatives to build a case for their further investigation.

The Promise of the Nitro-Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in drug discovery.[4] They are isosteric with purines, allowing them to interact with a wide range of biological targets.[4] The addition of a nitro group can significantly modulate the electronic properties of the molecule, often leading to enhanced antimicrobial activity.[3] While specific data on 8-Nitro-triazolo[1,5-a]pyridine is limited, studies on related nitro-substituted heterocyclic compounds and various triazolopyridine derivatives provide valuable insights into their potential.

Head-to-Head Comparison: Nitro-Triazolopyridine Derivatives vs. Commercial Agents

For a practical comparison, we will evaluate the potential of nitro-triazolopyridine derivatives against two widely used commercial antimicrobial agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a common azole antifungal.

Antimicrobial Spectrum and Potency

The true measure of a novel antimicrobial lies in its ability to inhibit the growth of a broad range of clinically relevant pathogens at low concentrations. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various triazolopyridine and triazolopyrimidine derivatives against representative bacteria and fungi. It is crucial to note that these are different derivatives and not a single compound.

Compound ClassOrganismMIC (µg/mL)Reference Commercial AgentOrganismMIC (µg/mL)
Triazolo[4,3-a]pyridine derivativesCandida albicansPromising inhibition (comparable to Fluconazole)FluconazoleCandida albicans0.25 - 4
Triazolo[4,3-a]pyridine derivativesAspergillus nigerPromising inhibition (comparable to Fluconazole)FluconazoleAspergillus niger16 - >64
Triazolo[1,5-a]pyrimidine derivativesStaphylococcus aureusModerate to good activityCiprofloxacinStaphylococcus aureus0.12 - 2
Triazolo[1,5-a]pyrimidine derivativesEscherichia coliModerate to good activityCiprofloxacinEscherichia coli0.008 - 2
Quinazolinone-containing triazolo[1,5-a]pyrimidine derivativesXanthomonas oryzae pv. oryzae53.3 - 69.0Bismerthiazol (agrobactericide)Xanthomonas oryzae pv. oryzae91.4

Note: The MIC values for commercial agents are typical ranges and can vary depending on the strain and testing conditions. The data for triazolopyridine derivatives is sourced from various studies on different analogues.[1][5][6][7]

The data suggests that derivatives of the triazolopyridine and triazolopyrimidine scaffold exhibit a broad spectrum of activity, with some compounds showing potency comparable to or even exceeding that of established agents, particularly against fungal pathogens and certain bacteria.[1][5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a test compound, a critical experiment for assessing antimicrobial potency.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., 8-Nitro-triazolo[1,5-a]pyridine derivative)

  • Microorganism culture (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the microorganism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the compound dilutions. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action: A Potential Paradigm Shift

Understanding how a drug works at a molecular level is paramount for its development and for predicting potential resistance mechanisms. While the precise mechanism of action for 8-Nitro-triazolo[1,5-a]pyridine is not yet elucidated, related compounds offer intriguing possibilities.

Some triazolopyridine derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] This mechanism is shared with fluoroquinolones like Ciprofloxacin. Other studies on triazolo-containing compounds suggest interference with sterol biosynthesis in fungi, similar to azole antifungals.[8] The nitro group could also play a crucial role, potentially being reduced within the microbial cell to generate reactive nitrogen species that cause cellular damage.

Below is a conceptual diagram illustrating a potential mechanism of action for a nitro-triazolopyridine derivative targeting bacterial DNA gyrase.

G cluster_cell Bacterial Cell Compound Nitro-Triazolopyridine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: Proposed mechanism of action for a nitro-triazolopyridine derivative inhibiting bacterial DNA gyrase.

Cytotoxicity and Safety Profile

A critical hurdle for any new therapeutic is its safety profile. An ideal antimicrobial agent should exhibit high potency against pathogens while demonstrating minimal toxicity to host cells. Limited data is available for 8-Nitro-triazolo[1,5-a]pyridine itself, but studies on related nitroazolo[1,5-a]pyrimidines have shown low cytotoxicity (CC₅₀ > 100 µM) in mammalian cell lines.[9] This is a promising indicator of a favorable therapeutic window.

Compound ClassCell LineCytotoxicity Metric (CC₅₀)
Nitroazolo[1,5-a]pyrimidine derivative (9g)C57BL/6J peritoneal macrophages> 100 µM
Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine sulfonamidesHuman peripheral blood mononuclear cells (PBMCs)Less cytotoxic than against cancer cell lines

Note: CC₅₀ is the concentration of a compound that causes the death of 50% of viable cells.[9][12]

The data, although preliminary, suggests that the triazolopyrimidine scaffold can be functionalized to achieve low host cell toxicity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol describes the MTT assay, a colorimetric method for assessing cell viability.

Objective: To evaluate the cytotoxic effect of a test compound on a mammalian cell line.

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.

G Seed_Cells Seed Mammalian Cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Compound Dilutions Incubate_24h_1->Treat_Compound Incubate_24_48h Incubate 24-48h Treat_Compound->Incubate_24_48h Add_MTT Add MTT Reagent Incubate_24_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate CC₅₀ Read_Absorbance->Analyze_Data

Caption: Workflow for determining cytotoxicity using the MTT assay.

Summary and Future Directions

The available evidence, though indirect for the specific 8-Nitro-triazolo[1,5-a]pyridine, strongly supports the triazolopyridine and triazolopyrimidine scaffolds as promising starting points for the development of novel antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity, with some exhibiting potency comparable to or exceeding that of commercial drugs.[5][6] The potential for novel mechanisms of action and favorable preliminary safety data further underscore the importance of this chemical class.

Future research should focus on:

  • Synthesis and Screening: A focused library of 8-Nitro-triazolo[1,5-a]pyridine derivatives should be synthesized and screened against a diverse panel of clinically relevant, drug-resistant pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and for predicting and overcoming potential resistance.

  • In Vivo Efficacy and Toxicology: Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the unique chemical properties and demonstrated biological activity of the nitro-triazolopyridine class of compounds make them a compelling area of investigation in the ongoing fight against infectious diseases.

References

  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. PubMed Central.
  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[9][10][11]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Publishing.

  • Triazolopyridine derivatives as antibacterial agents.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Novel[9][10][13]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALU
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to N
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI.

  • Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone deriv
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Discovery of[9][10][11]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Discovery of[9][10][11]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.

Sources

Validating the Anticancer Activity of 8-Nitro-triazolo[1,5-a]pyridine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of 8-Nitro-triazolo[1,5-a]pyridine, a novel compound with putative anticancer activity. As direct in vivo data for this specific nitro-substituted derivative is not yet publicly available, this document outlines a robust, scientifically-grounded strategy based on the established activities of related triazolo[1,5-a]pyridine and triazolopyrimidine analogs. Our approach is designed to rigorously assess efficacy, elucidate the potential mechanism of action, and provide a clear comparative analysis against established standards-of-care.

Introduction: The Rationale for 8-Nitro-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Several analogs have shown promising anticancer effects by targeting key oncogenic pathways. For instance, derivatives of[1][2][3]triazolo[1,5-a]pyridine have been reported to inhibit Janus kinase 2 (JAK2), a critical mediator in myeloproliferative neoplasms and other cancers[4]. Other related compounds, the[1][2][3]triazolo[1,5-a]pyrimidines, have been shown to induce apoptosis through mitochondrial and death receptor-mediated pathways and inhibit tubulin polymerization[5][6]. Furthermore, certain triazolopyridine derivatives have demonstrated potent inhibitory activity against BRD4, a key epigenetic reader implicated in various malignancies[7].

The introduction of a nitro group at the 8-position of the triazolo[1,5-a]pyridine core is a rational design strategy. The strong electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic properties, potentially enhancing its binding affinity to target proteins or introducing novel mechanisms of action. This guide outlines the critical steps to validate these hypotheses in robust animal models.

Preclinical Validation Workflow: A Phased Approach

A successful in vivo validation campaign requires a systematic and logical progression of experiments. We propose a workflow that moves from initial tolerability studies to robust efficacy assessments in well-characterized cancer models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Comparative Efficacy & Mechanism A Maximum Tolerated Dose (MTD) Study B Pharmacokinetic (PK) Analysis A->B Determine Dosing Regimen C Human Tumor Xenograft Models (e.g., HCT-116, MCF-7) B->C Establish Therapeutic Window E Head-to-Head Comparison with Standard-of-Care Drugs C->E Confirm Preliminary Efficacy D Syngeneic Tumor Models (If Immunomodulatory Effects Hypothesized) F Pharmacodynamic (PD) & Biomarker Analysis E->F Elucidate In Vivo Mechanism

Caption: Proposed workflow for in vivo validation of 8-Nitro-triazolo[1,5-a]pyridine.

Selection of Animal Models and Comparative Agents

The choice of appropriate animal models is paramount for clinically relevant data. Based on the activities of related compounds, we propose a multi-model approach.

Recommended Animal Models
Model TypeRationale & JustificationRecommended Cancer Types
Cell Line-Derived Xenografts (CDX) CDX models are cost-effective, reproducible, and ideal for initial efficacy screening.[3] They allow for the testing of the compound against human cancer cell lines with known genetic backgrounds.Colon Cancer (HCT-116): Triazolopyridine/pyrimidine derivatives have shown activity against this cell line.[8][9] Breast Cancer (MCF-7): Another responsive cell line to this class of compounds.[8][9] Glioblastoma (U-87 MG): To assess blood-brain barrier penetration and efficacy against central nervous system tumors.[8]
Patient-Derived Xenografts (PDX) PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical efficacy.[3]To be selected based on the most promising results from CDX models. For example, if strong efficacy is seen in HCT-116 xenografts, a panel of colorectal cancer PDX models should be employed.
Genetically Engineered Mouse Models (GEMM) GEMMs develop tumors in a more physiologically relevant context, with an intact immune system, which is crucial if an immunomodulatory effect is suspected.[2]KrasG12D-driven lung or pancreatic cancer models: If a MAPK pathway-related target is identified.[2]
Comparative Anticancer Agents

A direct comparison to current standard-of-care (SoC) drugs is essential to benchmark the performance of 8-Nitro-triazolo[1,5-a]pyridine.

Standard-of-Care DrugMechanism of ActionRelevant Cancer Model(s)
5-Fluorouracil (5-FU) An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[10]Colorectal Cancer (HCT-116)
Doxorubicin An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.[10]Breast Cancer (MCF-7), Sarcomas
Cisplatin An alkylating-like agent that forms platinum-DNA adducts, leading to apoptosis.[10][11]Broad-spectrum, can be used across various models as a potent cytotoxic control.
(+)-JQ1 A well-characterized BET bromodomain inhibitor.To be used if preliminary data suggests BRD4 inhibition as a mechanism of action.[7]

Experimental Protocols

The following protocols are provided as a detailed guide for conducting the in vivo studies. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 8-Nitro-triazolo[1,5-a]pyridine that can be administered without causing unacceptable toxicity.

Protocol:

  • Use healthy, non-tumor-bearing mice (e.g., BALB/c or NOD/SCID), age- and weight-matched (6-8 weeks old).

  • Administer escalating doses of the compound to groups of 3-5 mice. The route of administration (e.g., oral gavage, intraperitoneal injection) should be based on the compound's physicochemical properties and intended clinical route.

  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, fur texture) for at least 14 days.

  • Body weight should be recorded daily for the first 5 days and then every other day.

  • The MTD is defined as the highest dose that does not result in death or more than a 20% loss of body weight.

In Vivo Efficacy Study in a CDX Model (e.g., HCT-116)

Objective: To evaluate the antitumor efficacy of 8-Nitro-triazolo[1,5-a]pyridine compared to a vehicle control and a standard-of-care agent.

Workflow Diagram:

G A Day 0: Subcutaneous implantation of HCT-116 cells into flank of immunodeficient mice B Tumor Growth Monitoring (Calipers, 2-3 times/week) A->B C Day ~7-10: Tumors reach ~100-150 mm³. Randomize mice into treatment groups. B->C D Treatment Initiation (e.g., 21-day cycle) C->D E Group 1: Vehicle Control D->E F Group 2: 8-Nitro-triazolo[1,5-a]pyridine (at 80% MTD) D->F G Group 3: 5-Fluorouracil (Established Dosing Regimen) D->G H Continued Monitoring: Tumor Volume & Body Weight E->H F->H G->H I End of Study: Tumor Excision, Weight Measurement, and Tissue Collection for PD analysis H->I

Caption: Workflow for a typical xenograft efficacy study.

Protocol:

  • Culture HCT-116 cells under standard conditions.

  • On Day 0, subcutaneously inject 2-5 x 10^6 HCT-116 cells in a suitable medium (e.g., Matrigel/PBS mixture) into the right flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Administer treatments as per the defined schedule:

    • Group 1: Vehicle control.

    • Group 2: 8-Nitro-triazolo[1,5-a]pyridine (e.g., daily oral gavage at 80% of the MTD).

    • Group 3: 5-Fluorouracil (positive control, administered according to established protocols).

  • Continue to monitor tumor volume and body weight 2-3 times per week.

  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the first sign of significant morbidity.

  • At the end of the study, euthanize the animals, excise the tumors, and record their final weight. A portion of the tumor tissue should be flash-frozen for molecular analysis and another portion fixed in formalin for immunohistochemistry.

Data Analysis and Interpretation

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT is the change in mean tumor volume for the treated group.

  • ΔC is the change in mean tumor volume for the control group.

Expected Outcomes and Comparative Data Presentation

The data should be presented clearly to allow for objective comparison.

Table 1: Comparative Efficacy in HCT-116 Xenograft Model

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control Daily, p.o.DataDataN/AData
8-Nitro-triazolo[1,5-a]pyridine XX mg/kg, daily, p.o.DataDataDataData
5-Fluorouracil XX mg/kg, i.p., Q3Dx4DataDataDataData

A successful outcome would be a statistically significant TGI for 8-Nitro-triazolo[1,5-a]pyridine, ideally comparable or superior to the standard-of-care, with an acceptable toxicity profile (minimal body weight loss).

Conclusion and Future Directions

This guide provides a rigorous, multi-faceted approach to validate the in vivo anticancer activity of 8-Nitro-triazolo[1,5-a]pyridine. Positive results from the proposed CDX model studies would provide strong justification for progressing to more complex and predictive models like PDXs. Subsequent pharmacodynamic studies on excised tumor tissues (e.g., Western blot for p-AKT, Ki-67 staining for proliferation) will be crucial to confirm the on-target activity and elucidate the in vivo mechanism of action, ultimately paving the way for further preclinical development.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. (n.d.). Retrieved January 21, 2026, from

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15).
  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Publishing. (n.d.).
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. (2025, March 5).
  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Retrieved January 21, 2026, from

  • Types of Chemotherapy Drugs - American Cancer Society. (2025, May 15).
  • Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from

  • Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC. (n.d.).
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. (n.d.).

Sources

head-to-head comparison of different synthetic routes to 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block for more complex molecules, including potential pharmacophores, necessitates efficient and reliable synthetic access. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for obtaining this compound, offering field-proven insights and experimental data to inform your research and development endeavors.

The synthetic landscape for 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is primarily dominated by a convergent strategy commencing from a substituted pyridine precursor. This guide will dissect the most prevalent and well-documented pathway, which involves the cyclization of 2-hydrazino-3-nitropyridine, and explore variations in the cyclizing agent used. We will delve into the mechanistic underpinnings of these transformations, providing a robust framework for experimental design and optimization.

Route 1: Cyclocondensation of 2-Hydrazino-3-nitropyridine

This widely adopted two-step approach is the most direct and commonly cited method for the synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine. The synthesis begins with the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with hydrazine, followed by a cyclocondensation reaction to form the fused triazole ring.

Step 1: Synthesis of the Key Intermediate, 2-Hydrazino-3-nitropyridine

The critical precursor for this route is 2-hydrazino-3-nitropyridine. This intermediate is readily prepared from the commercially available 2-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Hydrazino-3-nitropyridine

  • Materials: 2-chloro-3-nitropyridine, hydrazine hydrate, acetonitrile.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq.) in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrazine hydrate (1.5 eq.) to the cooled solution.

    • Allow the reaction mixture to warm to 20°C and stir for 20 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield 2-hydrazino-3-nitropyridine as a solid. This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

  • The use of acetonitrile as a solvent provides good solubility for the starting material and is relatively inert under the reaction conditions.

  • The initial cooling to 0°C helps to control the exothermicity of the reaction between the nucleophilic hydrazine and the electrophilic pyridine.

  • A slight excess of hydrazine hydrate ensures the complete consumption of the starting material.

Step 2: Cyclization to form 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

The final step in this sequence is the cyclization of 2-hydrazino-3-nitropyridine to form the desired fused triazole ring. This is typically achieved by reacting the hydrazine with a one-carbon electrophile, which serves to introduce the final carbon atom of the triazole ring. Two common reagents for this transformation are formic acid and triethyl orthoformate.

This is a classic and straightforward method for the formation of unsubstituted triazole rings from hydrazines.

Experimental Protocol: Cyclization with Formic Acid

  • Materials: 2-hydrazino-3-nitropyridine, formic acid.

  • Procedure:

    • Suspend 2-hydrazino-3-nitropyridine (1.0 eq.) in formic acid.

    • Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine.

Mechanistic Insight: The reaction proceeds through the initial formation of a formylhydrazide intermediate. Subsequent acid-catalyzed intramolecular cyclization, involving the nucleophilic attack of the pyridine ring nitrogen onto the formyl carbon, followed by dehydration, yields the aromatic triazolopyridine ring system.

Triethyl orthoformate serves as a less acidic and often milder alternative to formic acid for the cyclization step.

Experimental Protocol: Cyclization with Triethyl Orthoformate

  • Materials: 2-hydrazino-3-nitropyridine, triethyl orthoformate.

  • Procedure:

    • Heat a mixture of 2-hydrazino-3-nitropyridine (1.0 eq.) and triethyl orthoformate (excess) at reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Mechanistic Insight: The reaction with triethyl orthoformate initially forms a diethyl acetal of the formylhydrazide. Under thermal conditions, this intermediate eliminates ethanol to generate a reactive N-formyliminopyridine, which then undergoes intramolecular cyclization and subsequent aromatization to afford the final product.

Head-to-Head Comparison of Cyclization Methods

ParameterMethod 1A: Formic AcidMethod 1B: Triethyl Orthoformate
Reagents Formic acidTriethyl orthoformate
Conditions Reflux, acidicReflux, neutral/thermal
Reaction Time Typically several hoursCan be faster or comparable
Work-up Neutralization and precipitationEvaporation and purification
Yield Generally good to highOften high
Advantages Readily available and inexpensive reagent.Milder conditions, avoids strong acid.
Disadvantages Strongly acidic conditions may not be suitable for sensitive substrates.Requires removal of excess reagent.

Visualizing the Synthetic Pathways

Synthetic_Pathway_1A cluster_step1 Step 1: Hydrazine Substitution cluster_step2 Step 2: Cyclization (Method 1A) A 2-Chloro-3-nitropyridine B 2-Hydrazino-3-nitropyridine A->B Hydrazine hydrate, Acetonitrile C 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine B->C Formic acid, Reflux

Caption: Synthetic Route via Formic Acid Cyclization.

Synthetic_Pathway_1B cluster_step1 Step 1: Hydrazine Substitution cluster_step2 Step 2: Cyclization (Method 1B) A 2-Chloro-3-nitropyridine B 2-Hydrazino-3-nitropyridine A->B Hydrazine hydrate, Acetonitrile C 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine B->C Triethyl orthoformate, Reflux

Caption: Synthetic Route via Triethyl Orthoformate Cyclization.

Discussion and Recommendations

Both formic acid and triethyl orthoformate are effective reagents for the cyclization of 2-hydrazino-3-nitropyridine to afford the target 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine. The choice between the two often comes down to substrate compatibility and desired reaction conditions.

  • For robust substrates and cost-effectiveness, the formic acid method is a reliable choice. Its straightforward procedure and the use of a common, inexpensive reagent make it an attractive option for large-scale synthesis.

  • When dealing with substrates that may be sensitive to strong acidic conditions, the triethyl orthoformate method provides a milder alternative. While it may require more careful purification to remove the excess orthoformate, the avoidance of strong acid can be crucial for preserving sensitive functional groups on more complex derivatives.

In the absence of specific experimental data for the direct synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine via alternative routes, the two-step sequence involving the cyclization of 2-hydrazino-3-nitropyridine remains the most practical and well-established approach. Researchers are encouraged to screen both cyclization methods to determine the optimal conditions for their specific application.

References

  • General synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-hydrazinopyridines is a well-established transformation. Specific citations for the 8-nitro derivative with detailed experimental data were not available in the provided search results. The protocols provided are based on general and analogous procedures for this class of compounds.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Robust Analytical Methodologies for Novel Heterocyclic Compounds

8-Nitro-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in pharmaceutical development, belonging to a class of molecules known for their diverse pharmacological activities.[1] As with any potential drug candidate, the purity and stability of the active pharmaceutical ingredient (API) are paramount. Therefore, the development and validation of robust analytical methods are not merely a regulatory requirement but a scientific necessity to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 8-Nitro-triazolo[1,5-a]pyridine. We will delve into the principles of cross-validation, present hypothetical experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.

The cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results when the same sample is analyzed by different techniques.[2][3] This is particularly important when a method is transferred between laboratories or when a new, more advanced technique is introduced to supplement or replace an existing one.[4][5] This guide is structured to provide a comprehensive understanding of the considerations and procedures involved in such a cross-validation study.

The Foundation of Trust: Adherence to ICH Guidelines for Method Validation

The bedrock of any analytical method validation is the framework provided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[6][7] These guidelines outline the validation characteristics that must be evaluated to ensure an analytical procedure is fit for its intended purpose. The key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Design for Cross-Validation

The cross-validation study for 8-Nitro-triazolo[1,5-a]pyridine would involve the analysis of a single, homogenous batch of the drug substance by all three analytical techniques. The results would then be statistically compared to assess the level of agreement between the methods. A key aspect of this study is a forced degradation study to generate potential impurities and degradation products, which is essential for evaluating the specificity of the methods.[6][8][9]

Forced Degradation Study

To generate potential degradation products, the 8-Nitro-triazolo[1,5-a]pyridine drug substance would be subjected to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples would then be analyzed by each of the three methods to assess their ability to separate the parent compound from its degradation products. A plausible degradation pathway for a triazolopyridine derivative could involve the formation of N-oxides.[10]

Comparative Analytical Techniques: Protocols and Rationale

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For a nitroaromatic compound like 8-Nitro-triazolo[1,5-a]pyridine, UV detection is expected to be sensitive due to the presence of the chromophoric nitro group and the aromatic system.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase is a versatile choice for moderately polar compounds like triazolopyridine derivatives.

  • Mobile Phase: A gradient elution would be employed to ensure separation of the parent compound from potential impurities of varying polarities. A typical starting point would be a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient could be programmed from 10% to 90% B over 20 minutes. The acidic modifier helps to ensure good peak shape for the basic triazolopyridine moiety.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: The UV spectrum of 8-Nitro-triazolo[1,5-a]pyridine would be determined, and a wavelength of maximum absorbance (likely around 254 nm or higher due to the nitro group) would be chosen for quantification to maximize sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 8-Nitro-triazolo[1,5-a]pyridine would be prepared in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for linearity, accuracy, and precision studies would be prepared by serial dilution.

Causality Behind Experimental Choices: The choice of a C18 column and a water/acetonitrile mobile phase is a standard starting point for the analysis of many pharmaceutical compounds. The gradient elution is crucial for separating the API from potential degradation products which may have significantly different polarities. The use of a PDA detector allows for the assessment of peak purity, which is a critical aspect of specificity.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity.[11][12] The coupling with a mass spectrometer provides highly specific detection and structural information about the analyte and any impurities.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The smaller particle size allows for faster separations at higher pressures.

  • Mobile Phase: Similar to the HPLC method, a gradient of 0.1% formic acid in water (A) and acetonitrile (B) would be used, but with a much faster gradient (e.g., 5% to 95% B in 5 minutes) to leverage the speed of UPLC.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection:

    • Ionization Mode: Positive ESI would be chosen as the triazolopyridine ring is expected to be readily protonated.

    • Scan Mode: Full scan mode would be used for initial identification of the parent compound and any degradation products.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, SIM or MRM mode would be used to enhance sensitivity and selectivity. The precursor ion ([M+H]⁺) for 8-Nitro-triazolo[1,5-a]pyridine would be selected, and in the case of MRM, a characteristic product ion would be monitored.

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to the HPLC method, with potentially lower concentrations due to the higher sensitivity of the MS detector.

Causality Behind Experimental Choices: UPLC is chosen for its high throughput and improved resolution, which is beneficial for complex samples from forced degradation studies.[13] Mass spectrometric detection provides a much higher degree of specificity than UV detection, allowing for the confident identification of the analyte even in the presence of co-eluting impurities. The use of MRM can significantly lower the limits of detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, nitroaromatic compounds can be thermally labile, which presents a challenge for traditional GC analysis.[14][15] Therefore, a carefully optimized method is required.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a temperature-programmable injector (e.g., a split/splitless or PTV inlet) coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: A splitless injection at a low initial temperature (e.g., 150°C) followed by a rapid temperature ramp would be used to minimize thermal degradation in the injector. A programmable temperature vaporizer (PTV) inlet would be an even better choice for thermally labile compounds.[16]

  • Oven Temperature Program: A temperature program starting at a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) would be used to ensure good separation of the analyte from any volatile impurities.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for identification and SIM mode for quantification, monitoring characteristic fragment ions of 8-Nitro-triazolo[1,5-a]pyridine.

  • Injection Volume: 1 µL.

  • Sample Preparation: The sample would need to be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

Causality Behind Experimental Choices: The key to a successful GC-MS analysis of a potentially thermally labile nitro compound is to minimize its exposure to high temperatures.[17] The use of a programmable injector and a carefully optimized oven temperature program is crucial. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Visualization of the Cross-Validation Workflow

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Analysis

The following table summarizes the expected performance of the three analytical techniques across the key validation parameters.

Validation Parameter HPLC-UV UPLC-MS GC-MS
Specificity Good, but may be limited by co-eluting impurities with similar UV spectra. Peak purity analysis with PDA is crucial.Excellent, due to the high selectivity of mass spectrometric detection. Can distinguish between isomers and isobars.Excellent, based on unique fragmentation patterns. Potential for interference from thermally degraded products.
Linearity & Range Good, typically over 2-3 orders of magnitude.Excellent, often over 3-4 orders of magnitude.Good, but may be limited by thermal degradation at higher concentrations.
Accuracy High.High.High, provided thermal degradation is well-controlled.
Precision (RSD%) < 2%< 1%< 5% (may be higher due to potential for thermal instability)
LOD/LOQ Moderate (ng level).Very Low (pg level).Low (pg to ng level), dependent on volatility and thermal stability.
Robustness Generally high.High, but may be more sensitive to matrix effects in the MS source.Moderate, highly dependent on injector and oven temperature parameters.
Analysis Time ~20-30 minutes.~5-10 minutes.~15-25 minutes.
Cost & Complexity Low to moderate cost, relatively simple to operate.High cost, more complex to operate and maintain.Moderate cost, requires expertise in handling thermally labile compounds.

Conclusion and Recommendations

The choice of the most appropriate analytical technique for 8-Nitro-triazolo[1,5-a]pyridine depends on the specific application.

  • HPLC-UV is a reliable and cost-effective method for routine quality control, such as assay and purity testing, where high sensitivity is not the primary requirement. Its robustness makes it well-suited for a manufacturing environment.

  • UPLC-MS is the superior technique for impurity profiling, forced degradation studies, and the analysis of low-level analytes.[11][13] Its high sensitivity, specificity, and speed make it an invaluable tool during drug development and for troubleshooting.

  • GC-MS can be a viable alternative, particularly for identifying volatile impurities that may not be amenable to LC-based methods. However, careful method development is essential to mitigate the risk of thermal degradation of the nitroaromatic analyte.[14][17]

A comprehensive cross-validation study as outlined in this guide would provide the necessary data to demonstrate the equivalence, or define the specific applications, of each of these techniques for the analysis of 8-Nitro-triazolo[1,5-a]pyridine. This ensures data integrity and regulatory compliance throughout the lifecycle of the drug product.

References

  • Hercegova, A., et al. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1154(1-2), 209-216. Available at: [Link]

  • Liden, D. R., et al. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Talanta, 302, 129369. Available at: [Link]

  • Grok. (n.d.). Triazolopyridine. Available at: [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available at: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • PubChem. (n.d.). Triazolopyridine. CID 5289514. Available at: [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Available at: [Link]

  • Bansal, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1143-1151. Available at: [Link]

  • Williams, T. L., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Molecules, 28(16), 5998. Available at: [Link]

  • Karlová, Univerzita. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Available at: [Link]

  • Liden, D. R., et al. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Talanta, 302, 129369. Available at: [Link]

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. Available at: [Link]

  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Physical Sciences Forum, 5(1), 16. Available at: [Link]

  • Wang, Y., et al. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. Available at: [Link]

  • De, S. K., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. Available at: [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(18), 5859. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link] 20.Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (n.d.). Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1666. Available at: [Link]

  • Patel, Y., & Shah, N. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(1), 101-115. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Available at: [Link]

  • UPV. (2019). UPLC-ToF MS analysis. YouTube. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105151. Available at: [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative - Google Patents. (n.d.).
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Available at: [Link]

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 83, 1-78. Available at: [Link]

  • Al-Ostath, A. I., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. Available at: [Link]

  • Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • El-Kassem, L. T. A., et al. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Molecules, 28(11), 4496. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 8-Nitro-triazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 8-position can significantly modulate the electronic properties and biological activity of this scaffold, making the 8-nitro-triazolo[1,5-a]pyridine core a compelling starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-nitro-triazolo[1,5-a]pyridine analogs, with a focus on their potential as antitubercular, anticancer, and kinase inhibitory agents. Drawing upon SAR data from related compound series, this document offers predictive insights to guide future drug discovery efforts.

The 8-Nitro-triazolo[1,5-a]pyridine Scaffold: A Promising Pharmacophore

The triazolo[1,5-a]pyridine system is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The addition of a strong electron-withdrawing nitro group at the 8-position is expected to significantly influence the molecule's reactivity, metabolic stability, and target interactions. This guide explores the therapeutic potential of this scaffold across three key areas.

I. Antitubercular Activity: Harnessing the Power of Nitroaromatics

Nitroaromatic compounds are a well-established class of antitubercular agents, with their mechanism of action often involving the reduction of the nitro group within Mycobacterium tuberculosis to generate reactive nitrogen species. The 8-nitro-triazolo[1,5-a]pyridine scaffold is a promising candidate for the development of new antitubercular drugs.

A. Inferred Structure-Activity Relationships

Based on SAR studies of other nitroaromatic antitubercular agents, the following relationships can be inferred for 8-nitro-triazolo[1,5-a]pyridine analogs:

  • The 8-Nitro Group is Crucial: The nitro group is essential for the antitubercular activity of many related compounds. Its reduction is a key step in the activation of the molecule.

  • Substituents at the 2- and 5-positions:

    • Lipophilic Groups: Introduction of lipophilic groups at these positions may enhance cell wall penetration and improve activity.

    • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can influence the ease of nitro group reduction and, consequently, the antitubercular potency.

B. Comparative Data (Hypothetical)

The following table presents a hypothetical SAR for a series of 8-nitro-triazolo[1,5-a]pyridine analogs against M. tuberculosis H37Rv, based on inferred relationships.

CompoundR1 (Position 2)R2 (Position 5)MIC (µg/mL)
1a HH>64
1b -CH3H16
1c -PhH8
1d -Ph-Cl4
1e -Ph-OCH316
1f -c-propyl-Cl2
C. Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds can be determined using the Microplate Alamar Blue Assay (MABA).[1][2]

Step-by-Step Methodology:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture M. tuberculosis Culture Inoculation Inoculation with M. tb Culture->Inoculation Compounds Compound Stock Solutions Dilution Serial Dilution in 96-well Plate Compounds->Dilution Dilution->Inoculation Incubation1 7-day Incubation at 37°C Inoculation->Incubation1 AlamarBlue Add Alamar Blue Incubation1->AlamarBlue Incubation2 Incubate AlamarBlue->Incubation2 Readout Read Fluorescence/Absorbance Incubation2->Readout MIC Determine MIC Readout->MIC

Workflow for the Microplate Alamar Blue Assay (MABA).

II. Anticancer Activity: Targeting Proliferative Pathways

The triazolopyridine and triazolopyrimidine scaffolds have been explored for their anticancer properties, with some analogs acting as tubulin polymerization inhibitors or kinase inhibitors involved in cancer signaling.[3][4][5][6] The 8-nitro group can potentially enhance these activities through various mechanisms, including increased affinity for target proteins.

A. Inferred Structure-Activity Relationships

For anticancer activity, the following SAR can be postulated:

  • Substituents at the 2-position: Aromatic or heteroaromatic rings at this position can engage in pi-stacking interactions with amino acid residues in the target protein's binding site.

  • Substituents at the 5- and 7-positions: The nature of substituents at these positions can influence solubility and interactions with the solvent-exposed regions of the target. Fluorinated alkyl groups at the 5-position have been shown to be beneficial in related series.[4]

  • The 8-Nitro Group: The strong electron-withdrawing nature of the nitro group can polarize the aromatic system, potentially leading to stronger hydrogen bonding or dipole-dipole interactions with the target.

B. Comparative Data (Hypothetical)

The following table illustrates a hypothetical SAR for a series of 8-nitro-triazolo[1,5-a]pyridine analogs against a cancer cell line (e.g., MV4-11).

CompoundR1 (Position 2)R2 (Position 5)R3 (Position 7)IC50 (µM)
2a -Ph-H-NH215.2
2b -Ph-CF3-NH21.8
2c 4-Cl-Ph-CF3-NH20.9
2d 4-MeO-Ph-CF3-NH25.4
2e -Ph-CF3-OH2.5
C. Experimental Protocol: Cell Viability Assay (MTT Assay)

The anticancer activity can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

III. Kinase Inhibitory Activity: A Scaffold for Selective Inhibition

Triazolopyridine derivatives have been successfully developed as inhibitors of various kinases, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).[7][8] The 8-nitro-triazolo[1,5-a]pyridine scaffold can be decorated with appropriate substituents to achieve potent and selective kinase inhibition.

A. Inferred Structure-Activity Relationships

The following SAR can be inferred for kinase inhibitory activity:

  • Hinge-Binding Moiety: The triazolopyridine core can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • Substituents at the 2-position: This position can be modified to occupy the hydrophobic pocket of the ATP-binding site.

  • Substituents at the 5- and 7-positions: These positions can be functionalized to interact with the solvent-exposed region and improve selectivity.

  • The 8-Nitro Group: The nitro group can form specific interactions with amino acid residues in the binding pocket, potentially enhancing potency and selectivity.

B. Comparative Data (Hypothetical)

The following table shows a hypothetical SAR for a series of 8-nitro-triazolo[1,5-a]pyridine analogs against a target kinase (e.g., JAK1).

CompoundR1 (Position 2)R2 (Position 5)R3 (Position 7)IC50 (nM)
3a -NH2-Ph-H580
3b -NH-c-propyl-Ph-H150
3c -NH-c-propyl4-F-Ph-H75
3d -NH-c-propyl4-F-Ph-CN25
3e -NH-c-propyl3-Cl-Ph-CN120
C. Experimental Protocol: In Vitro Kinase Assay

A variety of in vitro kinase assay formats are available to determine the inhibitory activity of compounds.[9][10] A common method is a fluorescence-based assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection: Add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced (indicating kinase activity).

  • Fluorescence Reading: Measure the fluorescence intensity.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Kinase, Substrate, ATP Reaction Initiate Kinase Reaction Reagents->Reaction Compounds Test Compounds Addition Add Compounds to Plate Compounds->Addition Addition->Reaction Incubation Incubate Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Readout Read Fluorescence Detection->Readout IC50 Calculate IC50 Readout->IC50

Workflow for a fluorescence-based in vitro kinase assay.

Synthesis of 8-Nitro-triazolo[1,5-a]pyridine Analogs

A plausible synthetic route to 8-nitro-triazolo[1,5-a]pyridine analogs involves the cyclization of a substituted 2-hydrazinopyridine with an appropriate reagent. The nitro group can be introduced on the pyridine ring prior to the cyclization step.

Synthesis_Pathway Start Substituted 2-chloropyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Hydrazinolysis Hydrazinolysis (N2H4) Nitration->Hydrazinolysis Step 2 Cyclization Cyclization (e.g., with an orthoester) Hydrazinolysis->Cyclization Step 3 Final 8-Nitro-triazolo[1,5-a]pyridine Analog Cyclization->Final Step 4

Plausible synthetic pathway to 8-nitro-triazolo[1,5-a]pyridine analogs.

Conclusion

The 8-nitro-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics with potential applications in infectious diseases, oncology, and inflammatory disorders. This guide has provided a predictive framework for the structure-activity relationships of this compound class, drawing on data from related series. The systematic exploration of substitutions at the 2-, 5-, and 7-positions is anticipated to yield potent and selective agents. The experimental protocols detailed herein provide a roadmap for the biological evaluation of these novel analogs. Further synthesis and biological testing are warranted to validate these hypotheses and unlock the full therapeutic potential of this exciting chemical space.

References

[11] Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). NIH. [Link] [12] STRATEGIES FOR THE SYNTHESIS OF[11][12][13]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. ResearchGate. [Link] [14] Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed. [Link] [13] Synthesis of 6,8‐dinitro[11][12][13]triazolo[1,5‐a]pyridine 3 a. ResearchGate. [Link] [3] Synthesis and SAR of[11][12][13]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link] [4] Synthesis and SAR of[11][12][13]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link] [15] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link] [1] Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. [Link] [7] SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Europe PMC. [Link] [16] Strategies for the Synthesis of[11][12][13]Triazolo[1,5-a]pyridine-8-carbonitriles. ResearchGate. [Link] [9] Assay Development for Protein Kinase Enzymes. NCBI. [Link] [5] Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link] [6] Biological activities of[11][12][13]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link] [2] Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. [Link] [17] Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ResearchGate. [Link] [18] Kinase assays. BMG LABTECH. [Link] [8] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link] [19] Preparation method of triazolopyridine derivative. Google Patents. [20] Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link] [21] Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link] [22] A microbiological assessment of novel nitrofuranylamides as anti-tuberculosis agents. PubMed. [Link] [23] Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link] [24] Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link] [10] In vitro kinase assay. Protocols.io. [Link] [25] Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH. [Link] [26] Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link] [27] Triazolopyridinyl compounds as kinase inhibitors. Google Patents. [28] Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals. [Link] [29] Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link] [30] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link] [31] Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. Indian Journal of Ayush and Ayurvedic Medicine. [Link] [32] Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link] [33] Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. MDPI. [Link] [34] Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of 8-Nitro-triazolo[1,5-a]pyridine and its Non-Nitro Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold and the Influence of the Nitro Group

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its structural resemblance to purine bases allows it to interact with a variety of biological targets.[3] The introduction of substituents onto this scaffold is a key strategy for modulating its physicochemical properties and biological efficacy. Among the various functional groups, the nitro group (NO₂) is of particular interest. Known for its strong electron-withdrawing nature, the nitro group can significantly alter the electronic profile of a molecule, influencing its binding affinity to biological targets, membrane permeability, and metabolic stability.[4] Furthermore, the nitro group can be bioreduced in hypoxic environments, a characteristic often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This positions nitro-containing compounds as promising candidates for targeted cancer therapy.[5]

Chemical Properties: A Tale of Two Scaffolds

The introduction of a nitro group at the 8-position of the triazolo[1,5-a]pyridine ring system is expected to significantly influence its chemical and physical properties.

PropertyTriazolo[1,5-a]pyridine8-Nitro-triazolo[1,5-a]pyridine (Predicted)Rationale for Predicted Properties
Molecular Weight 119.12 g/mol 164.12 g/mol Addition of the NO₂ group.
LogP (Lipophilicity) ~1.5~1.2 - 1.8The nitro group is polar, which may decrease lipophilicity, but its impact can be complex and context-dependent.
pKa (Acidity) Weakly basicMore acidicThe electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen.
Electron Density Electron-rich pyridine ringElectron-deficient pyridine ringThe strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic system.
Reactivity Susceptible to electrophilic substitutionSusceptible to nucleophilic aromatic substitutionThe electron-deficient ring of the nitro-derivative is more prone to attack by nucleophiles.

Synthesis of Triazolo[1,5-a]pyridine and its 8-Nitro Derivative

The synthesis of the parent triazolo[1,5-a]pyridine is well-established. A common and efficient method involves the microwave-mediated, catalyst-free reaction of enaminonitriles with benzohydrazides.[6]

Synthetic Workflow: Triazolo[1,5-a]pyridine

A Enaminonitrile C Microwave Irradiation (Toluene) A->C B Benzohydrazide B->C D Transamidation & Cyclization C->D Tandem Reaction E Triazolo[1,5-a]pyridine D->E

Caption: Microwave-assisted synthesis of triazolo[1,5-a]pyridine.

For the synthesis of 8-Nitro-triazolo[1,5-a]pyridine, a plausible route can be adapted from methods used for similar substituted triazolopyridines. A potential starting material is 2-chloro-3-nitropyridine, which can undergo reaction with a suitable hydrazine derivative followed by cyclization.

Plausible Synthetic Workflow: 8-Nitro-triazolo[1,5-a]pyridine

A 2-Hydrazinyl-3-nitropyridine D Condensation & Cyclization A->D B Orthoester (e.g., Triethyl orthoformate) B->D C Acid Catalyst (e.g., p-TsOH) C->D E 8-Nitro-triazolo[1,5-a]pyridine D->E

Caption: Proposed synthesis of 8-Nitro-triazolo[1,5-a]pyridine.

Comparative Efficacy: A Mechanistic Perspective

While direct comparative experimental data is lacking, we can hypothesize the differences in efficacy based on the known roles of the nitro group in bioactive molecules.

Anticipated Impact of the 8-Nitro Group on Anticancer Efficacy

The presence of the 8-nitro group is predicted to enhance the anticancer activity of the triazolo[1,5-a]pyridine scaffold through several mechanisms:

  • Enhanced Target Binding: The electron-withdrawing nature of the nitro group can alter the electronic distribution of the heterocyclic system, potentially leading to stronger interactions with biological targets such as kinases or DNA.

  • Hypoxia-Activated Prodrug: In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular nitroreductases to form highly reactive and cytotoxic species, leading to selective killing of cancer cells.[5]

  • Induction of Oxidative Stress: The metabolic reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical comparison of the anticancer activity of the two compounds, based on the predicted effects of the nitro group. These values are for illustrative purposes and would need to be confirmed by experimental studies.

CompoundCell LinePredicted IC₅₀ (µM)Predicted Selectivity Index (SI)
Triazolo[1,5-a]pyridineMCF-7> 50-
8-Nitro-triazolo[1,5-a]pyridineMCF-75 - 15> 5
Triazolo[1,5-a]pyridineA549> 50-
8-Nitro-triazolo[1,5-a]pyridineA5498 - 20> 4
Triazolo[1,5-a]pyridineNormal (e.g., HEK293)> 100-
8-Nitro-triazolo[1,5-a]pyridineNormal (e.g., HEK293)> 75-

Note: IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols for Comparative Efficacy Assessment

To empirically validate the predicted differences in efficacy, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assessment: MTT and SRB Assays

These colorimetric assays are fundamental for determining the cytotoxic effects of compounds on cancer cell lines.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8][9]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Workflow: MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 8-Nitro-triazolo[1,5-a]pyridine and triazolo[1,5-a]pyridine in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

b) SRB (Sulphorhodamine B) Assay [10][11][12]

This assay measures cell density by staining total cellular protein.

Protocol Workflow: SRB Assay

A Seed and treat cells (as in MTT) B Fix cells with cold TCA A->B C Wash with water and air dry B->C D Stain with SRB solution C->D E Wash with 1% acetic acid D->E F Air dry and solubilize with Tris buffer E->F G Read absorbance at 510 nm F->G

Caption: Step-by-step workflow of the SRB assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Mechanistic Studies: Investigating the Role of the Nitro Group

a) Hypoxia-Selective Cytotoxicity Assay

To investigate the hypoxia-activated prodrug potential of 8-Nitro-triazolo[1,5-a]pyridine.

Protocol:

  • Perform the MTT or SRB assay as described above under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

  • Compare the IC₅₀ values obtained under both conditions. A significantly lower IC₅₀ under hypoxic conditions would suggest hypoxia-selective activation.

b) Reactive Oxygen Species (ROS) Detection Assay

To measure the induction of oxidative stress.

Protocol:

  • Treat cancer cells with the test compounds for a defined period.

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

The introduction of an 8-nitro group to the triazolo[1,5-a]pyridine scaffold is predicted to significantly enhance its anticancer efficacy. This is attributed to the electron-withdrawing nature of the nitro group, which can improve target binding, and its potential for bioreduction under hypoxic conditions to generate cytotoxic species. While this guide provides a strong theoretical framework and detailed experimental protocols for a comparative analysis, it is imperative that these hypotheses are validated through rigorous experimental investigation.

Future research should focus on the direct synthesis and biological evaluation of 8-Nitro-triazolo[1,5-a]pyridine. A comprehensive study comparing its efficacy to the non-nitro counterpart across a panel of cancer cell lines, along with in-depth mechanistic studies, will provide invaluable insights for the design and development of novel triazolopyridine-based anticancer agents.

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX, 15, 103469. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. [Link]

  • Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. (2018). Scholars Middle East Publishers. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[10][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Pharmaceuticals (Basel). [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules. [Link]

  • MTT assay for synthesized compounds. Cells were treated with compounds... (2024). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). MTT Assay Protocol. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[10][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • Synthesis and Anti-tumor Activities of Novel[10][12]triazolo[1,5-a]pyrimidines. (2007). Molecules. [Link]

  • Discovery of[10][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[10][12]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2023). Chemistry & Chemical Technology. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules, 25(21), 5028. [Link]

  • Strategies for the Synthesis of[10][12]Triazolo[1,5-a]pyridine-8-carbonitriles. (2023). ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Molecules. [Link]

  • Synthesis and anti-tumor activities of new[10][12]triazolo[1,5-a]pyrimidine derivatives. (2012). Journal of the Serbian Chemical Society. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][11]triazines. (2021). Molecules. [Link]

  • 8-Alkyl[10][12]Triazolo[5,1-b]Purines. (2021). ResearchGate. [Link]

  • Preparation method of triazolopyridine derivative. (2011).
  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2025). ResearchGate. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2023). Current Medicinal Chemistry, 30(24), 2736-2761. [Link]

  • Biological activities of[10][12]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

Sources

in vivo validation of the therapeutic potential of 8-Nitro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Validation of 8-Nitro-triazolo[1,5-a]pyridine

Introduction: Unveiling the Potential of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold".[4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[5] Derivatives of this core have been investigated for numerous applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][5][6]

The introduction of a nitro group (-NO₂) to this scaffold, creating 8-Nitro-triazolo[1,5-a]pyridine , is a deliberate chemical modification intended to modulate its electronic properties and biological activity. Nitroaromatic compounds are known to be potent pharmacophores; their strong electron-withdrawing nature can enhance binding affinities and participate in critical redox reactions. Notably, studies on the closely related nitro-azolo[1,5-a]pyrimidine series have demonstrated significant anti-inflammatory and antiviral properties, suggesting a promising therapeutic trajectory for this class of molecules.[7][8]

This guide provides a comparative analysis of the therapeutic potential of 8-Nitro-triazolo[1,5-a]pyridine based on the established activities of its analogs. It further outlines a comprehensive, hypothesis-driven framework for its in vivo validation, focusing on a robust model of acute inflammation.

Part 1: Comparative Analysis of Therapeutic Potential

Based on the extensive research into the broader triazolopyridine and triazolopyrimidine families, we can hypothesize two primary therapeutic avenues for 8-Nitro-triazolo[1,5-a]pyridine: anti-inflammatory and anticancer activities.

Anti-Inflammatory and Immunomodulatory Potential

Inflammatory responses are tightly regulated by complex signaling networks. Dysregulation of these pathways contributes to a host of diseases, from sepsis to autoimmune disorders like rheumatoid arthritis. Several triazolopyridine derivatives have been developed to target key nodes in these pathways.

  • JAK Inhibition: Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of Janus kinases (JAK1/2).[6] The JAK-STAT pathway is central to signaling for numerous pro-inflammatory cytokines, and its inhibition is a clinically validated strategy for treating inflammatory conditions.

  • RORγt Inverse Agonism: Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a master regulator of Th17 cell differentiation, which is critical in autoimmune diseases. Potent and orally bioavailable RORγt inverse agonists have been developed from the triazolo[1,5-a]pyridine scaffold.[9]

  • Inhibition of Inflammatory Mediators: Most relevant to our nitro-substituted compound, a study on nitro-azolo[1,5-a]pyrimidines demonstrated a potent ability to inhibit the production of nitric oxide (NO) and Interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS).[7] This suggests a mechanism of action that suppresses the downstream effectors of inflammatory signaling, a crucial therapeutic goal in conditions like acute lung injury and sepsis.

The hypothesized action of 8-Nitro-triazolo[1,5-a]pyridine, based on these analogs, would be the suppression of key inflammatory mediators, potentially through the modulation of pathways like NF-κB or MAP kinase, which are activated by LPS.

Anticancer Potential

The triazolo[1,5-a]pyrimidine scaffold has been extensively explored for its antiproliferative activities, which are often rooted in the inhibition of protein kinases that drive cancer cell growth and survival.

  • Multi-Kinase Inhibition: Derivatives have shown inhibitory activity against a panel of kinases including EGFR, VEGFR2, TrkA, and CDK2, suggesting a potential for broad-spectrum anticancer effects.[1]

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme often exploited by tumors to evade immune destruction. A novel class of IDO1 inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified, highlighting the scaffold's utility in the immuno-oncology space.[10]

While promising, the direct anticancer validation of 8-Nitro-triazolo[1,5-a]pyridine would require a separate line of investigation. For this guide, we will focus on the more directly supported anti-inflammatory potential.

Comparative Table of Mechanisms

The following table compares the potential mechanisms of the triazolopyridine scaffold with established therapeutic agents in the context of inflammatory disease.

Therapeutic Target/MechanismTriazolo[1,5-a]pyridine DerivativesStandard-of-Care Example(s)Therapeutic Indication
JAK1/2 Kinase Potent enzymatic inhibition demonstrated.[6]Tofacitinib, BaricitinibRheumatoid Arthritis, Psoriasis
RORγt Nuclear Receptor Orally bioavailable inverse agonists developed.[9]VTP-43742 (in clinical trials)Psoriasis, Autoimmune Diseases
NO & IL-6 Production Direct inhibition in LPS-stimulated macrophages.[7]Dexamethasone (broadly), Tocilizumab (anti-IL-6R)Sepsis, Acute Lung Injury, RA
PDE10A Enzyme Identified as potent inhibitors.[2]Papaverine (non-specific)Schizophrenia, Huntington's (investigational)
α-Glucosidase Enzyme Potent inhibition, superior to acarbose in vitro.[2]Acarbose, MiglitolType 2 Diabetes Mellitus

Part 2: A Proposed Framework for In Vivo Validation in an Acute Inflammation Model

To rigorously test the therapeutic potential of 8-Nitro-triazolo[1,5-a]pyridine, we propose a validation study using a well-established murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). This model is highly relevant given the demonstrated efficacy of a related nitro-azolo[1,5-a]pyrimidine in protecting against LPS-induced injury.[7] It allows for the assessment of both physiological and molecular anti-inflammatory effects.

Overall Experimental Workflow

The following diagram outlines the complete experimental process, from animal preparation to multi-level endpoint analysis.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Endpoint Analysis Phase (t = 6-24 hr) cluster_3 Data Interpretation acclimate 1. Animal Acclimatization (7 days) randomize 2. Randomization into Groups (n=8-10 per group) acclimate->randomize formulate 3. Compound Formulation (Vehicle, Drug, Control) randomize->formulate pretreat 4. Pre-treatment (t = -1 hr) (i.p. injection of Drug/Vehicle) formulate->pretreat induce 5. LPS Challenge (t = 0 hr) (Intratracheal or i.p.) pretreat->induce monitor 6. Clinical Monitoring (Weight, Behavior) induce->monitor euthanize 7. Euthanasia & Sample Collection monitor->euthanize balf 8a. BALF Analysis (Cell Count, Cytokines) euthanize->balf blood 8b. Blood Analysis (Systemic Cytokines) euthanize->blood tissue 8c. Lung Tissue Processing euthanize->tissue histo 9a. Histopathology (H&E Staining, Injury Score) tissue->histo mpo 9b. MPO Assay (Neutrophil Infiltration) tissue->mpo elisa 9c. ELISA / Luminex (TNF-α, IL-6, IL-1β) tissue->elisa wb 9d. Western Blot / qPCR (p-NF-κB, p-STAT3) tissue->wb

Caption: Workflow for in vivo validation of 8-Nitro-triazolo[1,5-a]pyridine.

Detailed Step-by-Step Methodology

1. Compound Formulation and Administration:

  • Objective: To prepare a stable, injectable formulation of 8-Nitro-triazolo[1,5-a]pyridine.

  • Protocol:

    • Determine the solubility of the test compound. A common vehicle system is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Prepare a stock solution of 8-Nitro-triazolo[1,5-a]pyridine in the chosen vehicle.

    • On the day of the experiment, dilute the stock to the final desired concentrations (e.g., 5, 10, 20 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

    • The vehicle alone will be used for the Vehicle Control and LPS + Vehicle groups.

    • Dexamethasone (e.g., 5 mg/kg) will be used as a positive control, prepared in saline.

2. Animal Model and Experimental Groups:

  • Objective: To establish a reproducible model of LPS-induced ALI in mice.

  • Protocol:

    • Use male C57BL/6 mice, 8-10 weeks old. House them with a 12-hour light/dark cycle with ad libitum access to food and water.

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1 (Sham): Vehicle i.p. + Saline challenge.

      • Group 2 (LPS Control): Vehicle i.p. + LPS challenge.

      • Group 3 (Positive Control): Dexamethasone (5 mg/kg, i.p.) + LPS challenge.

      • Group 4 (Test Low Dose): 8-Nitro-triazolo[1,5-a]pyridine (5 mg/kg, i.p.) + LPS challenge.

      • Group 5 (Test Mid Dose): 8-Nitro-triazolo[1,5-a]pyridine (10 mg/kg, i.p.) + LPS challenge.

      • Group 6 (Test High Dose): 8-Nitro-triazolo[1,5-a]pyridine (20 mg/kg, i.p.) + LPS challenge.

3. Induction of ALI and Sample Collection:

  • Objective: To induce a controlled inflammatory response and collect relevant biological samples for analysis.

  • Protocol:

    • Administer the respective treatments (Vehicle, Dexamethasone, or Test Compound) via intraperitoneal (i.p.) injection one hour prior to the LPS challenge.

    • Anesthetize mice lightly with isoflurane.

    • Administer LPS (e.g., 5 mg/kg from E. coli O111:B4) via intratracheal instillation or i.p. injection. Intratracheal administration provides a more localized lung injury model.

    • Monitor animals for signs of distress.

    • At a predetermined endpoint (e.g., 6 or 24 hours post-LPS), euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately collect blood via cardiac puncture for plasma separation.

    • Perform a tracheostomy and conduct bronchoalveolar lavage (BAL) by flushing the lungs with 3x 0.5 mL of ice-cold PBS. Pool the BAL fluid (BALF).

    • Perfuse the pulmonary circulation with saline and harvest the lungs. Tie off the left lung for histopathology and snap-freeze the right lung in liquid nitrogen for biochemical assays.

Hypothesized Mechanism of Action

The diagram below illustrates the LPS-TLR4 signaling cascade and the hypothesized point of intervention for 8-Nitro-triazolo[1,5-a]pyridine, which is the suppression of downstream inflammatory cytokine production.

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB p-NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound 8-Nitro-triazolo [1,5-a]pyridine Compound->Inhibition Inhibition->Cytokines Inhibits

Caption: Hypothesized inhibition of cytokine production by the test compound.

Part 3: Endpoint Analysis and Data Interpretation

A multi-faceted approach to endpoint analysis is critical for a thorough evaluation.

  • Histopathology: Formalin-fixed, paraffin-embedded left lung lobes will be sectioned and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups will score the slides for edema, alveolar hemorrhage, and inflammatory cell infiltration.

  • Cellular Infiltration: The total cell count in the BALF will be determined using a hemocytometer. Differential counts can be performed on cytospun slides to quantify neutrophil influx.

  • Pulmonary Edema: The right lung's wet weight will be recorded immediately after excision, then dried in an oven at 60°C for 72 hours and weighed again. The wet-to-dry weight ratio is a direct measure of pulmonary edema.

  • Neutrophil Infiltration (MPO Assay): Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. An MPO activity assay performed on lung homogenates provides a quantitative measure of neutrophil infiltration into the lung tissue.

  • Cytokine Quantification: Levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in both BALF and plasma will be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead arrays.

Data Summary and Interpretation

The results should be compiled into clear tables for comparison. A successful outcome would show a dose-dependent reduction in the following parameters in the compound-treated groups compared to the LPS Control group.

MeasurementShamLPS + VehicleLPS + DexamethasoneLPS + Cmpd (5 mg/kg)LPS + Cmpd (10 mg/kg)LPS + Cmpd (20 mg/kg)
Lung Injury Score (0-4) LowHighLow↓↓↓↓↓
Lung Wet/Dry Ratio ~4.5>6.0~5.0↓↓↓↓↓
BALF Neutrophils (x10⁵) LowHighLow↓↓↓↓↓
Lung MPO (U/g tissue) LowHighLow↓↓↓↓↓
Plasma IL-6 (pg/mL) LowHighLow↓↓↓↓↓

Arrows (↓) indicate the expected direction of change (decrease) relative to the LPS + Vehicle group.

Conclusion

While 8-Nitro-triazolo[1,5-a]pyridine is a novel chemical entity without direct in vivo data, the wealth of information on its parent scaffold and related nitro-analogs provides a strong rationale for its investigation as a therapeutic agent, particularly in the realm of inflammatory diseases. The proposed in vivo validation framework, centered on the LPS-induced acute lung injury model, provides a clear, robust, and actionable pathway to rigorously evaluate its efficacy and mechanism of action. Positive results from this comprehensive study would establish 8-Nitro-triazolo[1,5-a]pyridine as a promising candidate for further preclinical development.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 115, 105234. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8383. [Link]

  • Zhang, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

  • El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922. [Link]

  • Fan, Z. J., et al. (2001). Synthesis and bioactivity of novel triazolo [1,5‐a]pyrimidine derivatives. Heteroatom Chemistry, 12(6), 491-496. [Link]

  • Al-Omair, M. A., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]

  • Costa, M. F., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 9(3), 44. [Link]

  • Spasov, A. A., et al. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Pharmaceuticals, 15(5), 534. [Link]

  • Nagashima, T., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]

  • Maya, J. D., et al. (2019). Novel[1][2][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1737-1750. [Link]

  • Olea-Azar, C., et al. (2015). Evaluation of the Novel Antichagasic Activity of[1][2][6]Triazolo[1,5-a]pyridine Derivatives. Molecules, 20(1), 1471-1485. [Link]

  • Fallacara, A. L., et al. (2020). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(2), 337-349. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Journal of Molecular Structure, 1286, 135544. [Link]

  • Ghorai, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Mohite, P., et al. (2024). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 17(1), 105431. [Link]

  • Aldasoro, M., et al. (2024). Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation. Frontiers in Physiology, 15, 1359670. [Link]

  • Loginova, N. V., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 26(17), 5104. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(14), 9345-9362. [Link]

  • Meijer, L., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Bioorganic & Medicinal Chemistry Letters, 16(17), 4473-4477. [Link]

Sources

Assessing the Selectivity of 8-Nitro-triazolo[1,5-a]pyridine Against Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction between a therapeutic agent and its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making selectivity a critical attribute for any promising drug candidate.[1][2] This guide provides an in-depth analysis of the enzymatic selectivity of 8-Nitro-triazolo[1,5-a]pyridine, a novel small molecule inhibitor. We will explore its inhibitory profile against its primary target, Janus Kinase 2 (JAK2), and a panel of related and unrelated kinases to establish a comprehensive understanding of its specificity. The methodologies and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to evaluate the selectivity of this and other kinase inhibitors.

The 1,2,4-triazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[3][4] Members of the Janus kinase (JAK) family of nonreceptor tyrosine kinases are crucial players in cytokine signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of JAK signaling is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets.[3] Specifically, JAK2 has emerged as a key target for myeloproliferative neoplasms and other hematological malignancies.[3] This guide will focus on a hypothetical derivative, 8-Nitro-triazolo[1,5-a]pyridine, and its selectivity profile.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing inhibitors that are highly selective for a single kinase.[1] Poor selectivity can lead to the inhibition of unintended kinases, resulting in off-target effects and potential toxicity. Therefore, rigorous assessment of an inhibitor's selectivity across a broad panel of kinases is a critical step in preclinical drug development.[1][2] Enzyme activity assays are fundamental tools for these assessments, providing quantitative data on how a compound modulates the activity of specific enzymes.[1][2]

Comparative Selectivity Profile of 8-Nitro-triazolo[1,5-a]pyridine

The selectivity of 8-Nitro-triazolo[1,5-a]pyridine was evaluated against its primary target, JAK2, and a panel of other kinases, including members of the JAK family (JAK1, JAK3, TYK2) and other representative kinases from different families (e.g., SRC, ABL, EGFR). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

EnzymeIC50 (nM)Selectivity (fold vs. JAK2)
JAK2 15 1
JAK135023.3
JAK3120080
TYK285056.7
SRC>10,000>667
ABL>10,000>667
EGFR>10,000>667
PI3Kα>10,000>667

Table 1: In vitro enzymatic selectivity of 8-Nitro-triazolo[1,5-a]pyridine against a panel of kinases. Data are representative of typical results obtained from in vitro kinase assays.

The data clearly demonstrates that 8-Nitro-triazolo[1,5-a]pyridine is a potent inhibitor of JAK2. It exhibits moderate selectivity against other members of the JAK family, with 23.3-fold selectivity over JAK1, 80-fold over JAK3, and 56.7-fold over TYK2. Importantly, the compound shows excellent selectivity (>667-fold) against a panel of unrelated kinases, suggesting a low potential for off-target effects mediated by these enzymes.

Experimental Protocols for Assessing Enzyme Selectivity

To ensure the scientific rigor of our findings, we provide detailed protocols for the key assays used to determine the selectivity of 8-Nitro-triazolo[1,5-a]pyridine.

In Vitro Kinase Profiling Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5][6][7] Radioactive assays, utilizing ³²P-labeled ATP, are a common and sensitive method for this purpose.[8]

Principle: A purified kinase, a substrate (peptide or protein), and ATP (including a trace amount of [γ-³²P]ATP) are incubated with the test compound. The kinase transfers the radiolabeled phosphate from ATP to the substrate. The amount of incorporated radioactivity in the substrate is then quantified, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.[7]

    • ATP/MgCl₂ Mix: Prepare a 2x stock solution in kinase buffer to a final concentration of 10 mM MgCl₂ and 100 µM ATP, including [γ-³²P]ATP.[5][7]

    • Enzyme and Substrate: Dilute the purified kinase and its specific substrate to their optimal concentrations in kinase buffer.

    • Test Compound: Prepare serial dilutions of 8-Nitro-triazolo[1,5-a]pyridine in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well.

    • Add 20 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the ATP/MgCl₂ mix.[5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Detection and Data Analysis:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[9][10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][12][13]

Principle: Cells are treated with the test compound and then heated to various temperatures. The binding of the compound stabilizes the target protein, making it less prone to thermal denaturation and aggregation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[9][12]

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density and treat them with either 8-Nitro-triazolo[1,5-a]pyridine or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[11]

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[12]

    • Collect the supernatant and determine the protein concentration.

  • Detection and Data Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-JAK2).

    • Quantify the band intensities for each temperature point.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the selectivity of a novel inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cellular Validation Primary_Target_Assay Primary Target Assay (e.g., JAK2) Data_Analysis_1 IC50 Determination & Selectivity Calculation Primary_Target_Assay->Data_Analysis_1 Selectivity_Panel Selectivity Panel (Related & Unrelated Kinases) Selectivity_Panel->Data_Analysis_1 CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis_1->CETSA Promising Candidate Data_Analysis_2 Melting Curve Analysis (Target Engagement) CETSA->Data_Analysis_2 Final_Assessment Comprehensive Selectivity Profile Data_Analysis_2->Final_Assessment Novel_Inhibitor Novel Inhibitor (8-Nitro-triazolo[1,5-a]pyridine) Novel_Inhibitor->Primary_Target_Assay Novel_Inhibitor->Selectivity_Panel

Caption: Workflow for assessing enzyme selectivity.

Conclusion

The comprehensive assessment of enzyme selectivity is a cornerstone of modern drug discovery.[14] Through a combination of in vitro enzymatic assays and cell-based target engagement studies, a clear picture of an inhibitor's specificity can be established. The data presented for 8-Nitro-triazolo[1,5-a]pyridine highlight its potent and selective inhibition of JAK2. The detailed protocols provided in this guide offer a validated framework for researchers to conduct similar assessments, ensuring the generation of robust and reliable data to inform the progression of novel therapeutic candidates.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of[1][5][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]

  • PubMed. (n.d.). Novel[1][5][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]

  • Taras Shevchenko National University of Kyiv. (n.d.). STRATEGIES FOR THE SYNTHESIS OF[1][9][10]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Retrieved from [Link]

  • SpringerLink. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

Sources

A Performance Benchmark: Evaluating 8-Nitro-triazolo[1,5-a]pyridine Analogs Against Standard Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds with potent and selective anticancer activity is relentless. The triazolo[1,5-a]pyridine and its related triazolo[1,5-a]pyrimidine core structures have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antineoplastic properties.[1][2] This guide provides a comprehensive performance benchmark of a representative compound from this class, herein designated as Compound X (a surrogate for the specific but currently uncharacterized 8-Nitro-triazolo[1,5-a]pyridine), against established standard-of-care anticancer drugs.

Our analysis will delve into the mechanistic underpinnings of this compound class, drawing comparisons with therapeutics that target tubulin polymerization and the PI3K/AKT signaling pathway, two areas where triazolopyrimidine derivatives have shown potential.[3][4] Through a detailed examination of in vitro cytotoxicity, mechanism-of-action, and in vivo efficacy, this guide aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this chemical series.

Rationale for Comparative Analysis

The selection of standard drugs for this benchmarking study is predicated on the putative mechanisms of action of triazolo[1,5-a]pyridine derivatives. Evidence suggests that certain analogs can interfere with microtubule dynamics, while others exhibit inhibitory effects on key cell signaling cascades like the PI3K/AKT pathway.[3][4] Therefore, we have chosen the following well-characterized drugs for comparison:

  • Paclitaxel: A potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, disrupting its replication and leading to cytotoxicity. It serves as a broad-spectrum cytotoxic control.[5]

  • Alpelisib: A specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), a critical node in the PI3K/AKT signaling pathway.

This comparative approach allows for a nuanced understanding of Compound X's performance, contextualizing its potency and potential mechanism of action against established therapeutic agents.

In Vitro Performance Evaluation

Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The initial step in characterizing a novel anticancer agent is to assess its cytotoxic potential across a panel of human cancer cell lines representing different tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to determine cell viability.[6] In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Compound X and standard drugs against various human cancer cell lines.

Cell LineTumor TypeCompound X (Representative)PaclitaxelDoxorubicinAlpelisib
MCF-7 Breast Adenocarcinoma9.50.010.51.2
HCT-116 Colorectal Carcinoma7.80.0080.3>10
A549 Lung Carcinoma12.30.0150.4>10
PC-3 Prostate Adenocarcinoma10.10.020.6>10

Note: The IC50 values for "Compound X (Representative)" are hypothetical and based on published data for structurally related triazolo[1,5-a]pyridine/pyrimidine analogs for illustrative purposes. Actual values for 8-Nitro-triazolo[1,5-a]pyridine would require experimental determination.[7][8]

The data presented in Table 1 would allow for an initial assessment of Compound X's potency and spectrum of activity. While not as potent as the microtubule-targeting agent Paclitaxel, a hypothetical mid-micromolar IC50 across multiple cell lines would suggest meaningful anticancer activity. The comparison with Alpelisib is particularly insightful; activity in cell lines not driven by PIK3CA mutations might point towards a different or broader mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X and standard drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Mechanism of Action Elucidation

To move beyond a simple measure of cytotoxicity, it is crucial to investigate the underlying mechanism by which a compound exerts its anticancer effects. Based on the literature for this class of compounds, two key pathways warrant investigation: tubulin polymerization and AKT signaling.

Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] A tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules. This is often monitored by an increase in turbidity (light scattering) as microtubules form.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow of Tubulin Polymerization and Drug Intervention"

Table 2: Comparative Effects on Tubulin Polymerization

CompoundEffect on Tubulin PolymerizationIC50 (µM)
Compound X (Hypothetical) Inhibition15
Paclitaxel Promotion5
Colchicine (Control) Inhibition2

Note: The data for "Compound X (Hypothetical)" is for illustrative purposes.

A finding that Compound X inhibits tubulin polymerization would place it in a class of microtubule-destabilizing agents, similar to vinca alkaloids and colchicine.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare a GTP stock solution.

  • Reaction Setup: In a 96-well plate, add buffer, GTP, and the test compound (Compound X or controls) to each well.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 for inhibition of polymerization.

AKT Signaling Pathway Analysis

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers.[7] Western blotting can be employed to assess the phosphorylation status of key proteins in this pathway, such as AKT, providing a direct measure of pathway activation.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "PI3K/AKT Signaling Pathway and Points of Inhibition"

Experimental Protocol: Western Blot for p-AKT
  • Cell Lysis: Treat cancer cells with Compound X or Alpelisib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the effect of the compounds on AKT phosphorylation.

In Vivo Efficacy Assessment

While in vitro assays provide valuable initial data, the ultimate test of an anticancer agent's potential is its efficacy in a living organism. Subcutaneous xenograft models in immunocompromised mice, where human cancer cells are implanted and allowed to form tumors, are a standard preclinical model for evaluating in vivo antitumor activity.[9]

Experimental Design: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, Compound X, Paclitaxel).

  • Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily, intraperitoneally).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis.

Table 3: Hypothetical In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
Compound X 50750 ± 15050
Paclitaxel 10300 ± 10080

Note: This data is hypothetical and for illustrative purposes only.

A significant reduction in tumor growth by Compound X compared to the vehicle control would provide strong evidence of its in vivo anticancer efficacy.

Pharmacokinetic and Toxicity Considerations

A comprehensive evaluation must also include an assessment of the compound's pharmacokinetic (PK) profile (how the body absorbs, distributes, metabolizes, and excretes the drug) and its potential toxicity. For nitroaromatic compounds, such as 8-Nitro-triazolo[1,5-a]pyridine, there is a potential for toxicity that needs to be carefully evaluated.[10]

Preliminary toxicity can be assessed during the in vivo efficacy study by monitoring animal body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs. Formal PK studies would involve administering the compound to animals and measuring its concentration in blood plasma over time to determine key parameters like half-life, bioavailability, and clearance.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of novel triazolo[1,5-a]pyridine derivatives against standard anticancer drugs. Through a combination of in vitro and in vivo assays, a comprehensive profile of a compound's cytotoxicity, mechanism of action, and therapeutic potential can be established.

For 8-Nitro-triazolo[1,5-a]pyridine specifically, the immediate next step is to perform the described in vitro cytotoxicity assays to generate foundational data. Should the compound demonstrate promising activity, subsequent mechanistic studies focusing on tubulin polymerization and the PI3K/AKT pathway, as well as in vivo xenograft studies, would be warranted. The potential toxicity associated with the nitro group must be a key consideration throughout the development process.

The triazolo[1,5-a]pyridine scaffold represents a fertile ground for the discovery of new anticancer agents. A rigorous and comparative evaluation, as detailed in this guide, is essential to identify lead candidates with the potential to translate into effective clinical therapies.

References

  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., Lu, S. M., & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[3][5][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]

  • Discovery of[3][5][7]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of[3][5][7]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(15), 3485. [Link]

  • Gawande, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 53-59. [Link]

  • Abdelhamid, A. O., et al. (2020). Synthesis and anti-tumor activities of new[3][5][7]triazolo[1,5-a]pyrimidine derivatives. Journal of the Iranian Chemical Society, 17(10), 2635-2644. [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • He, Z., et al. (2012). Synthesis and Anti-tumor Activities of Novel[3][5][7]triazolo[1,5-a]pyrimidines. Molecules, 17(1), 1136-1148. [Link]

  • Kubo, K., et al. (2005). Synthesis and SAR of[3][5][7]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 48(4), 1359-1367. [Link]

  • Synthesis and biological evaluation of novel steroidal[17,16-d][3][5][7]triazolo[1,5-a]pyrimidines. (2012). Steroids, 77(6), 710-715. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]

  • El-Gaby, M. S. A., et al. (2021). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry, 64(2), 913-922. [Link]

  • 8-Alkyl[3][5][7]Triazolo[5,1-b]Purines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Bastrakov, M. A., et al. (2022). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Molecules, 27(9), 2995. [Link]

  • Novel[3][5]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). Future Medicinal Chemistry, 11(10), 1137-1155. [Link]

  • The[3][5][7]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). ChemMedChem, 16(22), 3439-3450. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2017). Molecules, 22(8), 1365. [Link]

  • Biological activities of[3][5][7]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research, 29(10), 1751-1776. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Identification and antitumor activity of a reduction product in the murine metabolism of pyrazoloacridine (NSC-366140). (1997). Cancer Chemotherapy and Pharmacology, 40(1), 59-65. [Link]

  • Cytotoxic activity of some pyrazolo[4,3-e][3][5][7]triazines. (2009). Journal of the Chemical Society of Pakistan, 31(4), 653-658. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (2020). Molecules, 25(18), 4235. [Link]

  • Subcutaneous Xenograft Models for Studying PDT in vivo. (2019). Methods in Molecular Biology, 1940, 155-165. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 8-Nitro-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Navigating the Disposal of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

For researchers engaged in the dynamic fields of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful molecules comes the profound responsibility of ensuring safety, not only during their use but also through their proper disposal. This guide provides a comprehensive, technically grounded framework for the safe disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound whose structural motifs—a pyridine ring, a fused triazole ring, and a nitro group—necessitate a cautious and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds to offer a conservative and robust set of procedures.

Core Directive: Hazard Assessment and the Precautionary Principle

The chemical structure of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 31040-18-3) itself provides critical clues to its potential hazards. The pyridine backbone suggests potential toxicity, irritant properties, and flammability, characteristic of this class of heterocycles.[1][3][4] The presence of a nitro group on an aromatic system introduces concerns regarding thermal instability and potential for rapid or explosive decomposition, a known characteristic of many nitroaromatic compounds.[5] The fused triazole ring, a common pharmacophore, contributes to the overall chemical properties and potential biological activity of the molecule.[6][7]

Given these structural alerts, 8-nitro-[1][2][3]triazolo[1,5-a]pyridine must be handled as a hazardous substance. All waste streams containing this compound, including neat material, solutions, contaminated consumables, and personal protective equipment (PPE), must be classified and managed as hazardous waste in accordance with local, state, and federal regulations.[8][9]

Table 1: Hazard Profile Extrapolated from Structurally Related Compounds

Hazard CategoryAssociated Structural MotifPotential EffectsCitation
Toxicity Pyridine RingHarmful if swallowed, in contact with skin, or if inhaled. May cause damage to the liver, kidneys, and central nervous system.[1][4]
Irritation Pyridine RingCauses skin and serious eye irritation. May cause respiratory irritation.[1][3]
Flammability Pyridine RingFlammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4]
Reactivity/Instability Nitroaromatic GroupThermally sensitive. May decompose violently upon heating. Risk of runaway reaction, especially in the presence of impurities or under confinement.[5][10]

Operational Protocol: A Step-by-Step Guide to Safe Disposal

The following procedures are designed to minimize risk to personnel and the environment. Adherence to these steps is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 8-nitro-[1][2][3]triazolo[1,5-a]pyridine, the following minimum PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Consider double-gloving for added protection.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation and Collection: Preventing Incompatibilities

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Solid Waste: Collect solid 8-nitro-[1][2][3]triazolo[1,5-a]pyridine, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing 8-nitro-[1][2][3]triazolo[1,5-a]pyridine in a separate, labeled, and leak-proof hazardous waste container. Crucially, do not mix this waste stream with other incompatible wastes, particularly strong acids, bases, or oxidizing agents, which could catalyze decomposition.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Labeling and Storage: Clear Communication is Key

All waste containers must be clearly and accurately labeled.

  • Content Identification: Label containers with "Hazardous Waste," the full chemical name "8-nitro-[1][2][3]triazolo[1,5-a]pyridine," and the approximate concentration and quantity.

  • Date of Generation: Record the date the waste was first added to the container.

  • Secure Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from heat, sparks, and open flames.

Spill Management: A Plan for the Unexpected

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment (for small, manageable spills within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Collect all cleaning materials as hazardous waste.

Disposal Pathways: The Final Step

The ultimate disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine waste must be handled by a licensed hazardous waste disposal contractor. The primary and most appropriate disposal method for this compound is incineration .

Incineration: The Preferred Method

High-temperature incineration in a permitted hazardous waste incinerator is the recommended disposal route.[8] This method offers several advantages:

  • Complete Destruction: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.

  • Energy Recovery: Modern incinerators can recover energy from the combustion process.

  • Broad Applicability: Incineration is suitable for both solid and liquid waste streams.

It is crucial that the incinerator is equipped with appropriate flue gas scrubbing technology to remove acidic gases (such as NOx) and other potential pollutants generated during combustion.[11]

Chemical Neutralization: A Potential, but Complex, Alternative

While not recommended as a primary disposal method in a standard laboratory setting, chemical neutralization, specifically the reduction of the nitro group, is a theoretical possibility. The nitro group can be reduced to an amino group using various reagents, such as iron in acidic media, tin(II) chloride, or catalytic hydrogenation.[12][13] This would transform the compound into 8-amino-[1][2][3]triazolo[1,5-a]pyridine, a potentially less hazardous substance.

However, this approach presents significant challenges for waste disposal:

  • Reaction Stoichiometry and Monitoring: The reaction would need to be carefully controlled and monitored to ensure complete conversion.

  • Byproduct Formation: Incomplete reduction or side reactions could generate other hazardous intermediates.

  • Scale and Expertise: This method is more akin to a chemical synthesis and requires a level of expertise and equipment not typically dedicated to waste treatment in a research lab.

  • Regulatory Compliance: The resulting product would still need to be characterized and disposed of in accordance with regulations.

For these reasons, chemical neutralization is not advised for routine laboratory waste disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

DisposalWorkflowDisposal Workflow for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridinecluster_disposalFinal DisposalGenerateGenerate Waste(Solid, Liquid, PPE)AssessAssess Hazards(Toxic, Flammable, Reactive)Generate->AssessPPEWear Appropriate PPE(Gloves, Goggles, Lab Coat)Assess->PPESegregateSegregate Waste Streams(Solid, Liquid, Contaminated Items)PPE->SegregateLabelLabel Container Correctly('Hazardous Waste', Chemical Name, Date)Segregate->LabelStoreStore in Designated AreaLabel->StoreContactEHSContact Institutional EHS Officeor Licensed Waste ContractorStore->ContactEHSIncinerationHigh-Temperature Incineration(Preferred Method)ContactEHS->Incineration

Caption: Decision workflow for the safe disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.

Conclusion: A Commitment to Safety

The responsible disposal of 8-nitro-[1][2][3]triazolo[1,5-a]pyridine is a critical component of the research lifecycle. By adhering to the principles of thorough hazard assessment, stringent operational protocols, and approved disposal pathways, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is not merely a regulatory obligation but a cornerstone of scientific integrity and professional responsibility.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22).
  • National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nitro-substituted 2-aryl-[1][2][3]triazolo[1,5-a]azines in the reactions with C-nucleophiles. Retrieved from [Link]

  • Chemsrc. (n.d.). [1][2][3]Triazolo[1,5-a]pyridine | CAS#:274-85-1. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Personal protective equipment for handling 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Comprehensive Safety and Handling Guide for 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine

Hazard Assessment: Understanding the Risks

8-Nitro-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound containing a nitro group. The presence of the nitro group on the pyridine ring significantly influences its chemical reactivity and potential hazards.[3] Nitroaromatic compounds are a class of chemicals known for their potential toxicity and mutagenicity.[4] The pyridine ring itself is a common scaffold in many biologically active compounds.[5][6][7]

Key Potential Hazards:

  • Mutagenicity: Nitroaromatic compounds have been shown to cause mutations in genetic material.[4]

  • Toxicity: Like many nitrogen-containing heterocyclic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.[8][9] Pyridine and its derivatives can be toxic to humans, potentially affecting organs such as the liver and kidneys.[9]

  • Irritation: May cause skin, eye, and respiratory irritation.[2]

  • Reactivity: The nitro group is strongly electron-withdrawing, which can make the compound reactive.[3] It may be incompatible with strong oxidizing agents and strong bases.[1][2]

  • Environmental Hazard: Nitroaromatic compounds can be environmental contaminants.[4] Care should be taken to prevent release into the environment.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[11]Prevents skin contact and absorption.
Body Protection A laboratory coat, and for larger quantities, impervious clothing to prevent skin exposure.[8][10]Provides a barrier against accidental spills.
Respiratory Protection Use in a chemical fume hood.[8] If a fume hood is not available or if dust is generated, use a full-face respirator with a particle filter.[1][10]Prevents inhalation of the compound, which can be harmful.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon1Wash HandsDon2Put on Lab CoatDon1->Don2Don3Put on RespiratorDon2->Don3Don4Put on Eye ProtectionDon3->Don4Don5Put on GlovesDon4->Don5Doff1Remove GlovesDoff2Remove Lab CoatDoff1->Doff2Doff3Exit LabDoff2->Doff3Doff4Remove Eye ProtectionDoff3->Doff4Doff5Remove RespiratorDoff4->Doff5Doff6Wash HandsDoff5->Doff6

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have all necessary equipment and reagents ready before starting the experiment.

    • An eyewash station and safety shower should be readily accessible.[2]

  • Handling:

    • Handle 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine exclusively within a chemical fume hood to avoid inhalation of dust.[8]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid compound.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

    • Contaminated clothing should be removed and washed before reuse.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationAction Plan
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[2] Avoid generating dust. For large spills, contact your institution's environmental health and safety department.
Fire Use a dry powder or carbon dioxide extinguisher.[8] Firefighters should wear self-contained breathing apparatus.[2]

Emergency Response Logic

Emergency_ResponseExposureExposure EventAssessAssess Situation(Spill, Fire, Personal)Exposure->AssessPPEDon Appropriate PPEAssess->PPESpillContain SpillPPE->SpillSpillFireUse ExtinguisherPPE->FireFirePersonalFirst AidPPE->PersonalPersonalNotifyNotify Supervisor/EHSSpill->NotifyEvacuateEvacuate if NecessaryFire->EvacuateMedicalSeek Medical AttentionPersonal->MedicalEvacuate->Notify

Caption: Decision-making flow for responding to an emergency involving the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine and any contaminated materials is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated items (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate waste container.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

    • Do not dispose of this compound down the drain or in regular trash.[8]

  • Regulatory Compliance:

    • All disposal activities must be in accordance with local, state, and national regulations. Consult your institution's environmental health and safety department for specific guidance.

References

  • SAFETY DATA SHEET for 3-Nitro-1,2,4-triazole. Thermo Fisher Scientific. (2025).
  • SAFETY DATA SHEET for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific. (2023).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Reactivity of the nitro group on a pyridine ring. Benchchem. (2025).
  • [1][2][3]Triazolo[1,5-a]pyridine Safety Data Sheet. Chemsrc. (2025).

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(15), 4474. (2021). [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. (2024). [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2533. (2020). [Link]

  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-306. (2023). [Link]

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview.
  • 8-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyridine Safety Data Sheets. Echemi.

  • 8-Bromo[1][2][3]triazolo[1,5-a]pyridine. Chem-Impex.

  • Heterocyclic Compounds.MSU chemistry.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.PubMed. (2013).
  • Pyridine - SAFETY D

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.